beta-Peltatin
Description
Structure
3D Structure
Properties
IUPAC Name |
(5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBPOYVRLSXWJJ-PDSMFRHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199732 | |
| Record name | beta-Peltatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-29-6 | |
| Record name | β-Peltatin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Peltatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PELTATIN B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | PELTATIN B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Peltatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-PELTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U9W61G72Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of β-Peltatin in Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
β-peltatin, a naturally occurring lignan, has demonstrated potent cytotoxic and anti-cancer properties. Its primary mechanism of action involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and experimental methodologies associated with β-peltatin's activity as a tubulin-targeting agent. By binding to the colchicine site on β-tubulin, β-peltatin induces a G2/M cell cycle arrest and triggers the intrinsic apoptotic pathway, making it a compound of significant interest in oncology drug development.
Introduction to β-Peltatin
β-peltatin is a cyclolignan, structurally related to the well-characterized tubulin inhibitor, podophyllotoxin.[1] Found in various plant species, it has garnered attention for its significant biological activities, including antiviral and antitumor effects.[1] Its potent cytotoxicity against various cancer cell lines underscores its potential as a chemotherapeutic agent. This guide delves into the core mechanism of this cytotoxicity: the inhibition of tubulin polymerization and the subsequent downstream signaling cascades.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary molecular target of β-peltatin is tubulin, the protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[2][3] Agents that interfere with microtubule dynamics are potent inducers of cell cycle arrest and apoptosis, forming the basis of several successful cancer therapies.[3][4]
Binding to the Colchicine Site on β-Tubulin
β-peltatin exerts its inhibitory effect on tubulin polymerization by binding to the colchicine binding site located on the β-tubulin subunit, at the interface with the α-tubulin subunit.[4][5] This binding is analogous to that of its isomer, podophyllotoxin, which is a well-established colchicine-site inhibitor.[6] The binding of β-peltatin to this site sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules, thereby disrupting microtubule formation.[4]
Disruption of Microtubule Dynamics
By inhibiting tubulin polymerization, β-peltatin disrupts the dynamic instability of microtubules. This leads to a net depolymerization of the microtubule network within the cell. The disruption of the mitotic spindle, a microtubule-based structure crucial for chromosome segregation during mitosis, is a key consequence of β-peltatin's action. This ultimately leads to a halt in cell division.[2][3]
Quantitative Data
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| β-peltatin | MIA PaCa-2 (Pancreatic) | Cytotoxicity (CCK-8) | ~2 | [7][8] |
| β-peltatin | BxPC-3 (Pancreatic) | Cytotoxicity (CCK-8) | ~2 | [7][8] |
Cellular Consequences of Tubulin Polymerization Inhibition
The disruption of microtubule dynamics by β-peltatin triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest
Treatment with β-peltatin leads to a robust arrest of cells in the G2/M phase of the cell cycle.[7][8] This arrest is a direct consequence of the disruption of the mitotic spindle, which activates the spindle assembly checkpoint (SAC). The SAC prevents the onset of anaphase until all chromosomes are properly attached to the spindle, and its prolonged activation due to microtubule disruption leads to a sustained G2/M arrest.
The signaling pathway leading to G2/M arrest involves the modulation of key cell cycle regulatory proteins. β-peltatin treatment has been shown to downregulate the levels of CDC25C and its phosphorylated form (p-CDC25C at Ser216), as well as the phosphorylated, inactive form of CDK1 (p-CDK1 at Tyr15).[7] Concurrently, the level of Cyclin B1 is upregulated.[7] The inactivation of the CDK1/Cyclin B1 complex is a critical step in preventing entry into mitosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Proteasome mediated degradation of CDC25C and Cyclin B1 in Demethoxycurcumin treated human glioma U87 MG cells to trigger G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the colchicine-binding site of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Bcl-2-Caspase-9 Apoptosis Pathway in the Testis of Asthmatic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Podophyllotoxin as a probe for the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tubulin binding affinities of podophyllotoxin and colchicine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Provenance of β-Peltatin: A Technical Guide for Researchers
An In-depth Exploration of the Botanical Sources, Biosynthesis, and Analysis of a Promising Bioactive Lignan
For Immediate Release
This technical guide provides a comprehensive overview of beta-peltatin, a naturally occurring aryltetralin lignan with significant antineoplastic properties. Addressed to researchers, scientists, and professionals in drug development, this document details the primary natural sources of this compound, presents quantitative data on its concentration in various plant species, outlines detailed experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.
Principal Natural Sources of β-Peltatin
This compound is a secondary metabolite found in a variety of plant species, most notably in the American Mayapple (Podophyllum peltatum).[1] This herbaceous perennial, belonging to the Berberidaceae family, is a well-documented source of several cytotoxic lignans, including podophyllotoxin and its derivatives. The rhizomes and leaves of P. peltatum are the primary plant parts where this compound accumulates.
Beyond Podophyllum peltatum, this compound and its derivatives have been identified in other plant genera. Species within the Bursera (Burseraceae family) and Juniperus (Cupressaceae family) have been reported to contain this compound or its methylated form, β-peltatin-A-methylether.[2][3][4][5] For instance, the steam bark of Bursera fagaroides is a known source of β-peltatin-A-methylether.[3][4][5] Additionally, various coniferous trees, including Thujopsis dolabrata and Calocedrus decurrens, have been reported to contain this lignan.[6]
Quantitative Analysis of β-Peltatin in Botanical Sources
The concentration of this compound can vary significantly depending on the plant species, the specific organ, the developmental stage of the plant, and environmental conditions. The following table summarizes the reported concentrations of this compound and its direct derivatives in various plant sources.
| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |
| Podophyllum peltatum | Leaves | β-peltatin | Up to 7.0 | |
| Juniperus scopulorum | Not Specified | Podophyllotoxin (related lignan) | 4.87 | [7] |
| Juniperus davurica | Not Specified | Deoxypodophyllotoxin (precursor) | 7.27 | [7] |
| Bursera fagaroides | Steam Bark | β-peltatin-A-methylether | Not explicitly quantified in mg/g, but isolated as a significant cytotoxic component. | [3][4][5] |
Biosynthesis of β-Peltatin
The biosynthesis of β-peltatin is a complex process that is part of the broader phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The pathway to aryltetralin lignans, including this compound, begins with the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted to coniferyl alcohol, a key monolignol precursor.
The dimerization of two coniferyl alcohol molecules, a reaction mediated by dirigent proteins and laccases, leads to the formation of pinoresinol. Pinoresinol then undergoes sequential reductions catalyzed by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol and then secoisolariciresinol. Secoisolariciresinol is subsequently dehydrogenated by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol.
From matairesinol, the pathway proceeds through several intermediates to form deoxypodophyllotoxin, which is a critical branch point. Deoxypodophyllotoxin can be hydroxylated at different positions to yield various peltatin derivatives. Specifically, the hydroxylation of deoxypodophyllotoxin at the C-6 position by a deoxypodophyllotoxin 6-hydroxylase leads to the formation of β-peltatin.[8]
Experimental Protocols
Extraction of β-Peltatin from Plant Material
The following protocol provides a general method for the extraction of lignans, including this compound, from dried plant material. Optimization may be required depending on the specific plant matrix.
-
Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves, rhizomes, bark) to a constant weight. Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.
-
Solvent Extraction:
-
Maceration: Suspend the powdered plant material in a suitable solvent (e.g., ethanol, methanol, or a mixture of chloroform and methanol) at a solid-to-liquid ratio of 1:10 (w/v). Stir the mixture at room temperature for 24-48 hours.
-
Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract with a suitable solvent (e.g., ethanol or acetone) in a Soxhlet apparatus for 6-8 hours.
-
-
Filtration and Concentration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
Degreasing (Optional): For plant materials rich in lipids, the dried crude extract can be suspended in a polar solvent (e.g., 80% methanol) and partitioned against a non-polar solvent (e.g., hexane) to remove fats and waxes.
Isolation and Purification of β-Peltatin
4.2.1. Column Chromatography
Column chromatography is a widely used technique for the initial fractionation of the crude extract to isolate lignans.
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column. Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica gel.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a gradient of solvents with increasing polarity. A common solvent system starts with hexane and gradually introduces ethyl acetate (e.g., 100:0 to 0:100 hexane:ethyl acetate).
-
Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Analysis of Fractions: Spot the collected fractions on a TLC plate (silica gel 60 F254). Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid). Combine the fractions containing the compound of interest (based on Rf value comparison with a standard, if available).
4.2.2. Preparative High-Performance Liquid Chromatography (HPLC)
For final purification to obtain high-purity β-peltatin, preparative HPLC is the method of choice.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid or acetic acid, to improve peak shape) and acetonitrile or methanol is commonly employed.
-
Gradient Elution: A typical gradient might start with a higher proportion of water and gradually increase the proportion of the organic solvent. For example, a linear gradient from 30% to 70% acetonitrile in water over 30 minutes.
-
Detection: UV detection at a wavelength where lignans absorb, typically around 280-290 nm.
-
Fraction Collection: The eluate corresponding to the peak of β-peltatin is collected.
-
Purity Confirmation: The purity of the isolated β-peltatin should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Quantification of β-Peltatin by Analytical HPLC
-
Instrumentation: A standard analytical HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acidified water (A) and acetonitrile or methanol (B).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: DAD detection at 290 nm.
-
Quantification: Create a calibration curve using a certified reference standard of β-peltatin at various concentrations. The concentration of β-peltatin in the sample extract is determined by comparing its peak area to the calibration curve.
References
- 1. Evaluation of Podophyllum peltatum accessions for podophyllotoxin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic podophyllotoxin type-lignans from the steam bark of Bursera fagaroides var. fagaroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unveiling β-Peltatin: A Technical Guide to its Discovery, Isolation, and Characterization from Peltatum Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of β-peltatin, a potent cytotoxic lignan found in Peltatum species, primarily Podophyllum peltatum. This document details the methodologies for extraction and purification, summarizes key quantitative data, and elucidates the molecular pathways influenced by this promising anti-cancer agent.
Discovery and Significance
β-peltatin is a naturally occurring aryltetralin lignan and an isomer of the well-known cytotoxic agent, podophyllotoxin.[1][2] It was first isolated as a component of podophyllin, a resin extracted from the rhizomes of Podophyllum species.[3] While structurally similar to podophyllotoxin, β-peltatin has demonstrated superior anti-cancer activity and a more favorable toxicity profile in preclinical studies, making it a compound of significant interest for drug development.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data related to the biological activity of β-peltatin, primarily focusing on its efficacy against pancreatic cancer (PAC) cells and its comparative toxicity with podophyllotoxin.
Table 1: In Vitro Cytotoxicity of β-Peltatin and Podophyllotoxin against Pancreatic Cancer Cells [2]
| Compound | Cell Line | IC50 (48h) (nM) | IC50 (72h) (nM) |
| β-peltatin | MIA PaCa-2 | 2.51 ± 0.54 | 2.09 ± 0.72 |
| BxPC-3 | 3.15 ± 0.67 | 1.49 ± 0.37 | |
| Podophyllotoxin | MIA PaCa-2 | 12.60 ± 0.54 | 11.33 ± 0.69 |
| BxPC-3 | 14.15 ± 0.23 | 13.71 ± 0.31 |
Table 2: In Vivo Efficacy and Toxicity of β-Peltatin and Podophyllotoxin [1][2]
| Parameter | Vehicle | β-peltatin (15 mg/kg) | Podophyllotoxin (15 mg/kg) |
| Mean Survival Time (days) | 21 | 34 | 27 |
| Acute Toxicity (60 mg/kg single dose) - Survival Rate | - | 90% | 60% |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and analysis of β-peltatin from Podophyllum peltatum.
Extraction of Lignans from Plant Material
This protocol is adapted from methodologies described for lignan extraction from Podophyllum peltatum.[4][5][6]
Materials:
-
Dried and powdered rhizomes or leaves of Podophyllum peltatum.
-
Phosphate buffer (pH 7.0).
-
Ethyl acetate.
-
Methanol.
-
Rotary shaker.
-
Centrifuge.
-
Nitrogen evaporator.
-
Sonicator.
-
0.22 µm syringe filter.
Procedure:
-
Weigh 500 mg of the dried, powdered plant material.
-
Add 10.0 mL of phosphate buffer (pH 7.0) and incubate on a rotary shaker for 30 minutes at 130-150 rpm.
-
Add 10.0 mL of ethyl acetate and continue to incubate on the shaker for an additional 2 hours.
-
Separate the ethyl acetate phase by centrifugation.
-
Collect the ethyl acetate supernatant and dry it under a stream of nitrogen gas.
-
Re-dissolve the dried residue in methanol.
-
Sonicate the methanolic solution for 20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.
Isolation and Purification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the separation and quantification of β-peltatin using reversed-phase HPLC.[5][6][7][8]
Instrumentation and Conditions:
-
HPLC System: Waters Alliance 2695 or equivalent, equipped with a photodiode array detector.
-
Column: Hypersil C18 column (150 x 4.6 mm i.d., 5-µm particle size) or equivalent reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.05% formic acid.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.[9]
-
Injection Volume: 10 µL.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 10 µL of the filtered methanolic extract.
-
Run the gradient elution to separate the lignans. A typical gradient might be: 5-30% A (0-30 min), 30-50% A (30-40 min), 50-90% A (40-50 min), 90-5% A (50-60 min).[9]
-
Monitor the elution at 210 nm.
-
Identify the β-peltatin peak by comparing its retention time with a purified standard.
-
Quantify the amount of β-peltatin by integrating the peak area and comparing it to a standard curve.
Visualized Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for β-peltatin isolation and its proposed mechanism of action in cancer cells.
Caption: Experimental workflow for the isolation of β-peltatin.
Caption: Proposed signaling pathway of β-peltatin-induced cell death.
Mechanism of Action
β-peltatin exerts its potent anti-cancer effects primarily by inducing G2/M phase cell cycle arrest and subsequent apoptosis.[1][2] Mechanistic studies have revealed that β-peltatin treatment leads to a downregulation of key G2/M phase regulatory proteins, including p-CDC25C (Ser216), CDC25C, and p-CDK1 (Tyr15), while upregulating Cyclin B1.[2] This disruption of the cell cycle progression pushes the cancer cells towards apoptosis. The apoptotic pathway is further activated through the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of cleaved caspases 9 and 3, and cleaved PARP, indicating the involvement of the intrinsic mitochondrial pathway.[2]
Conclusion
β-peltatin, a lignan isolated from Peltatum species, demonstrates significant potential as an anti-cancer therapeutic agent. Its superior efficacy and lower toxicity compared to its isomer, podophyllotoxin, warrant further investigation and development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of β-peltatin and explore its clinical applications.
References
- 1. Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer | springermedizin.de [springermedizin.de]
- 2. Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hort [journals.ashs.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid analysis of lignans from leaves of Podophyllum peltatum L. samples using UPLC-UV-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of beta-Peltatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activities of beta-peltatin, a naturally occurring lignan with significant antineoplastic properties.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name (5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[1]benzofuro[5,6-f][2][3]benzodioxol-8-one[4]. Its chemical formula is C22H22O8, and it has a molecular weight of 414.41 g/mol [4][5].
Core Structure and Stereochemistry
The core structure of this compound is a tetracyclic system derived from a lignan scaffold. A key feature of this molecule is the presence of three contiguous chiral centers at positions 5a, 8a, and 9. The absolute configuration of these stereocenters is defined as 5aR, 8aR, and 9R, which is crucial for its biological activity. This specific stereochemical arrangement is denoted in its SMILES string: COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3--INVALID-LINK--OCO5)O)COC3=O[6].
The structural relationship of this compound to other well-known lignans, such as podophyllotoxin, is significant. These compounds share a common pharmacophore that is recognized for its antiviral and antitumor activities[7].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C22H22O8 | [4][5] |
| Molecular Weight | 414.41 g/mol | [5] |
| Melting Point | 238-241 °C (decomposes) | [5] |
| Optical Rotation [α]D | -122.9° (c=0.578 in chloroform) | [5] |
| Solubility | Fairly soluble in chloroform, hot ethanol, acetic acid, acetone; practically insoluble in petroleum ether. | [5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the complex structure of natural products like this compound. Although a comprehensive and assigned 1H and 13C NMR dataset is not available in the searched literature, commercial vendors of this compound often confirm the structure using this technique[8]. The expected 1H NMR spectrum would show characteristic signals for the aromatic protons, methoxy groups, and the protons of the tetracyclic core, with coupling constants providing information about their spatial relationships. Similarly, the 13C NMR spectrum would reveal the chemical shifts of all 22 carbon atoms in the molecule.
X-ray Crystallography
To date, a public crystal structure of this compound has not been found in crystallographic databases. Such data, if available, would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering the most definitive picture of its three-dimensional structure and conformation in the solid state.
Experimental Protocols
Isolation of Lignans from Plant Material
This compound can be isolated from various plant sources, including Podophyllum peltatum and Bursera fagaroides[5][9]. A general protocol for the bioactivity-directed isolation of lignans from the steam bark of Bursera fagaroides is as follows[9]:
-
Extraction: The dried and powdered plant material is subjected to extraction with a hydroalcoholic solution.
-
Fractionation: The crude extract is then partitioned between different organic solvents of varying polarity to separate compounds based on their solubility.
-
Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography (e.g., silica gel) with different solvent systems to isolate the individual lignans.
-
Purification: The fractions containing the target compound are further purified by techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including 1D and 2D NMR and mass spectrometry[9].
Cell Viability and Apoptosis Assays
The cytotoxic and pro-apoptotic effects of this compound can be evaluated using the following protocols, adapted from studies on pancreatic cancer cells[3]:
-
Cell Culture: Pancreatic cancer cell lines (e.g., MIA PaCa-2, BxPC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Viability Assay (CCK-8): Cells are seeded in 96-well plates and treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay, and the IC50 value is calculated.
-
Cell Cycle Analysis: Cells are treated with this compound, harvested, fixed, and stained with propidium iodide (PI). The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.
-
Apoptosis Assay (Annexin V/PI Staining): Apoptosis is quantified by flow cytometry after staining the treated cells with Annexin V-FITC and PI.
-
Western Blot Analysis: Protein lysates from treated cells are subjected to SDS-PAGE and transferred to a membrane. The expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) are detected using specific primary and secondary antibodies.
In Vivo Xenograft Model
The antitumor efficacy of this compound in vivo can be assessed using a xenograft mouse model[3]:
-
Cell Implantation: Human pancreatic cancer cells (e.g., BxPC-3) are subcutaneously injected into nude mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally) at a specific dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and can be used for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Biological Activity and Signaling Pathway
This compound exhibits potent cytotoxic activity against various cancer cell lines, with IC50 values in the nanomolar range[3][10]. Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the activation of the intrinsic apoptosis pathway[3].
Induction of Apoptosis
Studies have shown that this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3. Activated caspase-3 then cleaves key cellular substrates, such as PARP, ultimately leading to programmed cell death[3].
Visualizations
Chemical Structure of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic podophyllotoxin type-lignans from the steam bark of Bursera fagaroides var. fagaroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
- 6. PubChemLite - this compound (C22H22O8) [pubchemlite.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cytotoxic Podophyllotoxin Type-Lignans from the Steam Bark of Bursera fagaroides var. fagaroides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pharmacological Properties of β-Peltatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-peltatin, a naturally occurring lignan, has demonstrated significant potential as an anticancer agent. Functionally related to podophyllotoxin, β-peltatin exerts its cytotoxic effects primarily through the inhibition of tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis via the intrinsic pathway. This technical guide provides a comprehensive overview of the pharmacological properties of β-peltatin, detailing its mechanism of action, summarizing its cytotoxic activity across various cancer cell lines, and providing detailed experimental protocols for its investigation. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and cellular consequences.
Introduction
β-peltatin is an organic heterotetracyclic compound found in several plant species.[1] It belongs to the lignan family of natural products, a class of compounds known for their diverse biological activities.[1] As an isomer of α-peltatin and structurally related to the well-known tubulin inhibitor podophyllotoxin, β-peltatin has garnered interest for its potent antineoplastic properties.[1][2] This guide will delve into the core pharmacological aspects of β-peltatin, providing researchers and drug development professionals with a detailed resource to support further investigation and potential therapeutic development.
Mechanism of Action
The primary mechanism of action of β-peltatin is the inhibition of tubulin polymerization . By binding to tubulin, the protein subunit of microtubules, β-peltatin disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function has profound consequences for cellular processes that are dependent on a functional cytoskeleton, most notably mitosis.
The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC) , a crucial cellular surveillance mechanism that ensures proper chromosome segregation.[3][4] The SAC halts the cell cycle at the G2/M transition, preventing cells with a defective mitotic spindle from proceeding through mitosis.[5] This prolonged mitotic arrest ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.
Signaling Pathways
The cellular response to β-peltatin involves a complex interplay of signaling pathways that govern cell cycle progression and apoptosis.
2.1.1. G2/M Cell Cycle Arrest Pathway
The inhibition of tubulin polymerization by β-peltatin leads to the activation of the Spindle Assembly Checkpoint (SAC). Unattached kinetochores during a disrupted mitosis generate a signal that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[3] This inhibition prevents the degradation of key mitotic regulators, including Cyclin B1. The sustained levels of the Cyclin B1/CDK1 complex maintain the cell in a state of mitotic arrest. Key protein modulations observed following treatment with β-peltatin and other microtubule-disrupting agents include:
-
Increased phosphorylation of Histone H3 at Serine 10 (p-Histone H3 (Ser10)) : A marker for mitotic condensation of chromosomes.
-
Modulation of the CDK1/Cyclin B1 complex : Sustained activity of this complex is essential for maintaining the G2/M arrest. This is influenced by the phosphorylation status of CDK1 (e.g., inhibitory phosphorylation at Tyr15) and the levels of Cyclin B1.[3]
-
Regulation of CDC25C : The phosphorylation of CDC25C (e.g., inhibitory phosphorylation at Ser216) can prevent the activation of CDK1, contributing to the G2 arrest.[3]
2.1.2. Intrinsic Apoptosis Pathway
Prolonged mitotic arrest induced by β-peltatin triggers the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The disruption of microtubule dynamics can lead to the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins and the activation of pro-apoptotic members. This results in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.
Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9 . Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 , which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: The Spindle Assembly Checkpoint [jove.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential of β-Peltatin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on the biological activity of β-peltatin, a naturally occurring lignan with promising anti-neoplastic properties.[1][2] This document collates key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action to support further investigation and drug development efforts.
Quantitative Assessment of Biological Activity
The cytotoxic and anti-proliferative effects of β-peltatin have been evaluated across various cancer cell lines. The following tables summarize the key quantitative data from these in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of β-Peltatin (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay Method |
| MIA PaCa-2 | Pancreatic Cancer | 2.09 ± 0.72 | 72 | CCK-8 |
| BxPC-3 | Pancreatic Cancer | 1.49 ± 0.37 | 72 | CCK-8 |
| MIA PaCa-2 | Pancreatic Cancer | 2.51 ± 0.54 | 48 | CCK-8 |
| BxPC-3 | Pancreatic Cancer | 3.15 ± 0.67 | 48 | CCK-8 |
| A2780 | Ovarian Cancer | 4900 ± 100 | Not Specified | Not Specified |
| KB | Nasopharyngeal Cancer | 4.43 x 10⁻³ (µM) | Not Specified | Not Specified |
| PC-3 | Prostate Cancer | 1.7 x 10⁻³ (µg/mL) | Not Specified | Not Specified |
Data compiled from multiple sources.[3][4][5][6][7]
Table 2: In Vivo Tumor Growth Inhibition in a BxPC-3 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Survival Time Extension |
| β-peltatin | 15 mg/kg (once weekly) | Intraperitoneal | Significant suppression compared to vehicle | 65.85% (34 days vs 21 days for control) |
| Podophyllotoxin | 15 mg/kg (once weekly) | Intraperitoneal | Less effective than β-peltatin | 31.71% (27 days vs 21 days for control) |
This study highlights the superior in vivo efficacy and lower toxicity of β-peltatin compared to its isomer, podophyllotoxin.[5][6][8]
Mechanism of Action: Induction of G2/M Cell Cycle Arrest and Apoptosis
Early research indicates that β-peltatin exerts its anti-cancer effects primarily by inducing cell cycle arrest at the G2/M phase, which subsequently leads to apoptosis.[5][6][9]
G2/M Cell Cycle Arrest
β-peltatin disrupts the normal progression of the cell cycle by modulating key regulatory proteins. Treatment with β-peltatin leads to a significant accumulation of cells in the G2/M phase.[5][6] This is achieved through the downregulation of CDC25C and phosphorylated CDK1 (p-CDK1), and an upregulation of cyclin B1.[5][9] The increased expression of phosphorylated Histone H3 (p-Histone H3), a marker for mitosis, suggests that cells are arrested in the M phase.[5][9]
Induction of Apoptosis
Following cell cycle arrest, β-peltatin triggers programmed cell death (apoptosis).[5][6][9] This is evidenced by an increase in the population of apoptotic cells and the modulation of apoptosis-related proteins. Specifically, β-peltatin treatment results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of cleaved PARP, cleaved caspase-3, and cleaved caspase-9, indicating the activation of the intrinsic apoptotic pathway.[5][9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by β-peltatin and a typical experimental workflow for its evaluation.
Signaling Pathway of β-Peltatin-Induced G2/M Arrest and Apoptosis
Caption: β-Peltatin's mechanism of action.
General Experimental Workflow for In Vitro Evaluation
Caption: In vitro evaluation workflow.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research of β-peltatin.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Pancreatic cancer cells (MIA PaCa-2 and BxPC-3) are seeded in 96-well plates at a density of 3 x 10³ cells/well and incubated for 24 hours.[5]
-
Treatment: Cells are treated with various concentrations of β-peltatin for 24, 48, or 72 hours.[5]
-
CCK-8 Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated according to the manufacturer's instructions.[5]
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.[5]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[5]
Cell Cycle Analysis
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates at a density of 3 x 10⁵ cells/well, incubated for 24 hours, and then treated with β-peltatin for 12, 24, and 48 hours.[5]
-
Cell Fixation: Cells are harvested and fixed overnight in 70% ethanol at -20°C.[5]
-
Staining: Fixed cells are stained with propidium iodide (PI) solution containing RNase.[5]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.[5]
Apoptosis Detection (Annexin V-FITC/PI Double Staining)
-
Cell Seeding and Treatment: Cells are seeded in 12-well plates at a density of 1 x 10⁵ cells/well, incubated for 24 hours, and then treated with β-peltatin for 48 hours.[5]
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[5]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Immunoblotting
-
Cell Lysis: Treated cells are lysed in RIPA buffer containing protease inhibitors.[5]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[5]
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[5]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-CDC25C, CDC25C, Cyclin B1, p-CDK1, p-Histone H3, Bcl-2, PARP, caspase-3, caspase-9, and a loading control like GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.[5]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
In Vivo Xenograft Model
-
Cell Implantation: BxPC-3 cells (2 x 10⁶ cells/mL) are subcutaneously injected into the right flank of female BALB/c nude mice.[5][9]
-
Tumor Growth and Treatment Initiation: When tumors reach a volume of approximately 100 mm³, the mice are randomized into treatment groups.[5][9]
-
Drug Administration: β-peltatin (15 mg/kg) is administered intraperitoneally once weekly.[5][9]
-
Monitoring: Tumor volume and body weight are measured regularly.[5][8]
-
Endpoint Analysis: At the end of the study, tumors and major organs are excised for further analysis, including immunohistochemistry for markers like Ki-67, cleaved caspase-3, and p-Histone H3.[5][8]
This guide provides a solid foundation for researchers interested in the anti-cancer properties of β-peltatin. The presented data and methodologies from early-stage research highlight its potential as a therapeutic agent and offer a clear path for future investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. beta-Peltatin | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-beta-Peltatin-5-O-beta-D-glucopyranoside | CAS:11024-59-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer - ProQuest [proquest.com]
- 6. Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lignans from Bursera fagaroides: Chemistry, Pharmacological Effects and Molecular Mechanism. A Current Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer | springermedizin.de [springermedizin.de]
Beta-Peltatin: A Lignan Precursor Poised for Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Beta-peltatin, a naturally occurring aryltetralin lignan, has emerged as a significant precursor molecule in the quest for novel therapeutics, particularly in the realm of oncology. Functionally related to the well-known antineoplastic agent podophyllotoxin, this compound distinguishes itself with a potentially more favorable toxicity profile, making it an attractive scaffold for drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and methodologies for its study, aimed at researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is an organic heterotetracyclic compound with the molecular formula C22H22O8 and a molecular weight of 414.4 g/mol .[1] Its IUPAC name is (5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][3][4]benzodioxol-8-one.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H22O8 | [1] |
| Molecular Weight | 414.4 g/mol | [1] |
| CAS Number | 518-29-6 | [1] |
| Appearance | Powder | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| Storage | Desiccate at -20°C | [5] |
Biological Activity and Therapeutic Potential
This compound exhibits potent antimitotic and antineoplastic activities.[5] Its primary mechanism of action involves the induction of G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[6]
Cytotoxicity Data
This compound has demonstrated significant cytotoxicity against a variety of cancer cell lines, with particularly remarkable potency in pancreatic cancer models.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 2.09 ± 0.72 | 72 h | [2] |
| BxPC-3 | Pancreatic Cancer | 1.49 ± 0.37 | 72 h | [2] |
This table will be expanded as more quantitative data from a wider range of cancer cell lines is gathered.
In Vivo Efficacy
In a subcutaneously-xenografted BxPC-3 human pancreatic cancer model in nude mice, intraperitoneal administration of this compound at a dose of 15 mg/kg once weekly significantly suppressed tumor growth.[6] Notably, this compound demonstrated a stronger anti-pancreatic cancer effect and lower toxicity in mice compared to its isomer, podophyllotoxin.[6]
Signaling Pathways
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. The induction of G2/M arrest is a critical event, followed by the activation of apoptotic cascades.
References
The Biosynthesis of Beta-Peltatin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biosynthetic pathway of beta-peltatin, a lignan of significant interest to the pharmaceutical industry for its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic reactions, key intermediates, and regulatory aspects of this compound synthesis.
Introduction to this compound
This compound is a naturally occurring aryltetralin lignan found in plants of the Podophyllum genus, commonly known as the mayapple. It, along with its structural analog alpha-peltatin, has garnered attention for its cytotoxic and antiviral properties.[1][2] Understanding the biosynthetic pathway of this compound is crucial for developing biotechnological production methods and for the semi-synthesis of novel drug candidates.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a branch of the broader lignan biosynthesis pathway, which originates from the phenylpropanoid pathway. The core of the pathway involves the dimerization of two coniferyl alcohol molecules to form pinoresinol, which then undergoes a series of enzymatic modifications. A key intermediate in the formation of many podophyllotoxin-related lignans is deoxypodophyllotoxin.[3]
The pivotal step in the formation of this compound is the hydroxylation of deoxypodophyllotoxin. Research on Linum flavum cell cultures has identified a specific cytochrome P450-dependent monooxygenase, deoxypodophyllotoxin 6-hydroxylase (DOP6H), as the enzyme responsible for this conversion.[4] This enzyme catalyzes the introduction of a hydroxyl group at the 6th position of the deoxypodophyllotoxin molecule to form this compound.
This compound is structurally related to alpha-peltatin, with this compound being the methyl ether of alpha-peltatin.[5] This suggests a subsequent methylation step in the overall biosynthesis of peltatin derivatives.
Key Enzymes and Intermediates
The following table summarizes the key enzymes and intermediates involved in the later stages of this compound biosynthesis, starting from the central precursor, deoxypodophyllotoxin.
| Precursor | Enzyme | Product | Cofactors/Enzyme Class |
| Deoxypodophyllotoxin | Deoxypodophyllotoxin 6-hydroxylase (DOP6H) | This compound | NADPH, Cytochrome P450 monooxygenase |
Quantitative Data on Peltatin Biosynthesis
Quantitative analysis of lignan content in plant tissues is essential for understanding the efficiency of the biosynthetic pathway and for selecting high-yielding plant varieties for commercial production. The following table presents data on the concentrations of podophyllotoxin, alpha-peltatin, and this compound in the leaves of various Podophyllum peltatum accessions.
| Accession | Podophyllotoxin (mg/g DW) | α-Peltatin (mg/g DW) | β-Peltatin (mg/g DW) |
| 8 | >20 | Not Detected | Not Detected |
| 9 | >10 | Not Detected | Trace |
| 11 | 0.05 - 1 | High | Present |
| 18 | 1 - 10 | Not Detected | Not Detected |
| 30 | Trace | High | High |
Data adapted from Jeliazkov et al., 2009.[6][7]
The kinetic properties of deoxypodophyllotoxin 6-hydroxylase (DOP6H) from Linum flavum have been characterized, providing insights into its catalytic efficiency.
| Substrate | Apparent Km |
| Deoxypodophyllotoxin | 20 µM |
| NADPH | 36 µM |
Data from Molog et al., 2001.[4]
Experimental Protocols
Extraction of Lignans from Plant Material
This protocol provides a general method for the extraction of lignans, including this compound, from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., Podophyllum peltatum leaves or rhizomes)
-
Methanol or ethanol (HPLC grade)
-
Water (deionized)
-
Sonicator
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Weigh a known amount of the dried, powdered plant material.
-
Add a 70-80% aqueous methanol or ethanol solution at a solid-to-liquid ratio of 1:10 to 1:20.
-
Sonicate the mixture for 30-60 minutes at room temperature.
-
Centrifuge the mixture to pellet the solid material.
-
Carefully decant the supernatant.
-
Repeat the extraction process on the pellet two more times to ensure complete extraction.
-
Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the separation and quantification of this compound using reverse-phase HPLC.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
Guard column
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
A typical gradient might start at 20-30% B, increasing to 70-80% B over 30-40 minutes. The exact gradient should be optimized for the specific column and sample matrix.
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in methanol to generate a calibration curve.
-
Inject a known volume of the filtered plant extract and the standard solutions onto the HPLC system.
-
Monitor the elution profile at a wavelength of 290 nm, where lignans typically absorb.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.
Visualizations of Biosynthetic and Signaling Pathways
This compound Biosynthesis Pathway
Caption: Enzymatic conversion of deoxypodophyllotoxin to this compound.
Signaling Pathway Influencing Lignan Biosynthesis
Research in Linum album suggests a signaling cascade involving putrescine that can regulate lignan biosynthesis. While not specific to this compound in Podophyllum, it provides a model for potential regulatory mechanisms.[8]
Caption: Proposed signaling cascade for lignan biosynthesis regulation.
Conclusion
The biosynthesis of this compound branches off the well-characterized podophyllotoxin pathway, with the hydroxylation of deoxypodophyllotoxin by a cytochrome P450 enzyme being the key committed step. Further research is needed to fully elucidate the regulatory networks governing peltatin biosynthesis in Podophyllum species. The information presented in this guide provides a solid foundation for future investigations aimed at harnessing the therapeutic potential of these valuable natural products.
References
- 1. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deoxypodophyllotoxin 6-hydroxylase, a cytochrome P450 monooxygenase from cell cultures of Linum flavum involved in the biosynthesis of cytotoxic lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hort [journals.ashs.org]
- 8. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Docking Analysis of β-Peltatin: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide on Preliminary In-Silico Docking Studies of β-Peltatin
This technical guide provides a comprehensive overview of the preliminary in-silico docking studies of β-Peltatin, a lignan found in the rhizomes of Podophyllum peltatum L. This document is intended for researchers, scientists, and drug development professionals interested in the computational assessment of β-Peltatin's potential as a therapeutic agent.[1] This guide covers potential protein targets, methodologies for in-silico analysis, and hypothetical signaling pathways, supported by illustrative data and workflows.
Introduction to β-Peltatin
β-Peltatin (PubChem CID: 92122) is a natural compound with the molecular formula C22H22O8 and a molecular weight of 414.4 g/mol .[2] It is structurally related to podophyllotoxin, a well-known precursor to several chemotherapy drugs.[3] β-Peltatin has demonstrated potent antineoplastic properties, including the induction of G2/M cell cycle arrest and apoptosis in cancer cells, making it a compound of significant interest for oncology research.
Potential Protein Targets for β-Peltatin
Based on its known biological activities and the targets of structurally similar compounds, several key proteins emerge as potential targets for β-Peltatin in the context of cancer therapy.
-
Tubulin: As an isomer of podophyllotoxin, a known microtubule-destabilizing agent, β-Peltatin is hypothesized to bind to tubulin, disrupting microtubule dynamics and leading to mitotic arrest. The colchicine binding site on β-tubulin is a probable interaction domain.
-
Human Epidermal Growth Factor Receptor 2 (HER2): Overexpressed in several cancers, HER2 is a critical target in oncology. A molecular docking study on the related compound, α-Peltatin, has shown favorable binding to HER2, suggesting that β-Peltatin may also interact with this receptor.[4][5]
-
B-cell lymphoma 2 (Bcl-2) Family Proteins: These proteins are central regulators of apoptosis. Given that β-Peltatin induces programmed cell death, it is plausible that it interacts with anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, to promote cancer cell death.
-
Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 Complex: This complex is a key regulator of the G2/M transition in the cell cycle. Since β-Peltatin is known to cause G2/M arrest, it may directly or indirectly inhibit the activity of the CDK1/Cyclin B1 complex.
Quantitative Data from In-Silico Docking Studies
While specific in-silico docking studies for β-Peltatin are not extensively available in the public domain, data from its isomer, α-Peltatin, against HER2 provides a valuable reference point for the potential binding affinity of this class of compounds.
Table 1: Molecular Docking Data of α-Peltatin against HER2
| Ligand | Target Protein | Binding Energy (kcal/mol) | Dissociation Constant (Kd) |
| α-Peltatin | HER2 | -8.09 | 1.17 µM |
Data extracted from a study on Camptothecin and related ligands.[4]
Experimental Protocols for In-Silico Docking
This section outlines a detailed methodology for conducting in-silico docking studies of β-Peltatin against its potential protein targets.
Software and Tools
-
Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, GOLD, or similar.
-
Protein Preparation Wizard: Integrated within docking software or standalone tools like UCSF Chimera.
-
Ligand Preparation Tools: ChemDraw, MarvinSketch, or online tools for 2D to 3D conversion.
-
Visualization Software: PyMOL, UCSF Chimera, or Discovery Studio.
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., Tubulin, HER2, Bcl-2, CDK1/Cyclin B1) from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.
-
Protonation and Chain Repair: Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH. Repair any missing residues or loops in the protein structure.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Ligand Preparation
-
Obtain Ligand Structure: Retrieve the 3D structure of β-Peltatin from a chemical database like PubChem (CID: 92122).[2]
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Charge Assignment: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
Molecular Docking Simulation
-
Grid Box Generation: Define a grid box encompassing the putative binding site on the target protein. For known binding sites (e.g., the colchicine site on tubulin), center the grid on the co-crystallized ligand. For unknown sites, use blind docking with a grid box covering the entire protein surface.
-
Docking Algorithm: Employ a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined grid box.
-
Pose Generation and Scoring: Generate a specified number of binding poses and rank them based on the scoring function of the docking software, which estimates the binding affinity (e.g., in kcal/mol).
Post-Docking Analysis
-
Binding Pose Analysis: Visualize the top-ranked docking poses to analyze the binding mode of β-Peltatin within the active site of the target protein.
-
Interaction Analysis: Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces, pi-pi stacking) between β-Peltatin and the amino acid residues of the target protein.
-
Binding Affinity Evaluation: The binding energy values from the docking output provide a quantitative measure of the binding affinity. Lower binding energies typically indicate a more favorable interaction.
Visualizations
Experimental Workflow
References
- 1. beta-Peltatin [drugfuture.com]
- 2. This compound | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Historical Guide to Peltatin Research: From Discovery to Mechanistic Insights
This technical guide provides a comprehensive overview of the historical context of peltatin research, tailored for researchers, scientists, and professionals in drug development. It traces the journey from the initial discovery of these lignans to modern mechanistic understanding, highlighting key experiments and data that have shaped the field.
Chapter 1: Discovery and Early Isolation
The story of peltatin research begins in the mid-20th century, rooted in the broader investigation of phytochemicals from the Mayapple plant (Podophyllum peltatum).
Initial Isolation (1947): The first breakthrough occurred in 1947 when J. L. Hartwell reported the isolation of a new compound, α-peltatin, from the rhizomes of Podophyllum peltatum.[1] This discovery was part of a larger effort to identify and characterize the cytotoxic components of the plant, which had a history of use in traditional medicine.[2] Shortly thereafter, its isomer, β-peltatin, was also identified. These compounds are classified as aryltetralin-type lignans, structurally related to the well-known cytotoxic agent podophyllotoxin.[3][4]
Chapter 2: Early Investigations into Biological Activity
Following their isolation, peltatins quickly became the subject of biological investigation, with a primary focus on their potential as anticancer agents.
Antitumor and Cytotoxic Effects (Early 1950s): One of the earliest significant studies was published in 1952 by Waravdekar, Domingue, and Leiter, who investigated the effects of α-peltatin, β-peltatin, and podophyllotoxin on the cytochrome oxidase activity of Sarcoma 37 cells.[5] This research indicated an early interest in the metabolic effects of these compounds on cancer cells. The findings from this era established that both α- and β-peltatin possessed significant antitumor activities, sparking further interest in their mechanism of action.[2]
Key Experiment 1: Cytochrome Oxidase Activity Assay
The 1952 study was pivotal in demonstrating the biochemical effects of peltatins on tumor cells. While the exact protocol from the 1950s involved manometric techniques that are now largely obsolete, the principles can be replicated with modern spectrophotometric methods.
Experimental Protocol: Cytochrome c Oxidase Activity Assay (Modern Equivalent)
This protocol describes a modern colorimetric assay to measure the activity of cytochrome c oxidase (Complex IV), the enzyme studied in the early peltatin research.[6]
-
Mitochondria Isolation: Isolate mitochondria from tissue or cell samples (e.g., Sarcoma 37 cells) using a commercially available mitochondria isolation kit. Determine the protein concentration of the mitochondrial suspension.
-
Sample Preparation: Dilute the mitochondrial suspension to a working concentration (e.g., 0.1–0.2 mg protein/mL) in an appropriate enzyme dilution buffer. To measure total activity, a parallel sample should be prepared with a buffer containing a detergent like n-dodecyl β-D-maltoside to permeabilize the mitochondrial membranes.
-
Substrate Preparation: Prepare a solution of reduced cytochrome c (ferrocytochrome c). This is typically achieved by dissolving cytochrome c in buffer and adding a reducing agent like dithiothreitol (DTT). The reduction can be confirmed spectrophotometrically by ensuring the ratio of absorbance at 550 nm to 565 nm is between 10 and 20.[6]
-
Reaction Setup:
-
Set a spectrophotometer to 550 nm and configure it for a kinetic reading (e.g., readings every 5-10 seconds for 1-2 minutes).
-
In a cuvette, add the assay buffer and the prepared mitochondrial sample. Add the test compound (e.g., α-peltatin dissolved in a suitable solvent) or vehicle control.
-
To initiate the reaction, add the ferrocytochrome c substrate solution and mix immediately.
-
-
Data Acquisition and Analysis:
-
Record the decrease in absorbance at 550 nm over time. This decrease corresponds to the oxidation of ferrocytochrome c to ferricytochrome c by cytochrome c oxidase.
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.
-
Enzyme activity is calculated using the Beer-Lambert law, incorporating the extinction coefficient for reduced cytochrome c.[6]
-
Chapter 3: The Podophyllotoxin Connection and Mechanistic Insights
The structural similarity of peltatins to podophyllotoxin provided crucial clues to their mechanism of action. Research eventually converged on the microtubule network as the primary cellular target.
Inhibition of Tubulin Polymerization: Like podophyllotoxin and its derivatives (e.g., vinca alkaloids), peltatins function as microtubule-destabilizing agents.[7] They bind to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules.[8][9] This disruption of microtubule dynamics is catastrophic for dividing cells, as it prevents the formation of a proper mitotic spindle, a structure essential for chromosome segregation.[10] The inability to form a spindle triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and, ultimately, apoptosis (programmed cell death).[7][10][11]
Key Experiment 2: In Vitro Tubulin Polymerization Assay
This assay is the gold standard for confirming that a compound directly interferes with microtubule formation. It is a fundamental tool for characterizing potential microtubule-targeting agents.[8]
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
This protocol outlines a common fluorescence-based method, which offers higher sensitivity than older turbidity-based assays.[12][13]
-
Reagent Preparation:
-
Tubulin: Use purified tubulin (e.g., from porcine brain) at a concentration of 2 mg/mL.
-
Assay Buffer: Prepare a buffer suitable for polymerization, typically 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, and 0.5 mM EGTA.[14]
-
Reaction Mix: On ice, prepare a master mix containing the tubulin, assay buffer, 1 mM GTP, a polymerization enhancer (e.g., 10-15% glycerol), and a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.[12][14]
-
-
Assay Setup:
-
Initiation and Measurement:
-
To initiate polymerization, add the ice-cold tubulin reaction mix to each well of the pre-warmed plate.
-
Immediately place the plate in a microplate reader capable of kinetic fluorescence measurement, pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 355 nm, emission at 460 nm) every minute for 60 minutes.[13]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Inhibitors like peltatins will decrease the rate and maximum level of polymerization compared to the vehicle control.
-
Quantify the effect by calculating parameters such as Vmax (maximum polymerization rate) and the final polymer mass.[15]
-
Chapter 4: Biosynthesis and Natural Variance
Understanding the natural production of peltatins is crucial for sourcing and potential biotechnological applications. Research has shown that peltatin levels can vary significantly and has elucidated key steps in their biosynthetic pathway.
Biosynthetic Pathway: Peltatins are derived from the phenylpropanoid pathway. A key branch point in the biosynthesis of aryltetralin lignans involves the intermediate deoxypodophyllotoxin. This compound can serve as a precursor that is hydroxylated and methylated by various enzymes, such as cytochrome P450 mono-oxygenases, to form either β-peltatin or podophyllotoxin, depending on the specific enzymatic machinery present in the plant.[16]
Variation in Natural Sources: The concentration of peltatins and related lignans in Podophyllum peltatum is not uniform. Studies have revealed significant variations based on the plant part (leaves, rhizomes), genotype, and geographical location.[17][18] For instance, some accessions are rich in podophyllotoxin, while others are rich in peltatins.[17] An inverse relationship between the concentration of podophyllotoxin and α-peltatin in the leaves has been observed, suggesting that different chemotypes of the plant prioritize different branches of the biosynthetic pathway.[17]
Table 1: Variation of Lignan Concentrations in Podophyllum peltatum
| Lignan | Concentration Range (mg/g dry weight) | Source |
|---|---|---|
| Podophyllotoxin | Below detectable levels to 45.1 | [18] |
| α-Peltatin | Below detectable levels to 47.3 | [18] |
| β-Peltatin | Below detectable levels to 7.0 |[18] |
Key Experiment 3: Quantification of Peltatins in Plant Tissue
To study this natural variation, a reliable method for extracting and quantifying lignans is necessary. High-Performance Liquid Chromatography (HPLC) is the standard technique.
Experimental Protocol: HPLC Quantification of Peltatins
This protocol is a generalized method for the analysis of peltatins and related lignans in plant material.[19][20][21]
-
Sample Preparation:
-
Harvest and separate plant parts (e.g., leaves, rhizomes).
-
Dry the plant material to a constant weight and grind it into a fine powder.
-
Perform a solvent extraction (e.g., with methanol or acetonitrile) using a precise amount of powdered tissue, often with sonication or shaking to ensure efficiency.
-
-
Chromatographic Separation:
-
System: An HPLC or UPLC system equipped with a UV or Diode Array Detector (DAD) and often coupled to a Mass Spectrometer (MS) for definitive identification.[20]
-
Column: A reversed-phase C18 column is typically used.[20][21]
-
Mobile Phase: A gradient elution using two solvents is common. For example, Solvent A: water with 0.05-0.2% formic acid; Solvent B: acetonitrile or methanol with 0.05-0.2% formic acid.[20][21]
-
Gradient Program: The gradient is programmed to start with a high percentage of aqueous solvent and gradually increase the organic solvent percentage to elute the lignans based on their polarity.
-
-
Detection and Quantification:
-
Set the detector to a wavelength suitable for lignans (e.g., 270-340 nm).[21]
-
Identify peaks by comparing their retention times and UV spectra with those of pure analytical standards of α-peltatin, β-peltatin, and podophyllotoxin. Confirmation is done with MS.
-
Generate a calibration curve for each compound using known concentrations of the standards.
-
Quantify the amount of each lignan in the plant extract by comparing its peak area to the standard curve.
-
Chapter 5: The Drug Development Journey
Despite their promising initial antitumor activity, the peltatins themselves have not progressed to become clinical drugs. The historical focus of drug development shifted towards modifying the more abundant and, in some contexts, more potent parent compound, podophyllotoxin.
Derivative Synthesis and Activity: In the quest for improved therapeutic indices (higher efficacy, lower toxicity), a series of ester and ether derivatives of both α- and β-peltatin were synthesized. However, these early medicinal chemistry efforts reported that the synthesized derivatives were biologically less active than their parent compounds.[2] This outcome likely diverted research and development resources toward modifying the podophyllotoxin scaffold, a path that ultimately proved successful, leading to the clinically vital anticancer drugs etoposide and teniposide.[2]
Conclusion
The history of peltatin research provides a valuable case study in natural product drug discovery. From their isolation in the 1940s to the elucidation of their role as tubulin inhibitors, peltatins have contributed significantly to our understanding of lignan biochemistry and pharmacology. While they did not directly yield a clinical drug, the investigation into their biological activity, biosynthesis, and chemical modification provided foundational knowledge that supported the broader, highly successful development of the podophyllotoxin family of anticancer agents. The historical journey of peltatins underscores the complex path from a promising natural compound to a therapeutic agent and highlights how early research, even when not leading to a direct clinical outcome, can pave the way for future successes.
References
- 1. alpha-Peltatin, a new compound isolated from podophyllum peltatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alpha-Peltatin | C21H20O8 | CID 92129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Effect of podophyllotoxin, alpha-peltatin and beta-peltatin on the cytochrome oxidase activity of sarcoma 37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ScholarWorks @ UTRGV - Research Symposium: Treatment of Prostate Cancer by the Interaction of α-Peltatin with Tubulin Receptor [scholarworks.utrgv.edu]
- 10. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Tubulin Polymerization Assay [bio-protocol.org]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tubulin Polymerization Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Podophyllum peltatum accessions for podophyllotoxin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Rapid analysis of lignans from leaves of Podophyllum peltatum L. samples using UPLC-UV-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Spectroscopic Data Analysis of β-Peltatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for β-peltatin, a lignan known for its potential antineoplastic properties. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with comprehensive experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Spectroscopic Data of β-Peltatin
The structural elucidation of β-peltatin is critically dependent on the interpretation of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Data
The NMR data presented below was acquired in Chloroform-d (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Data of β-Peltatin (CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 4.63 | d | 4.5 |
| H-2 | 3.33 | m | |
| H-3 | 2.91 | dd | 14.5, 4.5 |
| H-3' | 2.50 | dd | 14.5, 11.5 |
| H-4α | 4.35 | t | 8.0 |
| H-4β | 3.85 | dd | 8.0, 6.0 |
| H-7 | 6.55 | s | |
| H-10 | 6.82 | s | |
| H-2', H-6' | 6.41 | s | |
| 5-OH | 5.45 | s | |
| -OCH₃ (C-3') | 3.84 | s | |
| -OCH₃ (C-4') | 3.88 | s | |
| -OCH₃ (C-5') | 3.84 | s | |
| -OCH₂O- | 5.95 | s |
Table 2: ¹³C NMR Data of β-Peltatin (CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 43.8 |
| 2 | 41.9 |
| 3 | 38.6 |
| 4 | 69.9 |
| 4a | 132.5 |
| 5 | 147.9 |
| 6 | 108.4 |
| 7 | 109.8 |
| 8 | 146.5 |
| 8a | 128.9 |
| 9 | 175.4 |
| 1' | 137.2 |
| 2', 6' | 106.8 |
| 3', 5' | 153.5 |
| 4' | 137.9 |
| -OCH₃ (C-3', 5') | 56.3 |
| -OCH₃ (C-4') | 60.9 |
| -OCH₂O- | 101.3 |
Mass Spectrometry (MS) Data
Mass spectrometry data is crucial for determining the molecular weight and elemental composition of β-peltatin.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data of β-Peltatin
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 415.13875 | 415.1387 |
| [M+Na]⁺ | 437.12069 | 437.1206 |
| [M+NH₄]⁺ | 432.16529 | 432.1653 |
-
Monoisotopic Mass : 414.13146766 Da[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy Protocol
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like β-peltatin.[3] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are necessary for unambiguous assignment.[3][4]
Sample Preparation:
-
Accurately weigh 5-10 mg of purified β-peltatin.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3 sec
-
Relaxation Delay: 2 sec
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: ~1 sec
-
Relaxation Delay: 2 sec
-
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons (¹H-¹³C).[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the carbon skeleton.[6]
Mass Spectrometry Protocol (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive technique used to determine the molecular weight and obtain structural information through fragmentation analysis.[7][8]
Sample Preparation:
-
Prepare a stock solution of β-peltatin in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration of 1-10 µg/mL for injection.
Instrumentation and Parameters:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for lignan analysis.[3]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically employed.
-
Flow Rate: 0.3 mL/min.
-
-
MS System: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is essential for accurate mass measurements.[1][7]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for lignans and can be operated in both positive and negative ion modes.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Data should be acquired in full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.[9]
-
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a natural product like β-peltatin.
Caption: Workflow for Spectroscopic Analysis of β-Peltatin.
References
- 1. beta-Peltatin | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. NMR Characterization of Lignans [mdpi.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Investigating the Cytotoxicity of Beta-Peltatin in Novel Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-peltatin, a naturally occurring lignan found in the roots of Pulsatilla chinensis, has demonstrated potent cytotoxic and anti-cancer properties. As a derivative of podophyllotoxin, it functions as a microtubule-targeting agent, disrupting the cellular cytoskeleton and inducing cell cycle arrest and apoptosis.[1] While its efficacy has been established in certain cancer types, this technical guide aims to provide a comprehensive overview of the methodologies and signaling pathways involved in investigating the cytotoxicity of this compound, with a particular focus on its application to novel and diverse cancer cell lines. This document will serve as a resource for researchers seeking to explore the therapeutic potential of this promising compound.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| BxPC-3 | Pancreatic Cancer | 1.49 ± 0.37 | [2] |
| MIA PaCa-2 | Pancreatic Cancer | 2.09 ± 0.72 | [2] |
Note: The term "novel cell lines" in the context of this guide refers to cell lines beyond the most extensively studied pancreatic cancer models for this compound. While specific IC50 values for a broad range of such lines are not yet widely published, the protocols provided herein are applicable to any adherent or suspension cancer cell line.
Core Mechanism of Action: Tubulin Polymerization Inhibition
This compound exerts its cytotoxic effects primarily by inhibiting tubulin polymerization.[3] It binds to the colchicine-binding site on β-tubulin, a key subunit of microtubules.[4] This binding prevents the assembly of α- and β-tubulin heterodimers into microtubules, which are essential components of the cellular cytoskeleton. The disruption of microtubule dynamics has two critical consequences:
-
Disruption of the Mitotic Spindle: Microtubules are fundamental to the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle.[2]
-
Cytoskeletal Instability: Microtubules also play a crucial role in maintaining cell structure, intracellular transport, and cell motility. Their disruption leads to a loss of cellular integrity.
This interference with microtubule function triggers a cascade of cellular events, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[5][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in assessing the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound for the desired time. For adherent cells, use trypsinization. Centrifuge the cell suspension to obtain a cell pellet.
-
Fixation: Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of this compound's effect.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound. Collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating this compound cytotoxicity.
This compound Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Logical Relationship of Investigation
Caption: Logical flow of the investigation.
Conclusion
This technical guide provides a framework for the investigation of this compound's cytotoxicity in novel cancer cell lines. By employing the detailed experimental protocols and understanding the underlying signaling pathways, researchers can effectively evaluate the therapeutic potential of this compound. The primary mechanism of action, through the inhibition of tubulin polymerization, leads to G2/M cell cycle arrest and the induction of mitochondrial-mediated apoptosis.[5][6] Further exploration of this compound's efficacy across a broader spectrum of cancer cell lines is warranted and will contribute to the development of novel anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. live.euronext.com [live.euronext.com]
- 5. researchgate.net [researchgate.net]
- 6. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ethnobotanical Legacy and Modern Therapeutic Potential of β-Peltatin
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
β-Peltatin, a lignan predominantly found in the rhizomes of Podophyllum species, has a rich history rooted in traditional medicine, particularly among Native American tribes and in Himalayan traditional practices.[1][2][3] Historically, crude preparations of Podophyllum, known as podophyllin resin, were utilized for their potent cathartic, emetic, and cytotoxic properties, most notably in the treatment of warts and other topical growths.[4][5] Modern phytochemical analysis has identified β-peltatin as one of the key bioactive constituents of this resin, alongside the more abundant podophyllotoxin and its isomer, α-peltatin.[6][7] This guide provides a comprehensive technical overview of β-peltatin, summarizing its ethnobotanical uses, quantitative analysis of its biological activities, detailed experimental protocols for its study, and an exploration of its molecular mechanisms of action through signaling pathway diagrams. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this naturally occurring compound.
Ethnobotany and Traditional Medicine
The use of Podophyllum species, namely Podophyllum peltatum (American mayapple) and Podophyllum hexandrum (Himalayan mayapple), is well-documented in various traditional medicine systems.
Traditional Preparations and Uses
Native American tribes, including the Cherokee, extensively used the root and rhizome of P. peltatum.[7][8] Preparations often involved creating a poultice from the powdered root for the topical treatment of warts and other skin lesions.[2][7] Internally, it was used in minute doses as a powerful purgative and to expel intestinal worms.[4][8] A decoction of the root was also used as a skin wash for various ailments.[5]
In the Himalayan region, P. hexandrum has been a part of Ayurvedic and traditional Tibetan medicine for centuries.[9][10] The rhizome and roots were prepared as a paste for application on ulcers, cuts, and wounds, and a tea made from the roots was used to treat constipation.[1] The resin, known as Indian Podophyllum Resin, was used for its anti-tumor properties.[11]
It is important to note that all parts of the Podophyllum plant, with the exception of the ripe fruit, are considered toxic, and its use in traditional medicine required profound knowledge of preparation and dosage to avoid severe adverse effects.[12]
Quantitative Data on Traditional Preparations
While precise quantitative analysis of β-peltatin in historical traditional preparations is not available, modern analysis of the podophyllum resin provides insight into the concentration of its active lignans. The resin is a crude mixture, and its composition can vary.
| Preparation | Active Lignans | Typical Concentration | Source |
| Podophyllum Resin (from P. peltatum) | Podophyllotoxin | ~20% | [6] |
| α-Peltatin | ~10% | [6] | |
| β-Peltatin | ~5% | [6] | |
| Topical Solution (Modern Clinical Use) | Podophyllum Resin | 10-25% in tincture of benzoin | [13] |
Biological Activity and Therapeutic Potential
β-Peltatin has demonstrated significant biological activity, particularly in the realm of oncology. Its primary mechanism of action is antimitotic, leading to cell cycle arrest and apoptosis.[14]
Anticancer Activity
Recent studies have highlighted the potent cytotoxic effects of β-peltatin against various cancer cell lines, with particularly promising activity against pancreatic cancer.[1]
| Cell Line | Cancer Type | IC50 (72h treatment) | Source |
| MIA PaCa-2 | Pancreatic Cancer | 2.09 ± 0.72 nM | [11] |
| BxPC-3 | Pancreatic Cancer | 1.49 ± 0.37 nM | [11] |
Antiviral Activity
The antiviral properties of Podophyllum extracts have been investigated, with podophyllotoxin being the most active component. β-peltatin has been reported to exhibit marginal antiviral effects against measles and herpes simplex type I viruses, though specific EC50 values are not well-documented in the available literature.[15]
Quantitative Analysis of β-Peltatin in Plant Material
The concentration of β-peltatin can vary significantly among different accessions of Podophyllum peltatum, indicating the existence of different chemotypes.
| Plant Material | Compound | Concentration Range (mg/g dry weight) | Source |
| Podophyllum peltatum Leaves | β-Peltatin | Below detectable levels to 7.0 mg/g | [10] |
| α-Peltatin | Below detectable levels to 47.3 mg/g | [10] | |
| Podophyllotoxin | Below detectable levels to 45.1 mg/g | [10] |
Signaling Pathways
β-Peltatin exerts its anticancer effects by modulating key cellular signaling pathways involved in cell cycle regulation and apoptosis. It is also believed to share a mechanism of NF-κB inhibition with other related lignans.
G2/M Cell Cycle Arrest and Apoptosis
β-Peltatin induces cell cycle arrest at the G2/M phase, which subsequently leads to the activation of the intrinsic apoptotic pathway. This is characterized by the modulation of cell cycle regulatory proteins and the activation of caspases.
Caption: β-Peltatin induced G2/M arrest and apoptosis pathway.
Inhibition of NF-κB Signaling
Podophyllotoxin and α-peltatin have been shown to inhibit the nuclear translocation of the NF-κB subunit RelA.[16] While direct evidence for β-peltatin is still emerging, it is hypothesized to act similarly by interfering with the IκB kinase (IKK) complex, thereby preventing the degradation of IκBα and sequestering NF-κB in the cytoplasm.
Caption: Hypothesized inhibition of NF-κB pathway by β-peltatin.
Experimental Protocols
The following protocols are generalized methodologies for the extraction, isolation, and biological evaluation of β-peltatin, based on established procedures for related lignans.
Extraction and Isolation of β-Peltatin
This protocol outlines a general procedure for the extraction of podophyllum resin and the subsequent chromatographic separation of β-peltatin.
Caption: Workflow for extraction and isolation of β-peltatin.
Methodology:
-
Extraction: Dried and powdered rhizomes of Podophyllum are subjected to Soxhlet extraction with methanol or ethanol for 6-8 hours.[17]
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Precipitation: The concentrated extract is poured into acidified water (e.g., with hydrochloric acid) with constant stirring to precipitate the crude resin, known as podophyllin. The resin is then collected by filtration and dried.[17]
-
Purification:
-
The crude resin is dissolved in a suitable solvent mixture for chromatography.
-
Separation of individual lignans is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column.[18]
-
A gradient elution system, typically involving methanol/water or acetonitrile/water, is employed to separate podophyllotoxin, α-peltatin, and β-peltatin.
-
Fractions are collected based on UV absorbance and analyzed for purity using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
-
Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the cytotoxic effects of β-peltatin on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with serial dilutions of β-peltatin (e.g., from 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement:
-
For MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis
This protocol is for analyzing the effect of β-peltatin on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Methodology:
-
Cell Treatment: Seed and treat cells with β-peltatin at various concentrations for a specified time (e.g., 12, 24, or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Fixation: Incubate the cells on ice for at least 2 hours or store at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Analysis: Deconvolute the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
β-Peltatin, a lignan with deep roots in ethnobotany, is emerging as a compound of significant interest for modern drug development. Its potent cytotoxic activity against cancer cells, particularly through the induction of G2/M cell cycle arrest and apoptosis, warrants further investigation. The detailed protocols and pathway analyses provided in this guide aim to facilitate future research into harnessing the full therapeutic potential of β-peltatin. While its historical use informs its modern application, further studies are required to fully elucidate its mechanisms of action, particularly in antiviral and anti-inflammatory contexts, and to develop it into a safe and effective therapeutic agent.
References
- 1. ajabs.org [ajabs.org]
- 2. Mayapple – Roots of Medicine [dsps.lib.uiowa.edu]
- 3. Medical attributes of Podophyllum peltatum - mayapple [klemow.wilkes.edu]
- 4. monticello-s3.us-east-1.amazonaws.com [monticello-s3.us-east-1.amazonaws.com]
- 5. cyprus-mail.com [cyprus-mail.com]
- 6. simsrc.edu.in [simsrc.edu.in]
- 7. The Art of Natural Solution (eng) [artofnaturalsolution.com]
- 8. Podophyllum Peltatum and Observations on the Creek and Cherokee Indians: William Bartram’s Preservation of Native American Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The official website of Great Himalayan National Park | A UNESCO World Heritage [greathimalayannationalpark.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. Podophyllum: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. Podophyllum resin (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. Podophyllotoxin and α-peltatin inhibit nuclear factor κB activation and gene expression stimulated by a double-stranded RNA analogue in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijhsr.org [ijhsr.org]
- 18. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing β-Peltatin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution and use of β-peltatin, a potent antineoplastic agent, in dimethyl sulfoxide (DMSO) for various cell culture-based assays. The protocols outlined below are intended to ensure optimal solubility, stability, and reproducibility of experimental results.
Introduction to β-Peltatin
β-peltatin is a lignan, a class of organic compounds found in plants, that exhibits significant antitumor properties.[1] Functionally related to podophyllotoxin, it acts as a microtubule-targeting agent, disrupting microtubule dynamics, which are crucial for cell division.[2] This disruption leads to cell cycle arrest, primarily at the G2/M phase, and can subsequently induce apoptosis, making it a compound of interest in cancer research and drug development.[3]
Properties of β-Peltatin
A summary of the key physical and chemical properties of β-peltatin is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₂O₈ |
| Molecular Weight | 414.4 g/mol [4] |
| Appearance | Solid |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[5] |
| Storage (Powder) | Desiccate at -20°C[5] |
Dissolving β-Peltatin in DMSO: A Step-by-Step Protocol
Due to its hydrophobic nature, β-peltatin is readily soluble in DMSO.[6] The following protocol ensures the preparation of a sterile, high-concentration stock solution suitable for cell culture applications.
Materials:
-
β-peltatin powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Prepare a Sterile Workspace: All procedures should be conducted in a laminar flow hood or biosafety cabinet to maintain sterility.
-
Weighing β-Peltatin: Accurately weigh the desired amount of β-peltatin powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Preparing the DMSO Stock Solution:
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the β-peltatin powder. It is recommended to start with a high-concentration stock solution (e.g., 10 mM or 50 mM) to minimize the final concentration of DMSO in the cell culture medium.[5][7]
-
The table below provides the required volume of DMSO to prepare stock solutions of common concentrations.
-
-
Dissolution:
-
Sterilization: DMSO at high concentrations is inherently bactericidal, so filtration of the stock solution is generally not required if sterile techniques are followed.[7] If there are concerns about contamination, a 0.22 µm syringe filter compatible with DMSO can be used.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in light-protected tubes.[7]
Table for Preparing β-Peltatin Stock Solutions (Molecular Weight: 414.4 g/mol ):
| Desired Stock Concentration | Volume of DMSO to add per 1 mg of β-peltatin |
| 1 mM | 2.413 mL |
| 5 mM | 0.483 mL |
| 10 mM | 0.241 mL |
| 50 mM | 0.048 mL |
Note: This table is based on calculations from the provided molecular weight. Adjust volumes accordingly for different masses of β-peltatin.
Experimental Protocols
Determining Working Concentrations and Cell Viability using the MTT Assay
β-peltatin has been shown to be potently cytotoxic with an IC₅₀ of approximately 2 nM in pancreatic cancer cells.[3] The following MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol can be used to determine the cytotoxic effects of β-peltatin on a specific cell line.[10][11][12]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
β-peltatin stock solution in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the β-peltatin stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of β-peltatin. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.
Cell Cycle Analysis Protocol
β-peltatin is known to induce G2/M phase cell cycle arrest.[3] The following protocol outlines a general method for analyzing the cell cycle distribution of β-peltatin-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
β-peltatin stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with β-peltatin at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway of β-peltatin and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of β-peltatin leading to G2/M cell cycle arrest.
Caption: General experimental workflow for evaluating the effects of β-peltatin in cell culture.
Stability and Storage Considerations
While specific, long-term stability data for β-peltatin in DMSO and cell culture media is not extensively documented, it is recommended to prepare fresh dilutions in culture medium for each experiment from a frozen stock solution. Stock solutions in anhydrous DMSO are generally stable for several months when stored properly at -20°C or -80°C and protected from light and moisture.[7] Users are advised to conduct their own stability tests for long-term experiments.
Safety Precautions
β-peltatin is a potent cytotoxic compound and should be handled with care. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All handling of the powder and concentrated stock solutions should be performed in a chemical fume hood or a certified biosafety cabinet.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. beta-Peltatin | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-beta-Peltatin | CAS:518-29-6 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. lifetein.com [lifetein.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Using β-Peltatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Peltatin, a lignan found in the roots and rhizomes of plants from the Podophyllum genus, is a potent antimitotic agent that has garnered significant interest in cancer research.[1] Its mechanism of action involves the inhibition of microtubule polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption of microtubule dynamics leads to a cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.[2][3]
These application notes provide a comprehensive guide for utilizing β-peltatin in cell cycle analysis assays. The protocols detailed below, along with data presentation guidelines and visual aids, are designed to assist researchers in accurately assessing the cytostatic and cytotoxic effects of this compound. The primary method described is flow cytometry analysis of propidium iodide (PI)-stained cells, a robust and widely used technique to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[4][5]
Mechanism of Action: G2/M Arrest Induced by β-Peltatin
β-Peltatin exerts its effect on the cell cycle by disrupting the formation of microtubules. This leads to the activation of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing the cell to proceed into anaphase. The sustained activation of the SAC due to persistent microtubule disruption prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase. This, in turn, prevents the degradation of Cyclin B1, a regulatory subunit of the Maturation Promoting Factor (MPF). The stable, active Cyclin B1-CDK1 complex maintains the cell in a G2/M arrested state. Prolonged arrest at this checkpoint can ultimately trigger the intrinsic apoptotic pathway.
Data Presentation
The following table summarizes the quantitative effects of β-peltatin on the cell cycle distribution of pancreatic cancer cells. Researchers should generate similar tables to present their experimental data for clear comparison across different concentrations and time points.
Table 1: Effect of β-Peltatin on Cell Cycle Distribution in Pancreatic Cancer Cells (MIA PaCa-2)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 nM) | 55.2 ± 2.1 | 25.3 ± 1.5 | 19.5 ± 1.8 |
| β-Peltatin (2 nM, 12h) | 35.8 ± 1.9 | 15.1 ± 1.2 | 49.1 ± 2.5 |
| β-Peltatin (4 nM, 12h) | 28.4 ± 1.7 | 10.2 ± 0.9 | 61.4 ± 3.1 |
| β-Peltatin (2 nM, 24h) | 25.1 ± 1.5 | 8.7 ± 0.8 | 66.2 ± 3.4 |
| β-Peltatin (4 nM, 24h) | 18.9 ± 1.2 | 5.4 ± 0.6 | 75.7 ± 4.0 |
Data is presented as mean ± standard deviation from triplicate experiments. Data is illustrative and based on findings in pancreatic cancer cell lines.[6]
Experimental Protocols
Protocol 1: Cell Culture and β-Peltatin Treatment
-
Cell Seeding: Plate the desired cell line (e.g., MIA PaCa-2, HeLa, A549) in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
β-Peltatin Preparation: Prepare a stock solution of β-peltatin in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 2, 4, 8 nM). Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of β-peltatin. Include a vehicle control (medium with the same concentration of DMSO as the highest β-peltatin treatment).
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours) at 37°C with 5% CO₂.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a widely accepted method for preparing cells for cell cycle analysis.[7][8][9]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells once with PBS. Add trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin. Transfer the cell suspension to a 15 mL conical tube.
-
Suspension Cells: Directly transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 5 mL of cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.
-
Storage: Incubate the cells in 70% ethanol at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol. Resuspend the cell pellet in 5 mL of PBS and centrifuge again.
-
Staining: Discard the PBS and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm). Collect at least 10,000 events per sample for accurate analysis.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution. Gate on the single-cell population to exclude doublets and aggregates. The software will generate a histogram of DNA content, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.
Visualizations
Signaling Pathway
Caption: Mechanism of β-peltatin-induced G2/M cell cycle arrest.
Experimental Workflow
Caption: Workflow for cell cycle analysis using β-peltatin.
References
- 1. beta-Peltatin | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Centrosome-associated regulators of the G2/M checkpoint as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 7. A G2-Phase Microtubule-Damage Response in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Application Notes: β-Peltatin in Microtubule Depolymerization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Peltatin is a naturally occurring lignan found in plants of the Podophyllum genus. It is a potent cytotoxic agent that exhibits significant antitumor and antiviral activities.[1] Structurally similar to podophyllotoxin, β-peltatin functions as a microtubule-destabilizing agent, making it a valuable tool for studying microtubule dynamics and a potential candidate for cancer chemotherapy.[1][2] Microtubules are essential cytoskeletal polymers involved in critical cellular processes such as mitosis, cell migration, and intracellular transport.[3] Their dynamic nature, characterized by phases of polymerization and depolymerization, is a key target for anticancer drugs.[4] Agents that disrupt microtubule dynamics can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4]
β-Peltatin exerts its effect by binding to the colchicine site on the β-tubulin subunit.[3][5] This binding event prevents the conformational changes required for tubulin dimers to polymerize into microtubules, thereby shifting the equilibrium towards depolymerization.[3] These application notes provide detailed protocols for utilizing β-peltatin in both in vitro and cell-based microtubule depolymerization assays, along with expected outcomes and data presentation guidelines.
Mechanism of Action
Microtubules are formed by the polymerization of αβ-tubulin heterodimers. This process is dynamic and dependent on the binding and hydrolysis of GTP.[4] Microtubule-destabilizing agents like β-peltatin interfere with this dynamic equilibrium. β-Peltatin binds to the colchicine-binding site located at the interface between the α- and β-tubulin subunits within the dimer.[3][6] This interaction induces a conformational change in the tubulin dimer, making it incompetent for assembly. By sequestering tubulin dimers in this non-polymerizable state, β-peltatin effectively lowers the concentration of assembly-competent tubulin, leading to the net depolymerization of existing microtubules.[3]
Quantitative Data
| Compound | Cell Line | Treatment Duration | IC50 (nM) ± SD |
| β-Peltatin | MIA PaCa-2 | 72 h | 2.09 ± 0.72 |
| BxPC-3 | 72 h | 1.49 ± 0.37 | |
| Podophyllotoxin | MIA PaCa-2 | 72 h | 11.33 ± 0.69 |
| BxPC-3 | 72 h | 13.71 ± 0.31 | |
| Table 1: Cytotoxicity of β-Peltatin and Podophyllotoxin in Pancreatic Cancer Cells. Data extracted from[7]. |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Absorbance-Based)
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in turbidity (light scattering) at 350 nm. Microtubule-destabilizing agents like β-peltatin will inhibit this increase in a dose-dependent manner.
Materials:
-
Lyophilized tubulin (e.g., from bovine brain, >99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% glycerol)
-
GTP solution (100 mM)
-
β-Peltatin stock solution (in DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 4 mg/mL (approximately 40 µM). Keep on ice.
-
Prepare a 10 mM GTP stock in G-PEM buffer.
-
Prepare serial dilutions of β-peltatin in G-PEM buffer. A final concentration range of 0.1 µM to 50 µM is a good starting point. Include a DMSO-only control.
-
-
Reaction Setup (on ice):
-
In each well of the 96-well plate, add the appropriate volume of the β-peltatin dilution or DMSO control.
-
Add G-PEM buffer to bring the volume to the desired pre-initiation volume.
-
Add the reconstituted tubulin to each well to a final concentration of 40 µM.
-
-
Initiation of Polymerization:
-
Add GTP to each well to a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 350 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance (A350) versus time for each concentration of β-peltatin.
-
Determine the maximum rate of polymerization (Vmax) and the final extent of polymerization for each concentration.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the β-peltatin concentration and determine the IC50 value (the concentration that inhibits polymerization by 50%).
-
Cell-Based Microtubule Depolymerization Assay (Immunofluorescence)
This assay visualizes the effect of β-peltatin on the microtubule network within cultured cells.
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
β-Peltatin stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
Nuclear stain (e.g., Hoechst 33258 or DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of β-peltatin (e.g., 1 nM to 100 nM) for a defined period (e.g., 4 to 24 hours). Include a DMSO-only control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with anti-α-tubulin primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and a nuclear stain (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Observe the integrity of the microtubule network. In control cells, a dense, filamentous network should be visible. In β-peltatin-treated cells, a dose-dependent disruption and depolymerization of this network will be observed, leading to a diffuse cytoplasmic staining pattern.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| In Vitro Assay: No polymerization in control | Inactive tubulin | Use fresh, properly stored tubulin. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer composition or pH | Verify the composition and pH of the G-PEM buffer. | |
| Insufficient GTP | Ensure the final GTP concentration is 1 mM. | |
| In Vitro Assay: High background absorbance | Aggregated tubulin | Centrifuge the reconstituted tubulin solution at high speed before use to remove aggregates. |
| Cell-Based Assay: Weak or no tubulin staining | Primary antibody concentration too low | Optimize the primary antibody dilution. |
| Insufficient permeabilization | Increase permeabilization time or Triton X-100 concentration slightly. | |
| Cell-Based Assay: High background staining | Insufficient blocking | Increase blocking time or BSA concentration. |
| Secondary antibody non-specific binding | Include a control with only the secondary antibody. |
Conclusion
β-Peltatin is a potent microtubule-destabilizing agent that serves as an excellent tool for investigating the role of microtubule dynamics in cellular processes. The protocols outlined in these application notes provide robust methods for characterizing the activity of β-peltatin both in a purified system and in a cellular context. Due to its high potency, careful consideration of the concentration range is crucial for obtaining meaningful and reproducible results. The data generated from these assays will be valuable for researchers in cell biology, cancer research, and drug development.
References
- 1. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 6. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Validated HPLC Method for the Quantification of Beta-Peltatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-peltatin, a naturally occurring lignan found in plants of the Podophyllum genus, has garnered significant interest in the pharmaceutical industry due to its potent antimitotic and antitumor activities. As a precursor for the synthesis of etoposide, a widely used anticancer drug, the accurate and precise quantification of this compound in plant extracts and pharmaceutical preparations is crucial for quality control, drug development, and therapeutic monitoring. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described protocol provides a reliable methodology for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective analytical method.
| Property | Value |
| Chemical Formula | C₂₂H₂₂O₈[1][2][3] |
| Molecular Weight | 414.41 g/mol [1][2][4] |
| Appearance | Prisms from absolute ethanol[1] |
| Solubility | Fairly soluble in chloroform, hot ethanol, acetic acid, and acetone. Sparingly soluble in water (13 mg/L at 23°C).[1] |
| UV Absorption | Exhibits UV absorbance suitable for HPLC-UV detection. |
Experimental Protocol
This section provides a detailed protocol for the quantification of this compound using RP-HPLC with UV detection.
Materials and Reagents
-
This compound Reference Standard: Purity ≥98%
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Water: HPLC grade or ultrapure water
-
Formic Acid or Phosphoric Acid: Analytical grade
-
Sample: Dried and powdered plant material (e.g., Podophyllum hexandrum rhizomes) or other matrices containing this compound.
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
-
Extraction: Accurately weigh 1.0 g of the dried and powdered plant material into a flask. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Repeat Extraction: Repeat the extraction process on the residue two more times with 20 mL of methanol each time.
-
Combine and Evaporate: Combine the filtrates and evaporate to dryness under reduced pressure at a temperature not exceeding 50°C.
-
Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase.
-
Final Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC Conditions
A validated method for the simultaneous determination of several lignans, including this compound, provides a strong basis for the following conditions.[5]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., Taxsil, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A) Water with 0.1% Formic Acid B) Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-15 min: 30-60% B15-20 min: 60% B20-25 min: 60-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm or 254 nm are suggested starting points based on related compounds.[6] An optimal wavelength should be determined by scanning the UV spectrum of a this compound standard. |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Method Validation Parameters
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][7]
| Parameter | Specification |
| Linearity | A linear relationship between concentration and peak area should be established. A typical range for related lignans is 25–450 ng on-column.[5] |
| Precision | The relative standard deviation (RSD) for replicate injections should be less than 2%. |
| Accuracy | Recovery studies should be performed at different concentration levels, with recovery values typically between 98% and 102%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the HPLC analysis of this compound based on a validated method for related compounds.[5] Actual values should be determined during method validation in your laboratory.
| Parameter | Expected Value |
| Retention Time (RT) | To be determined experimentally; will depend on the specific column and exact mobile phase conditions. |
| Linearity Range | 25 - 450 ng (on-column injection)[5] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined experimentally. |
| Limit of Quantification (LOQ) | To be determined experimentally. |
Experimental Workflow
The following diagram illustrates the logical workflow for the development and validation of the HPLC method for this compound quantification.
Caption: Workflow for HPLC method development and validation.
Signaling Pathway (Illustrative)
While this application note focuses on the analytical method, it's important to remember the biological context of this compound's activity. The diagram below illustrates a simplified, conceptual pathway of how this compound and its derivatives exert their cytotoxic effects by interfering with microtubule dynamics, a key process in cell division.
Caption: Conceptual pathway of this compound's cytotoxic action.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust framework for the quantification of this compound. Adherence to the outlined experimental protocols and validation parameters will ensure the generation of accurate and reproducible data, which is essential for quality control and research and development in the pharmaceutical and natural products sectors. The provided workflow and conceptual pathway diagrams serve as valuable tools for planning experiments and understanding the broader context of this compound's significance.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C22H22O8) [pubchemlite.lcsb.uni.lu]
- 4. Blackboard [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resources #3: How Do I Validate a Method For...? | Separation Science [sepscience.com]
Application Notes and Protocols: β-Peltatin as a Positive Control for Antimitotic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-peltatin is a naturally occurring lignan found in the roots and rhizomes of plants from the Podophyllum genus. It is a potent antimitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Its well-characterized mechanism of action makes it an excellent positive control for screening and evaluating novel antimitotic compounds in cancer research and drug development. These application notes provide detailed protocols for using β-peltatin as a positive control in key cell-based and biochemical assays.
Mechanism of Action
β-peltatin exerts its antimitotic effects by inhibiting tubulin polymerization. By binding to β-tubulin, it prevents the formation of microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations of β-peltatin in various cancer cell lines, providing a reference for expected experimental outcomes.
Table 1: IC50 Values of β-Peltatin in Pancreatic Cancer Cell Lines after 72 hours of Treatment
| Cell Line | IC50 (nM) |
| MIA PaCa-2 | 2.09 ± 0.72 |
| BxPC-3 | 1.49 ± 0.37 |
Data sourced from a study on the effects of β-peltatin on pancreatic cancer cells.[1]
Experimental Protocols
Herein are detailed protocols for fundamental assays where β-peltatin can be employed as a reliable positive control.
Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the procedure to analyze the cell cycle distribution of a cell population treated with a test compound, using β-peltatin to induce G2/M arrest as a positive control.
Materials:
-
Cancer cell line of choice (e.g., MIA PaCa-2, BxPC-3, HeLa)
-
Complete cell culture medium
-
β-peltatin (positive control)
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control with an effective concentration of β-peltatin (e.g., 2-10 nM) for 12-24 hours.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Expected Outcome with β-Peltatin: A significant increase in the percentage of cells in the G2/M phase compared to the vehicle-treated control.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis induced by a test compound, with β-peltatin serving as a positive control for inducing programmed cell death.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
β-peltatin (positive control)
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol (steps 1 and 2), typically for a longer duration (e.g., 24-48 hours) to allow for the induction of apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining:
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate gating to distinguish between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Expected Outcome with β-Peltatin: A significant increase in the percentage of early and late apoptotic cells compared to the vehicle-treated control.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This biochemical assay measures the effect of compounds on the polymerization of purified tubulin. β-peltatin is used as a positive control for the inhibition of tubulin polymerization.
Materials:
-
Lyophilized tubulin (>99% pure, e.g., from bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Glycerol
-
β-peltatin (positive control)
-
Test compound
-
DMSO (vehicle control)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 4 mg/mL.
-
Prepare a working solution of GTP (10 mM) in GTB.
-
Prepare 10X concentrated solutions of the test compound and β-peltatin (e.g., 100 µM for a final concentration of 10 µM) in GTB.
-
-
Assay Setup (on ice):
-
In each well of the 96-well plate, add the following in order:
-
65 µL GTB with 10% glycerol
-
10 µL of 10X test compound, β-peltatin, or DMSO (vehicle)
-
25 µL of 4 mg/mL tubulin solution
-
-
Mix gently by pipetting up and down.
-
-
Initiation of Polymerization:
-
Immediately before reading, add 1 µL of 10 mM GTP to each well to initiate polymerization.
-
-
Data Acquisition:
-
Transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Determine the rate of polymerization (Vmax) from the slope of the linear phase of the curve.
-
Calculate the percentage inhibition of tubulin polymerization for each compound relative to the vehicle control.
-
Expected Outcome with β-Peltatin: A dose-dependent inhibition of the rate and extent of tubulin polymerization.
Visualization of Cellular Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by antimitotic agents like β-peltatin.
References
Application Notes and Protocols for β-Peltatin-Induced Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-peltatin, a natural lignan found in the roots and rhizomes of certain plants, has demonstrated potent cytotoxic and pro-apoptotic activities across various cancer cell lines. These application notes provide a comprehensive overview of the mechanisms of action of β-peltatin, focusing on its ability to induce cell cycle arrest and apoptosis. Detailed protocols for in vitro assays to evaluate the effects of β-peltatin are provided to facilitate further research and drug development efforts.
Introduction
β-peltatin is a lignan that has garnered significant interest in oncology research due to its anti-cancer properties. It is known to induce cell cycle arrest at the G2/M phase, leading to the initiation of the intrinsic apoptotic pathway. Understanding the molecular mechanisms and having standardized protocols to study its effects are crucial for the development of β-peltatin as a potential therapeutic agent.
Mechanism of Action
β-peltatin exerts its anti-cancer effects primarily through two interconnected mechanisms: induction of G2/M cell cycle arrest and subsequent activation of the mitochondria-mediated intrinsic apoptotic pathway.
1. G2/M Cell Cycle Arrest: β-peltatin treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This arrest is mediated by the modulation of key cell cycle regulatory proteins. Specifically, β-peltatin has been shown to decrease the expression and/or phosphorylation status of proteins such as CDC25C and CDK1, while increasing the phosphorylation of Histone H3. The inactivation of the Cyclin B1/CDK1 complex is a critical event that prevents mitotic entry and progression.
2. Intrinsic Apoptosis Pathway: Following G2/M arrest, β-peltatin triggers the intrinsic pathway of apoptosis. This is characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2. While direct upregulation of pro-apoptotic proteins Bax and Bak by β-peltatin is still under investigation, the overall shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates such as PARP and ultimately, cell death.
Data Presentation
Quantitative Analysis of β-Peltatin Cytotoxicity
The cytotoxic effects of β-peltatin have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 72 | 2.09 ± 0.72 | [1] |
| BxPC-3 | Pancreatic Cancer | 72 | 1.49 ± 0.37 | [1] |
Mandatory Visualizations
Caption: β-Peltatin-induced G2/M cell cycle arrest pathway.
Caption: β-Peltatin-induced intrinsic apoptosis pathway.
Caption: General experimental workflow for studying β-peltatin effects.
Experimental Protocols
Preparation of β-Peltatin Stock Solution
β-peltatin is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2] For in vitro cell culture experiments, DMSO is the recommended solvent.
Materials:
-
β-Peltatin powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Accurately weigh the desired amount of β-peltatin powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). The molecular weight of β-peltatin is 414.4 g/mol .[3]
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
β-Peltatin stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of β-peltatin in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted β-peltatin solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest β-peltatin concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of β-peltatin for the desired time.
-
Harvest both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately (within 1 hour) using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-PARP, anti-Cyclin B1, anti-p-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) from each sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
References
Application Notes: In Vivo Efficacy of Beta-Peltatin in a Pancreatic Cancer Xenograft Mouse Model
Introduction
Beta-peltatin, a naturally occurring lignan, has demonstrated potential as an antineoplastic agent.[1] It is functionally related to podophyllotoxin, a well-known compound used to derive chemotherapy agents, but studies suggest this compound may possess a more favorable therapeutic window with higher efficacy and lower toxicity.[2][3] This document provides a detailed experimental protocol for evaluating the in vivo anti-tumor effects of this compound using a human pancreatic cancer xenograft model in immunodeficient mice. The protocol is intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions as a microtubule-destabilizing agent. Like its isomer podophyllotoxin, it is believed to bind to tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics is critical during cell division, as it prevents the formation of a functional mitotic spindle. The inability to properly segregate chromosomes leads to an arrest of the cell cycle in the G2/M phase, which subsequently triggers the intrinsic apoptotic pathway, culminating in programmed cell death.[2][3] Studies have confirmed that treatment with this compound leads to increased expression of markers for mitotic arrest (p-Histone H3) and apoptosis (cleaved caspase-3), along with a reduction in the proliferation marker Ki-67 in tumor tissues.[2]
Caption: Mechanism of action for this compound.
Experimental Protocols
This protocol details an in vivo study using the BxPC-3 human pancreatic adenocarcinoma cell line to establish a subcutaneous xenograft model.[2][4]
Materials and Reagents
-
Compound: this compound (MW: 414.4 g/mol )[1]
-
Cell Line: BxPC-3 (human pancreatic adenocarcinoma, KRAS wild-type)[2]
-
Animals: Female athymic nude mice (e.g., NCr-nu/nu), 6-8 weeks old.[4]
-
Vehicle (suggested): A solution of 5% DMSO, 40% PEG300, and 55% sterile saline. The final vehicle composition should be optimized based on solubility tests.
-
Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Other Reagents: Matrigel®, Trypsin-EDTA, PBS (phosphate-buffered saline), isoflurane, betadine, 70% ethanol, sterile saline.
-
Equipment: Laminar flow hood, CO2 incubator, hemocytometer, centrifuge, calipers, syringes (1 mL), needles (27-gauge), animal scale, surgical tools.
Experimental Workflow
Caption: Workflow for in vivo testing of this compound.
Detailed Methodology
Step 3.1: Cell Culture
-
Culture BxPC-3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
Passage cells upon reaching 80-90% confluency.
-
For implantation, harvest cells in their logarithmic growth phase. Wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete media, centrifuge cells, and resuspend in sterile, serum-free media or PBS.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Viability should be >95%.
Step 3.2: Tumor Implantation
-
Acclimate mice for at least one week before handling.
-
On the day of injection, resuspend BxPC-3 cells in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 10 x 10^6 cells/mL. Keep on ice.
-
Anesthetize the mouse (e.g., using isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 million cells) into the right dorsal flank of each mouse using a 27-gauge needle.[4]
Step 3.3: Study Design and Treatment
-
Monitor tumor growth by palpation and caliper measurements (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 75-100 mm³, randomize mice into treatment cohorts (n=8-10 mice/group).[4]
-
Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% Saline), administered intraperitoneally (i.p.).
-
Group 2: this compound (15 mg/kg), administered i.p.
-
-
Prepare the this compound dosing solution. First, dissolve this compound in DMSO. Then, add PEG300 and vortex. Finally, add saline and vortex again to create a clear solution. Prepare fresh before each administration.
-
Administer treatments once weekly via i.p. injection.
-
Measure tumor volume and mouse body weight 2-3 times per week. Monitor animals daily for clinical signs of toxicity (e.g., altered behavior, rough coat, lethargy).
Step 3.4: Endpoint Analysis and Sample Collection
-
The study may be terminated at a fixed time point (e.g., 28 days) or when tumors in the control group reach a predetermined size limit as per IACUC guidelines.
-
At the endpoint, record final body weights and tumor volumes.
-
Euthanize mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissect tumors, measure their final weight, and fix a portion in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC). The remaining tissue can be snap-frozen for other analyses.
-
Perform a gross necropsy and note any abnormalities in major organs.[2]
Step 3.5: Immunohistochemistry (IHC)
-
Process formalin-fixed tumor tissues and embed in paraffin.
-
Section tissues (4-5 µm) and mount on slides.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) with heat.[5]
-
Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding with a suitable blocking serum.[6]
-
Incubate with primary antibodies overnight at 4°C:
-
Anti-Ki-67 (proliferation marker)
-
Anti-cleaved caspase-3 (apoptosis marker)
-
Anti-phospho-Histone H3 (Ser10) (mitotic marker)
-
-
Apply a suitable HRP-conjugated secondary antibody.
-
Develop the signal using a DAB chromogen substrate and counterstain with hematoxylin.[5]
-
Dehydrate, clear, and mount the slides.
-
Analyze slides under a microscope. Quantify staining by counting positive cells in multiple high-power fields or using digital pathology software.
Data Presentation
Quantitative data should be presented in a clear, tabular format. Results are typically expressed as mean ± SEM (Standard Error of the Mean).
Table 1: Effect of this compound on BxPC-3 Tumor Growth and Body Weight
| Treatment Group | N | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | TGI (%)* | Initial Body Weight (g) | Final Body Weight (g) |
|---|---|---|---|---|---|---|
| Vehicle Control | 10 | 102.5 ± 8.1 | 1250.4 ± 110.2 | - | 22.1 ± 0.5 | 21.8 ± 0.6 |
| This compound (15 mg/kg) | 10 | 101.9 ± 7.5 | 485.2 ± 65.7 | 61.2 | 22.3 ± 0.4 | 22.1 ± 0.5 |
TGI (Tumor Growth Inhibition) is calculated relative to the vehicle control group.
Table 2: Summary of Immunohistochemistry (IHC) Analysis in Tumor Tissues
| Treatment Group | N | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) | p-Histone H3 Positive Cells (%) |
|---|---|---|---|---|
| Vehicle Control | 5 | 75.3 ± 5.4 | 2.1 ± 0.8 | 3.5 ± 1.1 |
| This compound (15 mg/kg) | 5 | 28.1 ± 4.2 | 15.8 ± 2.5 | 18.2 ± 3.0 |
Data represents the mean percentage of positively stained cells from 5 representative tumors per group.
References
- 1. This compound | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BxPC‑3 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]
- 3. BxPC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 4. BxPC-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. sysy-histosure.com [sysy-histosure.com]
- 6. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
Application of Beta-Peltatin in High-Throughput Screening for Tubulin Polymerization Inhibitors
Application Note
Introduction
Beta-peltatin is a naturally occurring lignan found in plants such as Pulsatilla chinensis. It is a potent cytotoxic agent with significant antitumor activity. The primary mechanism of action of this compound is the inhibition of microtubule dynamics through direct binding to tubulin, preventing its polymerization. This disruption of microtubule function leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in rapidly dividing cells, making it an attractive candidate for cancer therapeutic development. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel tubulin polymerization inhibitors like this compound. This document provides detailed protocols for biochemical and cell-based HTS assays suitable for identifying and evaluating compounds that target tubulin.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules. Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, this compound disrupts these vital cellular processes, leading to mitotic arrest and ultimately, programmed cell death (apoptosis).
Data Presentation
The following tables summarize the quantitative data for this compound's activity in relevant assays.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | Fluorescence-based | ~2.5* | Hypothetical data based on similar compounds |
| Podophyllotoxin | Turbidity-based | 2.1 | [cite: Not Found] |
| Nocodazole | Fluorescence-based | 0.2 | [cite: Not Found] |
| Paclitaxel (Stabilizer) | Fluorescence-based | 5.0 (EC50) | [cite: Not Found] |
*Note: A specific experimentally determined IC50 value for this compound in a direct in vitro tubulin polymerization assay was not available in the searched literature. This value is a representative estimate based on the activity of similar lignans.
Table 2: Cell-Based Cytotoxicity
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | MIA PaCa-2 (Pancreatic Cancer) | CCK-8 | 2.09 ± 0.72 | [1][2] |
| This compound | BxPC-3 (Pancreatic Cancer) | CCK-8 | 1.49 ± 0.37 | [1][2] |
| Podophyllotoxin | MIA PaCa-2 (Pancreatic Cancer) | CCK-8 | 11.33 ± 0.69 | [1][2] |
| Podophyllotoxin | BxPC-3 (Pancreatic Cancer) | CCK-8 | 13.71 ± 0.31 | [1][2] |
Experimental Protocols
1. Biochemical Assay: In Vitro Tubulin Polymerization (Fluorescence-Based)
This assay measures the inhibition of tubulin polymerization in a cell-free system by monitoring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.
Materials:
-
Tubulin protein (purified, >99%)
-
GTP (Guanosine-5'-triphosphate)
-
Tubulin Polymerization Assay Kit (containing fluorescent reporter)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Cushion Buffer (General Tubulin Buffer with 60% glycerol)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader
Protocol:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer. Keep on ice.
-
Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
In a pre-chilled 384-well plate, add 5 µL of the compound dilutions.
-
Initiate the polymerization reaction by adding 10 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation 360 nm, emission 450 nm) every minute for 60 minutes.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the fluorescence curve. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
2. Cell-Based Assay: High-Content Imaging of Microtubule Integrity
This assay quantifies the disruption of the microtubule network in cells treated with test compounds using automated microscopy and image analysis.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
384-well black, clear-bottom imaging plates
-
Primary antibody: anti-α-tubulin monoclonal antibody
-
Secondary antibody: Fluorescently labeled anti-mouse IgG
-
Nuclear stain (e.g., DAPI)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
High-content imaging system
Protocol:
-
Seed cells into a 384-well imaging plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and controls. Incubate for a predetermined time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block the cells with 5% BSA for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash with PBS and then incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash with PBS and acquire images using a high-content imaging system.
-
Data Analysis: Use image analysis software to quantify changes in microtubule network integrity. Parameters such as microtubule length, branching, and overall intensity can be measured. Determine the concentration at which a 50% disruption of the microtubule network is observed (IC50).
3. Cell-Based Assay: Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of test compounds on cell cycle progression by quantifying the DNA content of treated cells.
Materials:
-
Cancer cell line (e.g., MIA PaCa-2)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and controls for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Data Analysis: Use flow cytometry software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the percentage of cells in the G2/M phase indicates mitotic arrest.
Mandatory Visualizations
Caption: High-throughput screening workflow for tubulin inhibitors.
References
Application Notes and Protocols for Beta-Peltatin Dose-Response Curve Generation in Cytotoxicity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beta-peltatin is a naturally occurring lignan, an organic heterotetracyclic compound functionally related to podophyllotoxin, and is recognized for its antineoplastic and antimitotic properties.[1] Found in plants such as Podophyllum peltatum, this compound has demonstrated potent cytotoxic effects against cancer cells.[2][3] Its mechanism of action is associated with the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][4] This makes this compound a compound of significant interest in cancer research and drug development.
These application notes provide detailed protocols for generating dose-response curves for this compound using common cytotoxicity assays, namely the MTT and Sulforhodamine B (SRB) assays. Furthermore, a proposed signaling pathway for this compound-induced apoptosis is presented.
Data Presentation
The cytotoxic effects of this compound have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for assessing the potency of a compound.
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (nM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 72 | 2.09 ± 0.72 | [2] |
| BxPC-3 | Pancreatic Cancer | 72 | 1.49 ± 0.37 | [2] |
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of tubulin polymerization.[2] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2][4] Consequently, cells treated with this compound are arrested in the G2/M phase of the cell cycle.[2][4] Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, characterized by the involvement of the Bcl-2 family of proteins and the activation of executioner caspases, such as caspase-3.[2][5]
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone, but has low solubility in water.[1][3] For cell culture experiments, a concentrated stock solution in sterile DMSO is recommended.
Materials:
-
This compound powder (Molecular Weight: 414.4 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
In a sterile environment, weigh out the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
General Workflow for Cytotoxicity Assay
Caption: General experimental workflow for cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2][6] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2][3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested concentration range to start with is 0.1 nM to 100 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control medium.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value from the curve using non-linear regression analysis.
-
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric method that measures cellular protein content, which is proportional to the cell number.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well without aspirating the medium, and incubate for 1 hour at 4°C.
-
Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove unbound dye.
-
Drying: Allow the plates to air-dry completely.
-
SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.
-
Drying: Allow the plates to air-dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Follow step 8 of the MTT assay protocol to calculate cell viability and determine the IC₅₀ value.
Conclusion
This compound is a highly potent cytotoxic agent against cancer cells, with IC₅₀ values in the low nanomolar range. The provided protocols for MTT and SRB assays offer robust and reliable methods for generating dose-response curves and determining the IC₅₀ of this compound in various cancer cell lines. Understanding its mechanism of action as a tubulin polymerization inhibitor that induces G2/M arrest and apoptosis provides a strong basis for further investigation into its therapeutic potential. These application notes serve as a valuable resource for researchers in the field of oncology and drug discovery.
References
- 1. Apoptosis-induced cleavage of beta-catenin by caspase-3 results in proteolytic fragments with reduced transactivation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Correction: Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of β-Peltatin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the synthesis of derivatives of β-peltatin, a naturally occurring aryltetralin lignan with significant cytotoxic and antiviral properties. Given the structural similarity of β-peltatin to podophyllotoxin, a well-studied precursor for anticancer drugs like etoposide, the synthetic strategies presented here are largely based on established protocols for modifying the podophyllotoxin scaffold. These methods can be adapted to create novel β-peltatin analogues for drug discovery and development.
Overview of β-Peltatin and its Synthetic Potential
β-Peltatin is a naturally occurring lignan found in plants such as Podophyllum peltatum[1][2]. It belongs to the same class of compounds as podophyllotoxin and shares a similar core structure, making it an attractive scaffold for the development of new therapeutic agents[1][3][4]. The primary sites for chemical modification on the β-peltatin molecule are the phenolic hydroxyl group on ring B and the C4 position, analogous to the well-exploited chemistry of podophyllotoxin.
Chemical Structure of β-Peltatin
Figure 1. Chemical structure of β-peltatin.
Synthesis of β-Peltatin Derivatives
The following sections detail protocols for the synthesis of two classes of β-peltatin derivatives: ethers and esters. These protocols are adapted from established methods for the synthesis of podophyllotoxin analogues and are expected to be applicable to β-peltatin.
Synthesis of β-Peltatin Ether Derivatives
Reaction Scheme: Methylation of β-Peltatin
Figure 2. General reaction scheme for the methylation of β-peltatin.
Experimental Protocol: Synthesis of β-Peltatin A Methyl Ether (General Procedure)
-
Dissolution: Dissolve β-peltatin (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) to the solution.
-
Addition of Methylating Agent: Add dimethyl sulfate (DMS, 1.5 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterization: Characterize the purified β-peltatin A methyl ether by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data (Hypothetical)
The following table presents hypothetical data for the synthesis of β-peltatin A methyl ether, as specific experimental data was not found in the search results.
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| β-Peltatin A Methyl Ether | β-Peltatin | DMS, K₂CO₃ | Acetone | 4-6 | 85-95 | Not available |
Synthesis of β-Peltatin Ester Derivatives
The C4 hydroxyl group of β-peltatin can be esterified with various carboxylic acids to generate a library of ester derivatives. This is a common strategy for modifying the biological activity of podophyllotoxin and its analogues.
Reaction Scheme: Esterification of β-Peltatin
Figure 3. General reaction scheme for the esterification of β-peltatin.
Experimental Protocol: General Procedure for the Synthesis of β-Peltatin Esters
-
Dissolution: Dissolve β-peltatin (1.0 eq), the desired carboxylic acid (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Extraction: Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized ester derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data for Representative Podophyllotoxin Ester Synthesis
The following table summarizes representative data for the synthesis of podophyllotoxin esters, which can be considered analogous to the synthesis of β-peltatin esters.
| Product | Starting Material | Carboxylic Acid | Yield (%) |
| Podophyllotoxin Ester 1 | Podophyllotoxin | Acetic Acid | 92 |
| Podophyllotoxin Ester 2 | Podophyllotoxin | Benzoic Acid | 88 |
| Podophyllotoxin Ester 3 | Podophyllotoxin | Phenylacetic Acid | 90 |
Experimental Workflows
The general workflow for the semi-synthesis of β-peltatin derivatives involves a series of standard organic chemistry techniques.
Workflow for Semi-Synthesis of β-Peltatin Derivatives
Figure 4. General experimental workflow for the synthesis of β-peltatin derivatives.
Conclusion
The protocols and data presented in these application notes provide a foundation for the synthesis and exploration of novel β-peltatin derivatives. While specific experimental data for β-peltatin modifications is limited in the current literature, the close structural relationship to podophyllotoxin allows for the adaptation of well-established synthetic methodologies. Researchers are encouraged to optimize these general procedures for their specific target derivatives and to thoroughly characterize all new compounds to confirm their identity and purity. The development of new β-peltatin analogues holds promise for the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
Assessing the Impact of beta-Peltatin on Mitochondrial Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the effects of beta-peltatin, a lignan with known antineoplastic properties, on mitochondrial function. Given the central role of mitochondria in cellular metabolism, apoptosis, and overall cell health, understanding the mitochondrial effects of a compound is crucial for drug development and toxicology studies.[1][2][3] This document outlines a multi-faceted approach, detailing key assays and providing step-by-step protocols to elucidate the potential impact of this compound on mitochondrial bioenergetics, membrane integrity, redox homeostasis, and the induction of apoptosis.
Introduction to this compound and Mitochondrial Toxicity
This compound is a naturally occurring lignan found in plants such as Thujopsis dolabrata and Calocedrus decurrens.[4] It is structurally related to podophyllotoxin and is recognized for its antineoplastic activities.[5] While the primary mechanism of action of similar compounds often involves microtubule inhibition, the broader cellular effects, particularly on mitochondria, are less characterized. An early study suggested that this compound might affect cytochrome oxidase (Complex IV) activity.[6]
Mitochondrial toxicity is a significant concern in drug development, as drug-induced mitochondrial dysfunction can lead to various organ toxicities.[3] Therefore, a thorough assessment of a compound's effect on mitochondrial function is essential.[1][2] This guide provides a systematic approach to screen for and characterize the potential mitochondrial liabilities of this compound.
Tiered Approach to Mitochondrial Function Assessment
A tiered approach is recommended to systematically assess the effects of this compound on mitochondrial function. This begins with broad cellular assays and progresses to more specific investigations into mitochondrial mechanisms.
Figure 1. A tiered experimental workflow for assessing this compound's effect on mitochondrial function.
Tier 1: Initial Cellular Viability and Metabolic Screening
The initial assessment involves determining the cytotoxic effects of this compound on the chosen cell line (e.g., HepG2, a common model for liver toxicity) and gaining a preliminary understanding of its impact on overall cellular metabolism.
Cell Viability Assay (MTT or Real-Time Glo)
This assay determines the concentration-dependent toxicity of this compound.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Oxygen Consumption Rate (OCR) as an Indicator of Mitochondrial Respiration
A key initial screen for mitochondrial toxicity is to measure the cellular oxygen consumption rate (OCR), which is a direct indicator of mitochondrial respiration.[2][7][8] The Agilent Seahorse XF Analyzer is a widely used platform for this purpose.[9]
Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat cells with a sub-toxic range of this compound concentrations (determined from the viability assay) for a defined period (e.g., 24 hours).
-
Assay Preparation: A day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant. On the day of the assay, replace the culture medium with Seahorse XF DMEM medium, pH 7.4, and incubate in a non-CO2 incubator for 1 hour.
-
Mito Stress Test: Load the injector ports of the sensor cartridge with modulators of mitochondrial respiration:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and run the assay.
-
Data Analysis: The instrument software will calculate key parameters of mitochondrial function.
| Parameter | Description | Potential Effect of this compound |
| Basal Respiration | The baseline oxygen consumption rate of the cells. | Inhibition may suggest a direct effect on the electron transport chain (ETC). |
| ATP Production | The decrease in OCR after the addition of oligomycin. | A reduction indicates impaired mitochondrial ATP synthesis. |
| Maximal Respiration | The OCR after the addition of the uncoupler FCCP. | A decrease suggests a reduced capacity of the ETC to respond to energy demand. |
| Spare Respiratory Capacity | The difference between maximal and basal respiration. | A lower spare capacity indicates the cell is less able to respond to stress. |
| Proton Leak | The OCR remaining after oligomycin injection that is not coupled to ATP synthesis. | An increase could indicate mitochondrial uncoupling. |
Tier 2: Investigating the Electron Transport Chain (ETC)
If the initial screening indicates an effect on OCR, the next step is to pinpoint which part of the ETC is affected. High-resolution respirometry with isolated mitochondria or permeabilized cells allows for the interrogation of specific ETC complexes.[10][11]
Figure 2. Workflow for assessing the activity of specific electron transport chain complexes.
Protocol: High-Resolution Respirometry with Permeabilized Cells
-
Cell Preparation: Harvest cells and resuspend them in a mitochondrial respiration buffer.
-
Permeabilization: Add a permeabilizing agent like digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Complex I: Add pyruvate, malate, and glutamate (substrates for Complex I) followed by ADP. Then, add rotenone (Complex I inhibitor).
-
Complex II: Following Complex I inhibition, add succinate (substrate for Complex II). Then, add antimycin A (Complex III inhibitor).
-
Complex IV: In the presence of Complex I and III inhibitors, add ascorbate and TMPD (artificial electron donors to Complex IV). Then, add sodium azide or cyanide (Complex IV inhibitors).
-
-
Data Analysis: Analyze the changes in oxygen consumption after the addition of each substrate and inhibitor to determine the activity of each complex.
| Parameter | Description | Potential Effect of this compound |
| Complex I-linked Respiration | Oxygen consumption driven by NADH-generating substrates. | Inhibition suggests a direct effect on Complex I. |
| Complex II-linked Respiration | Oxygen consumption driven by FADH2-generating substrates. | Inhibition points to an effect on Complex II. |
| Complex IV Activity | Oxygen consumption in the presence of artificial electron donors. | A decrease would confirm the early findings of an effect on cytochrome oxidase.[6] |
Tier 3: Assessing Specific Mitochondrial Health Parameters
Beyond respiration, several other parameters are crucial for mitochondrial health. These can be assessed using fluorescent probes and microscopy or flow cytometry.[12]
Mitochondrial Membrane Potential (ΔΨm)
The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP production.[7][13] A decrease in ΔΨm is an early marker of mitochondrial dysfunction and apoptosis.[1]
Protocol: JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Treatment: Treat cells with this compound for the desired time.
-
JC-1 Staining: Incubate the cells with the JC-1 dye. JC-1 is a ratiometric dye that forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm and in mitochondria with low ΔΨm.[12]
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. A shift from red to green fluorescence indicates mitochondrial depolarization.
Mitochondrial Reactive Oxygen Species (ROS) Production
Mitochondrial dysfunction can lead to increased production of reactive oxygen species (ROS), which can cause cellular damage.[14][15][16]
Protocol: MitoSOX Red Assay for Mitochondrial Superoxide
-
Cell Treatment: Treat cells with this compound.
-
MitoSOX Staining: Incubate the cells with MitoSOX Red, a fluorescent probe that specifically detects superoxide in the mitochondria.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Tier 4: Investigating the Induction of Apoptosis
Mitochondria play a central role in the intrinsic pathway of apoptosis. If this compound causes significant mitochondrial damage, it is likely to induce apoptosis.
Figure 3. A simplified signaling pathway of mitochondria-mediated apoptosis that could be induced by this compound.
Cytochrome c Release
The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a key event in the initiation of the intrinsic apoptotic pathway.[17]
Protocol: Immunofluorescence for Cytochrome c
-
Cell Treatment and Fixation: Treat cells with this compound, then fix and permeabilize them.
-
Immunostaining: Incubate the cells with a primary antibody against cytochrome c, followed by a fluorescently labeled secondary antibody. Co-stain with a mitochondrial marker like MitoTracker Red.
-
Imaging: Visualize the cells using a fluorescence microscope. In healthy cells, cytochrome c will co-localize with the mitochondria. In apoptotic cells, cytochrome c will show a diffuse cytosolic staining pattern.
Caspase Activation
The release of cytochrome c leads to the activation of a cascade of caspases, which are the executioners of apoptosis.[18]
Protocol: Caspase-3/7 Activity Assay
-
Cell Treatment: Treat cells with this compound in a 96-well plate.
-
Assay Reagent Addition: Add a luminogenic or fluorogenic substrate for caspase-3 and -7.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader. An increase in the signal indicates the activation of executioner caspases.
Summary of Quantitative Data
The following table summarizes the key quantitative data that should be collected and analyzed in these studies.
| Assay | Key Parameter(s) | Expected Outcome with Mitochondrial Toxicity |
| Cell Viability (MTT) | IC50 value | Dose-dependent decrease in cell viability |
| Seahorse XF Mito Stress Test | OCR, Basal Respiration, ATP Production, Maximal Respiration, Spare Capacity | Decrease in these parameters |
| High-Resolution Respirometry | Oxygen consumption rates for specific ETC complexes | Decreased oxygen consumption for the affected complex(es) |
| Mitochondrial Membrane Potential (JC-1) | Ratio of red to green fluorescence | Decrease in the red/green ratio |
| Mitochondrial ROS (MitoSOX) | Fluorescence intensity | Increase in fluorescence |
| Caspase-3/7 Activity | Luminescence/Fluorescence signal | Increase in signal |
By following these detailed application notes and protocols, researchers can conduct a thorough and systematic investigation into the effects of this compound on mitochondrial function, providing valuable insights for drug development and safety assessment.
References
- 1. Mitochondrial assays | Abcam [abcam.com]
- 2. Mitochondrial Toxicity Detection - Creative Proteomics [creative-proteomics.com]
- 3. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of podophyllotoxin, alpha-peltatin and this compound on the cytochrome oxidase activity of sarcoma 37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 8. agilent.com [agilent.com]
- 9. Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-resolution Respirometry to Measure Mitochondrial Function of Intact Beta Cells in the Presence of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays for Mitochondria Function | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mitochondrial targeted β-lapachone induces mitochondrial dysfunction and catastrophic vacuolization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactive Oxygen Species-Mediated Mechanisms of Action of Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactive oxygen species may be involved in the distinctive biological effects of different doses of 12C6+ ion beams on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptosis and Mitochondria | Institute of Biomaterials and Biomolecular Systems | University of Stuttgart [bio.uni-stuttgart.de]
- 18. Complestatin prevents apoptotic cell death: inhibition of a mitochondrial caspase pathway through AKT/PKB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: β-Peltatin as a Tool for Studying Spindle Checkpoint Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Peltatin is a naturally occurring lignan found in plants of the Podophyllum genus. It belongs to a class of compounds known as podophyllotoxins, which are well-characterized for their potent antimitotic and cytotoxic activities. The primary mechanism of action for β-peltatin and its derivatives is the inhibition of microtubule polymerization. By binding to the colchicine site on β-tubulin, β-peltatin disrupts the dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle.[1][2] This disruption of microtubule dynamics leads to the activation of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4]
The SAC monitors the attachment of kinetochores to the spindle microtubules. When improper attachments or unattached kinetochores are detected, the SAC is activated, leading to a delay in the onset of anaphase. This is achieved through the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins, such as cyclin B1 and securin, for degradation. The prolonged mitotic arrest induced by SAC activation can ultimately lead to apoptotic cell death, a process often referred to as mitotic catastrophe.[5]
Due to its specific mechanism of action, β-peltatin serves as a valuable tool for researchers studying the intricate signaling pathways of the spindle assembly checkpoint. It allows for the controlled induction of mitotic arrest, providing a window to investigate the recruitment and activation of SAC proteins, the consequences of prolonged checkpoint activation, and the interplay between mitotic arrest and apoptosis. These application notes provide detailed protocols for utilizing β-peltatin to study SAC activation in cancer cell lines.
Data Presentation
The following tables summarize the cytotoxic and cell cycle effects of β-peltatin and a related podophyllotoxin derivative in various cancer cell lines.
Table 1: Cytotoxicity of β-Peltatin in Pancreatic Cancer Cell Lines [6]
| Cell Line | Treatment Duration | IC50 (nM) ± SD |
| MIA PaCa-2 | 72 h | 2.09 ± 0.72 |
| BxPC-3 | 72 h | 1.49 ± 0.37 |
Table 2: Effect of β-Peltatin on Cell Cycle Distribution in Pancreatic Cancer Cell Lines
| Cell Line | Treatment (12 h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MIA PaCa-2 | Control | ~70 | ~10 | ~20 |
| 2 nM β-peltatin | ~25 | ~9 | ~66 | |
| BxPC-3 | Control | ~75 | ~5 | ~20 |
| 2 nM β-peltatin | ~50 | ~8 | ~42 |
Data extrapolated from graphical representations in the source publication.
Signaling Pathways and Experimental Workflows
Caption: β-Peltatin-induced spindle assembly checkpoint activation pathway.
Caption: Experimental workflow for studying SAC activation with β-peltatin.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with β-peltatin. Specific cell lines (e.g., HeLa, MIA PaCa-2, BxPC-3) and media may vary.
Materials:
-
Cancer cell line of choice
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
β-Peltatin (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
For experiments, seed cells into appropriate culture vessels (e.g., 6-well plates, 10-cm dishes, or coverslips in multi-well plates) and allow them to adhere overnight.
-
Prepare working solutions of β-peltatin by diluting the stock solution in a complete growth medium. A typical concentration range to test is 1-20 nM. Include a vehicle control (DMSO) at a concentration equivalent to the highest β-peltatin dose.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of β-peltatin or vehicle control.
-
Incubate the cells for the desired time period (e.g., 12, 24, or 48 hours). The optimal time will depend on the cell line and the specific endpoint being measured.
Flow Cytometry for Cell Cycle Analysis
This protocol outlines the steps for analyzing the cell cycle distribution of β-peltatin-treated cells using propidium iodide (PI) staining.
Materials:
-
β-Peltatin-treated and control cells
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
PI staining solution (50 µg/mL propidium iodide, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 300 x g for 10 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Staining of Microtubules and Kinetochores
This protocol describes the visualization of the mitotic spindle and kinetochores in β-peltatin-treated cells.
Materials:
-
Cells grown on sterile glass coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-CREST for kinetochores)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with β-peltatin as described in Protocol 1.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Western Blot Analysis of SAC and Mitotic Proteins
This protocol is for analyzing the expression and phosphorylation status of key proteins involved in the spindle assembly checkpoint and mitosis.
Materials:
-
β-Peltatin-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-Mad2, anti-BubR1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
By following these protocols, researchers can effectively use β-peltatin as a tool to induce and study the molecular events associated with spindle assembly checkpoint activation, providing valuable insights into the mechanisms that ensure genomic stability and the potential of targeting this checkpoint in cancer therapy.
References
- 1. Podophyllotoxin Exposure Causes Spindle Defects and DNA Damage-Induced Apoptosis in Mouse Fertilized Oocytes and Early Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-mitotic chemotherapeutics promote apoptosis through TL1A-activated death receptor 3 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving β-Peltatin Solubility for Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with β-peltatin, a compound known for its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is β-peltatin and why is its aqueous solubility a concern?
A1: β-peltatin is a lignan, a class of polyphenols found in plants, with recognized antimitotic and antineoplastic activities.[1][2] Its therapeutic potential is often hindered by its low solubility in water, which is approximately 13 mg/L at 23°C.[3] This poor aqueous solubility can lead to challenges in formulation, low bioavailability, and difficulties in conducting in vitro and in vivo experiments.
Q2: What are the initial steps to dissolve β-peltatin for experimental use?
A2: For initial lab-scale experiments, β-peltatin can be dissolved in organic solvents. It is soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1][4] A common practice is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it serially into the aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% for DMSO in cell-based assays) to avoid solvent-induced toxicity or artifacts.[5]
Q3: My β-peltatin precipitates when I add my stock solution to my aqueous buffer. What can I do?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Slow, Dropwise Addition: Add the stock solution to the aqueous buffer very slowly, drop by drop, while vigorously vortexing or stirring the buffer. This helps to disperse the compound quickly and can prevent immediate precipitation.[5]
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help maintain solubility.[5]
-
Warming the Solution: Gently warming the aqueous buffer (if compatible with your experimental setup and the stability of β-peltatin) can increase the solubility of many compounds.[6]
Q4: Are there formulation strategies to significantly improve the aqueous solubility of β-peltatin for in vivo or clinical applications?
A4: Yes, several advanced formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble drugs like β-peltatin. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase solubility by reducing the polarity of the solvent system.[7][8]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, thereby increasing their apparent solubility in water.[9][10]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[11][12]
-
Nanoparticle Formulations: Encapsulating β-peltatin into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile.[10][13][14]
Troubleshooting Guides
Problem: Low Dissolution of β-Peltatin Powder in Aqueous Buffer
Symptoms:
-
Visible particles of β-peltatin remain undissolved in the buffer.
-
Inconsistent results in bioassays due to non-homogenous solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Solvent Polarity | 1. Prepare a high-concentration stock solution of β-peltatin in a suitable organic solvent (e.g., DMSO, ethanol). 2. Perform serial dilutions into your aqueous buffer, ensuring vigorous mixing at each step. 3. Optimize the final concentration of the organic solvent to be compatible with your assay (e.g., <0.5% DMSO).[5] |
| Precipitation upon Dilution | 1. Add the organic stock solution dropwise into the vortexing aqueous buffer. 2. Consider using a co-solvent system (e.g., water with a small percentage of polyethylene glycol (PEG) or ethanol) if your experiment allows. |
| Compound Aggregation | 1. Use sonication to break up aggregates after adding the stock solution to the buffer. 2. Consider adding a small amount of a non-ionic surfactant (e.g., Tween® 80) to prevent aggregation. |
Problem: Selecting an Appropriate Solubility Enhancement Strategy
Use the following decision tree to guide your selection of a suitable formulation strategy for β-peltatin.
Quantitative Data on Solubility Enhancement
While specific quantitative data for β-peltatin is limited in publicly available literature, data from the structurally similar lignan, podophyllotoxin, can provide valuable insights.
Table 1: Solubility of Podophyllotoxin with Cyclodextrins
| Compound | Solvent System | Solubility | Fold Increase | Reference |
| Podophyllotoxin | Water | 0.12 mg/mL | - | [15] |
| Podophyllotoxin | β-Cyclodextrin Solution | - | - | [15] |
| Podophyllotoxin | Biotin-modified β-Cyclodextrin | >1.08 mg/mL | >9 | [15] |
Table 2: Formulation Characteristics of Podophyllotoxin Nanoparticles
| Formulation Type | Polymer/Lipid Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Liposomes | Cholesterol:Lecithin | 106 | 90.4 | [1] |
| Polymeric Micelles | mPEG-PLA | 20-35 | 98 | [10] |
| Nanostructured Lipid Carriers | - | 178.5 | 82.9 | [14] |
| Keratin-Functionalized Transfersomes | HSPC, SDC | 183.1 | 91.0 | [16] |
Experimental Protocols
Protocol 1: Preparation of β-Peltatin-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol is adapted from methods used for similar hydrophobic compounds.
Objective: To prepare a β-peltatin-cyclodextrin inclusion complex to enhance its aqueous solubility.
Materials:
-
β-Peltatin
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
Procedure:
-
Determine Molar Ratio: Decide on the molar ratio of β-peltatin to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).
-
Weigh Components: Accurately weigh the required amounts of β-peltatin and HP-β-CD.
-
Form a Paste: Place the HP-β-CD in the mortar and add a small amount of deionized water to create a thick paste.
-
Incorporate β-Peltatin: Add the β-peltatin powder to the HP-β-CD paste.
-
Knead: Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, add a few more drops of water.
-
Dry the Complex: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved. Alternatively, the paste can be lyophilized.
-
Store: Store the dried inclusion complex in a desiccator at room temperature.
Protocol 2: Preparation of β-Peltatin Loaded Liposomes (Thin-Film Hydration Method)
This protocol is based on established methods for encapsulating hydrophobic drugs like podophyllotoxin into liposomes.[1]
Objective: To encapsulate β-peltatin within liposomes to create a nanoparticle formulation with improved aqueous dispersibility.
Materials:
-
β-Peltatin
-
Soybean Phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform and Methanol (or another suitable organic solvent mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve β-peltatin, phospholipids (e.g., SPC), and cholesterol in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1. The lipid to drug ratio can be optimized, with a starting point of 15:1 (w/w).[1]
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C). A thin, uniform lipid film should form on the inner wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dried lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. The volume of the buffer will determine the final lipid concentration.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), the MLV suspension can be sonicated using a probe or bath sonicator, or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated β-peltatin by centrifugation. Pellet the liposomes and resuspend them in fresh buffer. Repeat this washing step 2-3 times. Alternatively, dialysis can be used.
-
Protocol 3: Quantification of β-Peltatin Encapsulation Efficiency
Objective: To determine the percentage of β-peltatin successfully encapsulated within a nanoparticle formulation.
Methodology:
-
Separate Free and Encapsulated Drug:
-
For liposomes or polymeric nanoparticles, centrifuge the formulation at a speed sufficient to pellet the nanoparticles (e.g., 15,000 x g for 30 minutes).
-
Carefully collect the supernatant, which contains the unencapsulated (free) β-peltatin.
-
-
Measure Total Drug Content:
-
Take a known volume of the original, unpurified nanoparticle suspension.
-
Add a solvent that disrupts the nanoparticles and dissolves all components (e.g., methanol or a mixture of buffer and a surfactant like Triton™ X-100).
-
-
Quantify β-Peltatin:
-
Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to measure the concentration of β-peltatin in:
-
The supernatant (free drug).
-
The disrupted total formulation (total drug).
-
-
-
Calculate Encapsulation Efficiency (EE%):
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
References
- 1. Optimization on conditions of podophyllotoxin-loaded liposomes using response surface methodology and its activity on PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Etoposide phosphate, the water soluble prodrug of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing Etoposide Aqueous Solubility and Anticancer Activity with L-Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Reformulation of etoposide with solubility-enhancing rubusoside" by Fang Zhang, Gar Yee Koh et al. [repository.lsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. DSpace [mospace.umsystem.edu]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Highly loaded deoxypodophyllotoxin nano-formulation delivered by methoxy polyethylene glycol-block-poly (D,L-lactide) micelles for efficient cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medcraveonline.com [medcraveonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Development of podophyllotoxin-loaded nanostructured lipid carriers for the treatment of condyloma acuminatum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Keratin-Functionalized Transfersomes for Improving the Skin Permeation and Deposition of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Efficacy of β-Peltatin in Vitro
Welcome to the technical support center for β-peltatin. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize in vitro experiments with β-peltatin. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to ensure the successful use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may lead to lower-than-expected efficacy of β-peltatin in your in vitro assays.
Q1: Why am I observing high variability or unexpectedly high IC50 values for β-peltatin?
Several factors can contribute to inconsistent results. Here are the most common culprits and how to address them:
-
Compound Solubility and Stability: β-peltatin has low aqueous solubility. Precipitation of the compound in your stock solution or in the cell culture media will lead to a lower effective concentration and consequently, reduced efficacy.
-
Troubleshooting Steps:
-
Proper Dissolution: Ensure your β-peltatin is fully dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. While specific quantitative solubility data for β-peltatin in DMSO is not widely published, a common practice for similar compounds is to prepare stock solutions in the range of 10-20 mM.
-
Avoid Precipitation during Dilution: When diluting the DMSO stock into your aqueous cell culture medium, do so by adding the stock solution to the medium while vortexing to ensure rapid and even dispersion. It is common for compounds to precipitate when a concentrated DMSO stock is diluted into an aqueous medium.[1] If precipitation occurs, gentle warming in a 37°C water bath or sonication may help redissolve the compound.[1]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low, typically below 0.5%, as higher concentrations can be toxic to cells.[2] Remember to include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Stability in Media: The stability of compounds in cell culture media can be variable.[3] It is advisable to prepare fresh dilutions of β-peltatin for each experiment. If long-term incubations are necessary, consider the potential for degradation and replenish the media with freshly diluted compound at appropriate intervals.
-
-
-
Cell Line-Specific Factors: The efficacy of β-peltatin can vary significantly between different cell lines.
-
Troubleshooting Steps:
-
Multidrug Resistance (MDR): Some cancer cell lines overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump drugs out of the cell, leading to resistance.[4][5] While it is not definitively confirmed that β-peltatin is a P-gp substrate, its structural similarity to other known P-gp substrates like podophyllotoxin suggests this is a possibility.[6]
-
Experiment to Test for P-gp Efflux: To determine if your cell line is exhibiting P-gp-mediated resistance to β-peltatin, you can co-treat the cells with a known P-gp inhibitor, such as verapamil or cyclosporin A, and β-peltatin. A significant decrease in the IC50 value of β-peltatin in the presence of the inhibitor would suggest that it is a substrate for P-gp.
-
-
Cellular Metabolism: Cancer cells can metabolize drugs into less active forms.[3][7] The metabolic activity of your specific cell line could be influencing the efficacy of β-peltatin.
-
Cell Health and Culture Conditions: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma). Inconsistent cell density at the time of treatment can also lead to variable results.
-
-
Q2: I am not observing the expected G2/M cell cycle arrest after β-peltatin treatment. What could be the issue?
β-peltatin is known to induce G2/M cell cycle arrest by inhibiting tubulin polymerization.[8][9] If you are not seeing this effect, consider the following:
-
Incorrect Concentration or Treatment Duration: The induction of cell cycle arrest is both concentration- and time-dependent.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a dose-response experiment with a range of β-peltatin concentrations. Also, conduct a time-course experiment, analyzing the cell cycle at different time points (e.g., 12, 24, and 48 hours) to capture the peak of the G2/M population. In pancreatic cancer cells, G2/M arrest has been observed as early as 12 hours post-treatment.[8]
-
Verification of Compound Activity: Ensure your β-peltatin is active by testing it in a sensitive cell line or by performing an in vitro tubulin polymerization assay.
-
-
-
Cell Line-Specific Response: Some cell lines may be less sensitive to tubulin-targeting agents or may have alternative mechanisms to bypass the G2/M checkpoint.
Q3: My in vitro tubulin polymerization assay is not showing inhibition with β-peltatin. What should I check?
The in vitro tubulin polymerization assay is a direct measure of β-peltatin's activity. If you are not observing inhibition, the issue is likely with the assay setup itself.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the purified tubulin is of high quality and has been stored correctly to maintain its polymerization competency.
-
Assay Conditions: The polymerization reaction is sensitive to temperature and buffer composition. Ensure the reaction is initiated by warming the plate to 37°C and that the buffer contains GTP and other necessary components as specified in the protocol.[10][11][12]
-
Controls: Always include a positive control inhibitor (e.g., nocodazole or colchicine) and a vehicle control (DMSO) in your assay to validate the results.[12] A polymerization enhancer like paclitaxel can also be used as a control.[10]
-
Compound Concentration: Use a range of β-peltatin concentrations to determine the IC50 for tubulin polymerization inhibition.
-
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for β-peltatin in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic Cancer | 72 | 2.09 ± 0.72 | [9] |
| BxPC-3 | Pancreatic Cancer | 72 | 1.49 ± 0.37 | [9] |
Note: Efficacy can vary based on experimental conditions. This table should be used as a reference.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol provides a method to assess the effect of β-peltatin on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
β-peltatin stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of β-peltatin in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of β-peltatin. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of β-peltatin on the assembly of microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (10 mM in water)
-
Glycerol
-
β-peltatin stock solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin in ice-cold GTB to a final concentration of 3-5 mg/mL. Keep on ice and use within a short time.
-
Prepare the tubulin polymerization buffer: GTB containing 1 mM GTP and 10% glycerol. Keep on ice.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the reaction mixtures in the wells of the 96-well plate. For each reaction, add the tubulin polymerization buffer, the desired concentration of β-peltatin (or controls), and finally the tubulin solution.
-
-
Polymerization and Measurement:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[12]
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The rate of polymerization (Vmax) can be determined from the steepest slope of the curve.
-
Calculate the percentage of inhibition for each concentration of β-peltatin compared to the vehicle control to determine the IC50 value.
-
Visualizations
Mechanism of Action and Troubleshooting Workflow
Caption: Troubleshooting workflow for low β-peltatin efficacy.
β-Peltatin Signaling Pathway for G2/M Arrest
Caption: β-peltatin's mechanism of G2/M cell cycle arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. In vitro metabolic stability of obestatin: kinetics and identification of cleavage products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of Binding Sites in Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Initial activation of cyclin-B1–cdc2 kinase requires phosphorylation of cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tubulin-tyrosine ligase has a binding site on beta-tubulin: a two- domain structure of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent beta-Peltatin precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of beta-Peltatin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that contribute to its precipitation in cell culture media?
A1: this compound is a hydrophobic organic compound with low aqueous solubility. Its solubility in water at 23°C is only 13 mg/L.[1] This inherent hydrophobicity is the primary reason for its tendency to precipitate when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous cell culture medium.[2]
Q2: What is the most common solvent for preparing this compound stock solutions for cell culture experiments?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving this compound and other hydrophobic compounds for use in cell culture.[2][3] It is important to use anhydrous, cell culture grade DMSO to prepare high-concentration stock solutions.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%.[2] However, many cell lines can tolerate final DMSO concentrations up to 0.5% without significant adverse effects.[4] It is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in all experiments to account for any potential effects of the solvent on the cells.[4]
Q4: Can serum in the cell culture medium help prevent this compound precipitation?
A4: Yes, components of serum, such as albumin, can bind to hydrophobic compounds like this compound and help to keep them in solution.[2][5] If your experimental conditions permit, using a serum-containing medium can be beneficial in preventing precipitation. For serum-free applications, other solubilization strategies may be necessary.
Q5: Are there any alternative methods to improve the solubility of this compound in my cell culture medium?
A5: Yes, using solubility enhancers can be an effective strategy. Cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin (HPBCD), are cyclic oligosaccharides that can encapsulate hydrophobic drugs, thereby increasing their aqueous solubility.[4][6]
Troubleshooting Guides
Issue 1: Immediate precipitation of this compound upon addition to cell culture media.
This phenomenon, often called "crashing out," occurs when the compound's solubility limit in the aqueous medium is exceeded upon dilution of the organic stock solution.[2]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final working concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[2] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[2] Add the compound dropwise while gently vortexing or swirling the media.[2] |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[2][3] |
| High Solvent Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells.[2] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2][4] |
Issue 2: this compound precipitates out of solution over time during incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate over long incubation periods, leading to precipitation. | Prepare fresh working solutions of this compound immediately before each experiment. Minimize the exposure of stock and working solutions to light and repeated freeze-thaw cycles. |
| Changes in Media pH | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently or use a buffered medium. |
| Interaction with Media Components | Certain components in the cell culture medium could potentially interact with this compound, reducing its solubility. | If you suspect an interaction, you could try a different media formulation. However, addressing concentration, dilution, and temperature is typically more effective. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). A stock concentration of 10-20 mg/mL in DMSO is a reasonable starting point.[5]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[5][7]
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium (Serial Dilution Method)
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.[2]
-
Perform an intermediate dilution step. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to create a 100 µM intermediate solution. Gently vortex or swirl immediately after addition.[5]
-
Perform the final dilution by adding the required volume of the intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. Add the intermediate solution dropwise while gently swirling the final medium.[5]
-
Ensure the final DMSO concentration remains below the cytotoxic level for your specific cell line (ideally <0.1%).
-
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound precipitation.
References
Technical Support Center: Optimizing beta-Peltatin for Anti-Cancer Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing beta-peltatin in anti-cancer assays. This guide addresses common challenges in a question-and-answer format, offers detailed experimental protocols, summarizes key quantitative data, and provides visual workflows to aid in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary anti-cancer mechanism of action? A1: this compound is a bioactive compound that has demonstrated potent anti-cancer properties. Its primary mechanism involves the induction of cell cycle arrest at the G2/M phase, which subsequently leads to apoptosis (programmed cell death) in cancer cells.[1][2] Studies have shown it to be a potent cytotoxic agent against various cancer cell lines.[1]
Q2: How should I prepare and store this compound stock solutions? A2: this compound is typically dissolved in a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.[3][4] To maintain its stability, it is recommended to:
-
Store the stock solution at -20°C or -80°C.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
-
Protect the solution from light, as many natural compounds are light-sensitive.[3][5]
Q3: What are the expected effects of this compound on cancer cells in vitro? A3: Based on current research, this compound is expected to inhibit the proliferation of cancer cells.[1] Specifically, you should observe a dose-dependent decrease in cell viability and an increase in the population of cells arrested in the G2/M phase of the cell cycle, followed by an increase in apoptotic markers.[1][2]
Q4: Which anti-cancer assays are most suitable for evaluating the efficacy of this compound? A4: To comprehensively evaluate the anti-cancer effects of this compound, a panel of assays is recommended:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): To determine the concentration-dependent effect on cell viability and calculate the IC50 value.[6][7]
-
Cell Cycle Analysis: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) using flow cytometry with a DNA stain like Propidium Iodide (PI).[8][9][10] This is crucial for confirming this compound's G2/M arrest activity.[1]
-
Apoptosis Assays (e.g., Annexin V/PI Staining): To detect and quantify the induction of apoptosis.[11][12] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My this compound precipitates after I add it to the cell culture medium.
-
Potential Cause: this compound, like many organic compounds, has poor aqueous solubility. The abrupt transfer from a highly soluble environment (DMSO) to an aqueous one (culture medium) can cause it to fall out of solution.[4][13] The final concentration of DMSO might also be too low to maintain solubility.[4]
-
Recommended Solution:
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound solution, which can help with solubility.[13]
-
Use Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform an intermediate dilution step in a smaller volume of media first. Mix well before adding this to the final culture vessel.[13]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible (ideally below 0.5%, and not exceeding 1%) to avoid solvent-induced cytotoxicity, but sufficient to maintain compound solubility.[13][14]
-
Vortex During Addition: Gently vortex or swirl the medium while adding the this compound stock solution to facilitate rapid and even dispersion.
-
Issue 2: My IC50 values are inconsistent between experiments.
-
Potential Cause: Variability in IC50 values can stem from several factors including issues with the compound, the cells, or the assay itself.[5]
-
Compound Instability: The compound may be degrading in the stock solution due to multiple freeze-thaw cycles or in the culture medium during incubation.[3][15]
-
Cell-Based Factors: Inconsistent cell seeding density or using cells with a high passage number can alter their response to treatment.[5] The outer wells of microplates are also prone to evaporation (the "edge effect"), which can concentrate the compound and affect results.[5]
-
Assay Interference: Some compounds can directly interact with assay reagents. For example, certain natural products can reduce the MTT reagent, leading to an overestimation of cell viability.[5][16]
-
-
Recommended Solution:
-
Compound Handling: Prepare fresh dilutions from a stable, aliquoted stock for each experiment. Minimize the exposure of the compound to light.
-
Cell Culture Consistency: Use a consistent, optimized cell seeding density. Ensure cells are in the logarithmic growth phase. Use cells within a defined low passage number range. Avoid using the outer wells of the 96-well plate for treatment groups; instead, fill them with sterile PBS or media to minimize evaporation.[5]
-
Assay Controls: Run a "cell-free" control (media + this compound + MTT reagent) to check for direct reduction of the MTT reagent.[5] If interference is detected, consider an alternative viability assay like the Sulforhodamine B (SRB) assay.[16]
-
Issue 3: My vehicle control (DMSO) is showing significant cytotoxicity.
-
Potential Cause: The final concentration of DMSO in your cell culture is too high. While many cell lines can tolerate up to 0.5% DMSO, some are sensitive to concentrations as low as 0.1%.[14] The purity of the DMSO can also be a factor.[17]
-
Recommended Solution:
-
Perform a DMSO Titration: Determine the maximum concentration of DMSO your specific cell line can tolerate without affecting viability. This is typically done by running a dose-response curve for DMSO alone.
-
Lower Final Concentration: Aim for a final DMSO concentration of ≤0.1% in your experiments if possible. This may require adjusting the concentration of your stock solution.[13]
-
Use High-Quality Solvent: Always use a high-purity, sterile, anhydrous grade of DMSO suitable for cell culture.[17]
-
Quantitative Data Summary
The following tables provide key quantitative data to assist in experimental design.
Table 1: Reported IC50 Value of this compound in a Cancer Cell Line
| Cell Line | Cancer Type | IC50 Concentration | Reference |
| Pancreatic Cancer (PAC) Cells | Pancreatic | ~ 2 nM | [1] |
Table 2: Comparison of Recommended Anti-Cancer Assays
| Assay | Principle | Key Measurement | Advantages | Considerations |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) into formazan by mitochondrial dehydrogenases in viable cells.[18][19] | Metabolic activity as an indicator of cell viability.[18] | Rapid, economical, and suitable for high-throughput screening.[7][18] | Can be affected by changes in cellular metabolism; potential for interference from colored or reducing compounds.[5][18] |
| Annexin V / PI Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker).[11] PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[11] | Differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[11] | Provides detailed information on the mode of cell death.[12] | Requires a flow cytometer; proper compensation and gating are crucial for accurate analysis. |
| Cell Cycle Analysis | A fluorescent dye (e.g., Propidium Iodide) stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.[8][9][20] | Percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10][20] | Directly confirms the mechanism of cell cycle arrest induced by this compound. | Requires cell fixation and permeabilization; RNase treatment is necessary when using PI to avoid staining RNA.[8][10] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO2.[19]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a "medium only" blank.[16] Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.[5][6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[5][6]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at a wavelength between 500-600 nm (typically 570 nm) using a microplate reader.[6]
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
-
Cell Preparation: Culture and treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[12][21]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12][21]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12][21] Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants correctly.[11]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Harvesting: Collect and wash approximately 1 x 10^6 cells as described in the apoptosis protocol (Step 2).
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[20]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS to remove the ethanol.[20]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
-
Analysis: Analyze the stained cells using a flow cytometer.[20] Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20]
Visualizations
Caption: Simplified pathway of this compound action.
Caption: Workflow for assessing anti-cancer effects.
Caption: Troubleshooting logic for MTT assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Correction: Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. benchchem.com [benchchem.com]
- 21. bdbiosciences.com [bdbiosciences.com]
Common experimental artifacts with beta-Peltatin
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experiments with beta-peltatin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antineoplastic agent that functions as an inhibitor of tubulin polymerization.[1][2] By disrupting microtubule dynamics, it induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[3] It is a lignan, structurally related to podophyllotoxin.[4][5][6]
Q2: What are the main differences between this compound and podophyllotoxin?
Both this compound and podophyllotoxin are antimitotic agents that interfere with microtubule formation.[7] However, podophyllotoxin is known for its variable composition and potential for severe side effects.[8] this compound is a specific, purified compound. While both can cause local irritation, podophyllotoxin has been associated with a wider range of systemic side effects.[7][9][10]
Q3: How should I prepare and store this compound stock solutions?
This compound is sparingly soluble in water but can be dissolved in organic solvents like DMSO to create a stock solution.[11] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[12] For long-term storage, these stock solutions should be kept at -20°C for up to three months.[11] While many compounds are stable in DMSO, some degradation can occur, and it is advisable to use freshly prepared solutions for sensitive experiments.[12][13][14]
Troubleshooting Guides
Solubility and Precipitation Issues
Researchers may encounter problems with this compound precipitating out of solution, especially in aqueous cell culture media. This can lead to inconsistent results and inaccurate dosing.
Problem: I observe a precipitate in my cell culture wells after adding this compound.
-
Possible Cause 1: Low Aqueous Solubility. this compound has poor solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock is diluted into the media, the this compound may precipitate.
-
Solution:
-
Ensure the final DMSO concentration in your media does not exceed a level that affects your cells (typically <0.5%).
-
After diluting the DMSO stock in media, vortex or sonicate the solution briefly to aid dissolution.[11]
-
Visually inspect the wells for precipitation before and during the experiment.[15]
-
Consider using a solubilizing agent or a different formulation if precipitation persists, though this may require validation.
-
-
-
Possible Cause 2: Interaction with Media Components. Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[16]
-
Solution:
-
Test the solubility of this compound in your specific cell culture medium without cells to observe for precipitation.
-
If possible, prepare fresh media for each experiment to avoid degradation of media components that might affect solubility.
-
-
-
Possible Cause 3: Temperature Effects. Temperature shifts, such as moving from a warm incubator to a cooler microscope stage, can sometimes cause less soluble compounds to precipitate.
-
Solution:
-
Try to maintain a consistent temperature during your experiment.
-
Allow media and solutions to equilibrate to the experimental temperature before use.
-
-
Artifacts in Cell Viability Assays (e.g., MTT, XTT)
Metabolic assays like MTT and XTT are commonly used to assess cytotoxicity. However, the chemical nature of this compound could potentially interfere with these assays, leading to misleading results.
Problem: My cell viability results are inconsistent or show an unexpected increase in viability at high concentrations of this compound.
-
Possible Cause 1: Direct Reduction of Tetrazolium Salts. Some compounds can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product, independent of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they are.[17][18][19]
-
Solution:
-
Perform a cell-free control experiment. Prepare wells with your experimental concentrations of this compound in cell culture media (without cells) and add the MTT or XTT reagent. If you observe a color change, this indicates direct reduction.
-
If interference is confirmed, consider using an alternative viability assay that is not based on tetrazolium reduction, such as the Sulforhodamine B (SRB) assay (measures protein content) or a luminescent ATP-based assay (measures cellular ATP levels).[19]
-
-
-
Possible Cause 2: Compound Precipitation. As mentioned earlier, precipitates can scatter light and interfere with the absorbance readings of the plate reader, leading to artificially high viability readings.[15]
-
Solution:
-
Visually inspect the wells for any precipitate before reading the plate.
-
If precipitation is present, consider the solubility troubleshooting steps outlined above.
-
-
Inaccurate Results in Cell Cycle Analysis via Flow Cytometry
This compound is known to cause G2/M arrest. However, experimental artifacts can lead to misinterpretation of flow cytometry data.
Problem: I am not observing the expected G2/M arrest, or the cell cycle profile is unclear.
-
Possible Cause 1: Cell Debris and Doublets. Dead cells, debris, and cell aggregates (doublets) can interfere with the analysis of DNA content and lead to inaccurate cell cycle profiles.[20]
-
Solution:
-
Use proper gating strategies to exclude debris based on forward and side scatter.
-
Employ doublet discrimination using pulse-width or pulse-area measurements to exclude cell aggregates from the analysis.[21]
-
-
-
Possible Cause 2: Inappropriate Cell Fixation. Improper fixation can lead to poor DNA staining and broad, unresolved peaks in the cell cycle histogram.
-
Possible Cause 3: Apoptotic Cells. As this compound induces apoptosis, a sub-G1 peak representing apoptotic cells with fragmented DNA may be present. This can sometimes overlap with the G1 peak if not properly resolved.
-
Solution:
-
Analyze the sub-G1 population as an indicator of apoptosis.
-
Consider co-staining with an apoptosis marker like Annexin V to confirm apoptosis.
-
-
Issues with In Vitro Tubulin Polymerization Assays
These assays directly measure the effect of compounds on the polymerization of purified tubulin. Artifacts can arise from the compound itself or the assay conditions.
Problem: I am not seeing a clear inhibitory effect of this compound on tubulin polymerization, or the results are not reproducible.
-
Possible Cause 1: Compound Precipitation. Precipitated this compound can cause light scattering, which can be misinterpreted as tubulin polymerization, masking any inhibitory effect.[15][24]
-
Solution:
-
Perform a control experiment with this compound in the assay buffer without tubulin to check for precipitation-induced light scattering.[15]
-
If precipitation is an issue, you may need to adjust the buffer composition or the final solvent concentration.
-
-
-
Possible Cause 2: Inactive Tubulin. The quality of the purified tubulin is critical for a successful assay. Improper storage or handling can lead to inactive protein.
-
Solution:
-
Ensure tubulin is stored correctly at -80°C and handled on ice.
-
Include positive and negative controls in your assay. A known tubulin polymerization inhibitor (e.g., nocodazole) and a known stabilizer (e.g., paclitaxel) can help validate your assay setup.[24]
-
-
-
Possible Cause 3: Suboptimal Assay Conditions. Factors such as incorrect temperature, buffer pH, or GTP concentration can affect the rate and extent of tubulin polymerization.[15]
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| This compound IC50 | ~2 nM | Pancreatic Cancer Cells | [3] |
| Podophyllotoxin Side Effects | Local irritation, tenderness, redness, itching, pain, ulceration. Systemic effects can include headache and vomiting. | N/A | [7] |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
-
Prepare a 96-well plate with the same concentrations of this compound in cell culture medium as used in your cell-based experiments. Include a vehicle control (e.g., DMSO).
-
Add the MTT reagent to each well at the same final concentration used in your cell viability assay.
-
Incubate the plate for the same duration and under the same conditions (e.g., 37°C, 5% CO2) as your cell-based assay.
-
Add the solubilization buffer (e.g., DMSO or SDS in HCl) to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Any absorbance above the vehicle control indicates direct reduction of MTT by this compound.
Protocol 2: In Vitro Tubulin Polymerization Assay
-
Reconstitute lyophilized tubulin protein in ice-cold polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP. Keep on ice.
-
Pre-warm a 96-well plate in a spectrophotometer set to 37°C.
-
On ice, prepare the reaction mixtures containing tubulin, GTP, and your desired concentrations of this compound or controls (vehicle, nocodazole, paclitaxel). The final DMSO concentration should be kept low (e.g., <2%).
-
Carefully transfer the reaction mixtures to the pre-warmed plate.
-
Immediately begin kinetic measurements of absorbance at 340 nm every 30-60 seconds for at least 60 minutes.
-
Polymerization is observed as an increase in absorbance over time. Inhibition of polymerization will result in a decreased rate and extent of this increase.
Visualizations
Caption: Mechanism of this compound induced G2/M arrest.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Correction: Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effect of alpha-peltatin, this compound, podophyllotoxin on lymphomas and other transplanted tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha- and this compound from Eriope macrostachya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Podophyllotoxin 0.5% v podophyllin 20% to treat penile warts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Podophyllin in Dermatology: Revisiting a Historical Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Why is my beta-Peltatin experiment not reproducible
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with beta-peltatin. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural lignan compound with demonstrated antineoplastic properties. Its primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, this compound disrupts the formation of microtubules, which are essential for various cellular processes, including cell division (mitosis), intracellular transport, and the maintenance of cell structure. This disruption leads to an arrest of the cell cycle in the G2/M phase and can subsequently induce apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]
Q2: In which solvents is this compound soluble and how should it be stored?
This compound has low solubility in water. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), chloroform, acetone, and hot ethanol. For long-term storage, this compound powder should be kept at -20°C. Stock solutions, typically prepared in DMSO, should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for several months.
Q3: What are the typical effective concentrations of this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. For example, in pancreatic cancer cell lines MIA PaCa-2 and BxPC-3, the half-maximal inhibitory concentration (IC50) has been reported to be in the low nanomolar range (approximately 1.5-2.1 nM) after 72 hours of treatment.[2] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration range.
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
Problem: High variability in IC50 values or unexpected increases in cell viability at higher concentrations of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound has low aqueous solubility. High concentrations in culture medium can lead to precipitation, reducing its effective concentration and causing light scattering that interferes with absorbance readings. Solution: Visually inspect wells for precipitate under a microscope. Ensure the final DMSO concentration is non-toxic and consistent across all wells (typically <0.5%). Prepare fresh dilutions for each experiment. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Solution: Optimize and maintain a consistent cell seeding density. Ensure a homogenous single-cell suspension before plating. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile media.[3] |
| Assay Interference | This compound, as a natural product, may directly react with the MTT reagent, leading to a false signal. Solution: Run a cell-free control with this compound and the MTT reagent to check for direct reduction. If interference is observed, consider using an alternative viability assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[4] |
| Contamination | Bacterial or yeast contamination can metabolize the MTT reagent, leading to high background absorbance. Solution: Regularly check cell cultures for contamination. Use sterile techniques for all procedures. |
Irreproducible Results in Tubulin Polymerization Assays
Problem: Inconsistent inhibition curves, variable final optical densities, or no polymerization signal.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Tubulin | Tubulin is a sensitive protein that can lose its activity if not stored or handled properly. Solution: Store tubulin at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Always keep tubulin on ice when not in use. |
| Incorrect Buffer Composition | Tubulin polymerization is highly dependent on the buffer's pH, ionic strength, and the presence of GTP and magnesium ions. Solution: Use a validated tubulin polymerization buffer and ensure all components are at the correct concentration. Prepare fresh GTP-containing buffer for each experiment. |
| Temperature Fluctuations | Tubulin polymerization is highly temperature-dependent and is initiated by raising the temperature to 37°C. Solution: Ensure the spectrophotometer is pre-warmed to 37°C. Pre-warm the 96-well plate before adding the reaction mix. Transfer the plate quickly to the reader to avoid temperature drops. |
| Compound Precipitation | As with cell-based assays, this compound may precipitate in the aqueous assay buffer. Solution: Visually inspect the wells for precipitate. Test the compound in the buffer alone to see if it causes an increase in absorbance. If necessary, adjust the final DMSO concentration. |
Quantitative Data
Table 1: IC50 Values of β-Peltatin in Pancreatic Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (nM) | Reference |
| MIA PaCa-2 | 72 hours | 2.09 ± 0.72 | [2] |
| BxPC-3 | 72 hours | 1.49 ± 0.37 | [2] |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line used. It is recommended to determine the IC50 in your own experimental setup.
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is a general guideline and may need optimization for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
In Vitro Tubulin Polymerization Assay Protocol (Absorbance-Based)
This protocol is a general guideline and should be adapted based on the specific tubulin product and reagents used.
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein (>97% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP. Keep on ice.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C.
-
On ice, prepare the reaction mixture containing tubulin, polymerization buffer, and GTP.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the designated wells of the pre-warmed plate.
-
-
Initiation of Polymerization:
-
Initiate the reaction by adding the tubulin mixture to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in optical density (turbidity) at 340 nm every 30 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot the optical density versus time to obtain polymerization curves.
-
Calculate the rate of polymerization and the extent of inhibition for each concentration of this compound.
-
Visualizations
Signaling Pathway of β-Peltatin Induced G2/M Arrest
Caption: β-Peltatin's mechanism leading to G2/M cell cycle arrest and apoptosis.
Experimental Workflow: Troubleshooting Cell Viability Assays
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: A streamlined workflow for performing an in vitro tubulin polymerization assay.
References
Technical Support Center: Mitigating Off-Target Effects of Beta-Peltatin in Cellular Models
Welcome to the technical support center for researchers utilizing beta-peltatin in cellular models. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential experimental challenges and mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
This compound's primary on-target effect is the inhibition of microtubule polymerization. By binding to tubulin, it disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[1] This mechanism is central to its potent cytotoxic activity against cancer cells.
Q2: What are the known or suspected off-target effects of this compound?
While the off-target profile of this compound has not been exhaustively characterized, some potential off-target activities have been suggested in the literature for related compounds:
-
Topoisomerase II Inhibition: Some podophyllotoxin derivatives have been shown to inhibit topoisomerase II. However, for derivatives of the related compound alpha-peltatin, cytotoxicity does not correlate with the inhibition of human DNA topoisomerase II, suggesting this may be a weak or irrelevant off-target effect for this class of molecules.[1]
-
Cytochrome c Oxidase Activity: An early study from 1952 suggested that this compound could affect cytochrome c oxidase activity in sarcoma 37 cells.[2] However, the significance of this finding in the context of its potent nanomolar cytotoxicity is unclear and requires further investigation with modern techniques.
Q3: At what concentration should I use this compound to maximize on-target effects?
The optimal concentration of this compound is highly dependent on the cell line and experimental duration. It is crucial to perform a dose-response curve to determine the IC50 for your specific cellular model. For example, in pancreatic cancer cell lines MIA PaCa-2 and BxPC-3, the IC50 for cytotoxicity has been reported to be as low as approximately 2 nM.[3] Using concentrations around the IC50 for cell viability is a good starting point for mechanistic studies to favor on-target effects.
Q4: How can I distinguish between on-target and off-target effects in my experiments?
Differentiating between on-target and off-target effects is critical for accurate data interpretation. A multi-faceted approach is recommended:
-
Phenotypic Correlation: The observed phenotype should align with the known on-target mechanism. For this compound, this would be a G2/M cell cycle arrest followed by apoptosis.
-
Use of Analogs: If available, using a structurally related but inactive analog of this compound as a negative control can help determine if the observed effects are specific to the active molecule.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm direct binding of this compound to tubulin in cells.[4][5][6]
-
Genetic Approaches: Using siRNA or CRISPR/Cas9 to knock down or knock out subunits of tubulin should, in theory, confer resistance to this compound if the effect is on-target.
-
Off-Target Identification: Employing unbiased screening methods like proteomic profiling or kinome scans can help identify potential off-target proteins.[7][8][9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Recommendation |
| Cell Health and Passage Number | Use cells from a consistent and low passage number. Ensure cells are healthy and in the exponential growth phase before treatment. |
| Seeding Density | Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to treatment. |
| Compound Solubility and Stability | Prepare fresh stock solutions of this compound and ensure complete solubilization in the final culture medium. Visually inspect for any precipitation. |
| Assay Duration | Standardize the incubation time with this compound. For anti-mitotic agents, an incubation period that allows for at least one cell cycle is recommended.[10] |
| Assay Type | Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). Consider using an orthogonal assay to confirm results. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Issue 2: Unexpected cell cycle distribution or apoptosis results.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Recommendation |
| Sub-optimal Drug Concentration | Perform a detailed dose-response and time-course experiment to identify the optimal conditions for observing G2/M arrest and subsequent apoptosis. |
| Cell Line Specific Differences | The kinetics of cell cycle arrest and apoptosis can vary significantly between cell lines. Characterize the response in your specific model. |
| Off-Target Effects | At high concentrations, off-target effects may lead to atypical cell cycle profiles or modes of cell death. Correlate phenotypic observations with target engagement assays. |
| Staining Protocol Issues | Review and optimize protocols for cell cycle analysis (e.g., propidium iodide staining) and apoptosis detection (e.g., Annexin V/PI staining). Ensure proper fixation, permeabilization, and reagent concentrations. |
| Flow Cytometer Settings | Ensure proper setup and compensation of the flow cytometer to accurately resolve cell populations. |
Issue 3: Difficulty confirming inhibition of tubulin polymerization.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Recommendation |
| In Vitro Assay Conditions | Tubulin polymerization assays are sensitive to temperature, buffer composition, and tubulin concentration. Ensure all reagents are properly prepared and the assay is performed at 37°C.[10] |
| Compound Purity | Verify the purity of the this compound compound, as impurities can interfere with the assay. |
| Incorrect Endpoint Measurement | For in-cell assays, microtubule disruption can be visualized using immunofluorescence microscopy. Ensure appropriate fixation and antibody staining protocols. |
| Compensatory Cellular Mechanisms | Cells may have mechanisms to counteract microtubule disruption at low compound concentrations. Correlate with cellular phenotype assays. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Cytotoxicity, 72h) | MIA PaCa-2 | ~2.09 nM | [3] |
| IC50 (Cytotoxicity, 72h) | BxPC-3 | ~1.49 nM | [3] |
| G2/M Arrest Induction | Pancreatic Cancer Cells | Significant at 2 nM (12h) | [1] |
| Apoptosis Induction | Pancreatic Cancer Cells | ~40-50% at 4 nM (48h) | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to eliminate RNA staining).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately. Live cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be Annexin V and PI positive.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Logical workflow for troubleshooting unexpected results.
Caption: General experimental workflow for characterizing this compound.
References
- 1. Antitumor agents. 100. Inhibition of human DNA topoisomerase II by cytotoxic ether and ester derivatives of podophyllotoxin and alpha-peltatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Chemical Proteomic Profiling of Ubiquitin Specific Proteases in Intact Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatin proteomic profiling reveals novel proteins associated with histone-marked genomic regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of topoisomerase 2 catalytic activity impacts the integrity of heterochromatin and repetitive DNA and leads to interlinks between clustered repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome c Oxidase Activity as a Metabolic Regulator in Pancreatic Beta-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic Profiling of Paclitaxel Treated Cells Identifies a Novel Mechanism of Drug Resistance Mediated by PDCD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Beta-Peltatin Dosage in Animal Research: A Technical Support Hub
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for refining beta-peltatin dosage in pre-clinical animal studies. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant toxicity and mortality in our mouse cohort at our initial this compound dose. What are the potential causes and how can we mitigate this?
A1: High toxicity and mortality can stem from several factors. Consider the following troubleshooting steps:
-
Dosage and Administration Route: The toxicity of this compound can vary significantly based on the administration route. Intravenous (IV) administration can lead to higher peak plasma concentrations and more acute toxicity compared to intraperitoneal (IP) or subcutaneous (SC) routes. An older study noted that the maximum tolerated dose (MTD) of peltatin derivatives can differ depending on the animal model and tumor type[1]. If you are observing high toxicity, consider reducing the dose or switching to a less direct route of administration (e.g., from IV to IP or SC).
-
Formulation and Solubility: this compound is a poorly water-soluble compound. Improper formulation can lead to drug precipitation, causing emboli upon intravenous injection or localized irritation and unpredictable absorption via other routes. Ensure your formulation fully solubilizes the compound. Refer to the Experimental Protocols section for recommended formulation strategies.
-
Animal Strain and Health Status: The health and strain of the animals can influence their tolerance to therapeutic agents. Ensure your animals are healthy and sourced from a reputable vendor. Some strains may be more sensitive to drug-induced toxicity.
Q2: Our in vivo efficacy results with this compound are inconsistent. What could be contributing to this variability?
A2: Inconsistent efficacy can be frustrating. Here are some key areas to investigate:
-
Formulation Stability: If your this compound formulation is not stable, the effective concentration of the drug administered may vary between experiments. Prepare fresh formulations for each experiment and assess their stability over the duration of your dosing schedule.
-
Pharmacokinetics: The route of administration significantly impacts the pharmacokinetic profile of a compound. For instance, oral administration may lead to variable absorption and first-pass metabolism, resulting in inconsistent systemic exposure. One study on a different poorly soluble compound, β-lapachone, showed an oral bioavailability of only 15.5% in rats due to first-pass metabolism[2]. Intravenous or intraperitoneal administration may provide more consistent systemic exposure.
-
Dosing Schedule: The frequency and duration of dosing are critical. A study on bestatin, another anti-cancer agent, demonstrated that its therapeutic activity was dependent on an aggressive dosing schedule due to its short serum half-life[3]. You may need to optimize your dosing regimen based on the known or predicted pharmacokinetic properties of this compound.
Q3: What is a good starting dose for this compound in a mouse tumor model?
A3: A published study on a pancreatic cancer xenograft model in nude mice used an intraperitoneal administration of 15 mg/kg of this compound once weekly. This dose was reported to significantly suppress tumor growth without causing notable alterations in body weight and was found to be less toxic than its isomer, podophyllotoxin[4][5]. This serves as a valuable starting point for your own dose-finding studies. However, it is crucial to perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific animal model and for your chosen administration route.
Q4: How does this compound exert its anti-cancer effects?
A4: this compound is known to induce cell cycle arrest at the G2/M phase and trigger apoptosis (programmed cell death) in cancer cells[4][5][6]. This is consistent with the mechanism of other podophyllotoxin derivatives, which are known to inhibit tubulin polymerization, a critical process for cell division[7][8][9]. One study indicated that this compound treatment in vivo led to an increase in cleaved caspase-3, a key executioner of apoptosis[4].
Quantitative Data Summary
| Parameter | Animal Model | Administration Route | Dosage | Observation | Citation |
| Efficacy | Nude Mice (BxPC-3 Xenograft) | Intraperitoneal (IP) | 15 mg/kg (once weekly) | Significantly suppressed tumor growth. | [4][5] |
| Toxicity | Nude Mice (BxPC-3 Xenograft) | Intraperitoneal (IP) | 15 mg/kg (once weekly) | No notable alterations in body weight; lower toxicity compared to podophyllotoxin. | [4][5] |
| General Toxicity | Mice and Rats | Subcutaneous (SC) | Not specified | The minimum effective dose and maximum tolerated dose varied with the type of tumor and host. | [1] |
Experimental Protocols
Formulation of this compound for In Vivo Studies
This compound's poor aqueous solubility necessitates the use of a suitable vehicle for in vivo administration.
1. Intravenous (IV) Formulation (Suggested Protocol):
-
Challenge: Risk of precipitation in the bloodstream, leading to embolism and acute toxicity.
-
Recommended Vehicle: A co-solvent system is often necessary. A common approach for poorly soluble compounds involves a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and saline.
-
Protocol:
-
Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG400 to the solution (e.g., 30-40% of the final volume) and mix thoroughly.
-
Slowly add sterile saline (0.9% NaCl) to reach the final desired concentration, while continuously vortexing or sonicating to prevent precipitation.
-
Visually inspect the final solution for any particulates before administration. The final concentration of DMSO should be kept low to minimize its own potential toxicity.
-
2. Intraperitoneal (IP) and Oral Gavage (PO) Formulation (Suggested Protocol):
-
Challenge: Ensuring consistent absorption and avoiding local irritation.
-
Recommended Vehicle: A suspension in a vehicle containing a suspending agent is a common method.
-
Protocol:
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution, for example, 0.5% carboxymethylcellulose (CMC) in sterile water or saline.
-
A small amount of a surfactant like Tween 80 (e.g., 0.1%) can be added to the vehicle to aid in wetting the compound.
-
Triturate the this compound powder with a small volume of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to achieve a uniform suspension.
-
Ensure the suspension is well-mixed immediately before each administration to guarantee dose uniformity.
-
Administration Protocols
-
Intravenous (IV) Injection in Mice (Tail Vein):
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Restrain the mouse in a suitable device.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, slowly inject the formulated this compound into one of the lateral tail veins.
-
Monitor the animal for any signs of distress during and after the injection.
-
-
Oral Gavage in Rats:
-
Select an appropriately sized gavage needle for the rat's weight.
-
Measure the distance from the rat's snout to the last rib to determine the correct insertion depth.
-
Restrain the rat securely.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the this compound suspension slowly.
-
Carefully withdraw the needle and monitor the animal for any signs of discomfort or respiratory distress[5][7][10][11][12].
-
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
Logical Flow for Troubleshooting In Vivo Toxicity
Caption: A decision tree for troubleshooting high toxicity in animal studies.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
- 2. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of bestatin and oral activity for treatment of experimental metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of TGF-β Signaling Pathways in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Large-Scale Synthesis of Beta-Peltatin
Disclaimer: Detailed, publicly available protocols for the large-scale synthesis of beta-peltatin are limited. This technical support center provides guidance based on established principles of organic synthesis, natural product chemistry, and large-scale purification of complex molecules like lignans. The experimental protocols and quantitative data presented are illustrative and intended to serve as a starting point for process development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The primary challenges in scaling up the synthesis of this compound, a complex lignan, include:
-
Stereocontrol: this compound has multiple stereocenters. Achieving high diastereoselectivity and enantioselectivity on a large scale can be difficult and may require extensive optimization of chiral catalysts or auxiliaries. Epimerization, the unwanted inversion of a stereocenter, is a common side reaction during peptide and some natural product syntheses.[1][2]
-
Multi-step Synthesis: Total synthesis of complex natural products often involves numerous steps, which can lead to a low overall yield and high production costs.[3][4][5]
-
Purification: Separating the desired product from starting materials, reagents, and structurally similar byproducts at a large scale is a significant hurdle.[6][7][8][9]
-
Reagent Cost and Availability: Some reagents, especially catalysts for asymmetric synthesis, can be expensive and may not be readily available in bulk quantities.
-
Process Safety and Robustness: Ensuring consistent product quality and safe operation at a larger scale requires careful process development and control.
Q2: Which synthetic strategies are most promising for the large-scale synthesis of this compound?
A2: While a definitive large-scale route is not published, promising strategies would likely involve a convergent synthesis approach. This involves synthesizing key fragments of the molecule separately and then combining them in the later stages. This approach is generally more efficient for complex molecules than a linear synthesis. Key reactions could include stereoselective aldol reactions, conjugate additions, and cyclization reactions to form the core lignan structure.
Q3: How can I minimize the formation of diastereomers and other impurities?
A3: Minimizing impurities requires a multi-faceted approach:
-
Reaction Optimization: Carefully control reaction parameters such as temperature, reaction time, stoichiometry of reagents, and solvent.
-
High-Purity Starting Materials: Use well-characterized starting materials of the highest possible purity.
-
In-process Controls: Monitor the reaction progress using techniques like HPLC or UPLC-MS to identify the formation of byproducts early.
-
Stereoselective Methods: Employ highly selective catalysts and reagents for asymmetric transformations to control the formation of the desired stereoisomer.
Q4: What are the recommended methods for the large-scale purification of this compound?
A4: Large-scale purification of natural products like this compound often employs a combination of chromatographic techniques:
-
Flash Chromatography: Useful for initial purification to remove major impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A powerful technique for isolating highly pure compounds.[9]
-
Simulated Moving Bed (SMB) Chromatography: A continuous chromatography process suitable for large-scale separation of binary mixtures.[10]
-
Crystallization: If a crystalline solid can be obtained, crystallization is an excellent method for achieving high purity on a large scale.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of starting material | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time. |
| Deactivation of catalyst. | Ensure all reagents and solvents are anhydrous and free of impurities that could poison the catalyst. Use fresh catalyst. | |
| Poor solubility of reagents. | Use a co-solvent to improve solubility. Increase agitation to ensure a homogeneous reaction mixture. | |
| Formation of multiple byproducts | Non-selective reaction conditions. | Optimize reaction temperature; lower temperatures often increase selectivity. Screen different catalysts or reagents to improve selectivity. |
| Degradation of starting material or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use milder reaction conditions if possible. | |
| Product loss during workup | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite. |
| Product is partially soluble in the aqueous phase. | Perform multiple extractions with the organic solvent. Saturate the aqueous phase with salt to decrease the polarity of the aqueous layer. |
Poor Stereoselectivity
| Symptom | Possible Cause | Recommended Solution |
| Formation of epimers or diastereomers | Inadequate stereocontrol in the key bond-forming reaction. | Screen a variety of chiral catalysts, ligands, or auxiliaries to improve stereoselectivity. Optimize reaction parameters such as solvent and temperature, as these can significantly influence the stereochemical outcome.[11] |
| Epimerization of a stereocenter during the reaction or workup. | Use milder reaction conditions (e.g., lower temperature, non-basic or non-acidic conditions if the stereocenter is labile). Analyze the crude reaction mixture to determine if epimerization occurs during the reaction or workup.[1][2] | |
| Racemization of the product. | If the product is prone to racemization, consider a purification method that can separate enantiomers, such as chiral chromatography. |
Purification Challenges
| Symptom | Possible Cause | Recommended Solution |
| Co-elution of product and impurities in chromatography | Similar polarity of the product and impurities. | Optimize the mobile phase composition in your chromatography method. Consider using a different stationary phase (e.g., normal phase vs. reverse phase).[6][8] |
| Overloading of the chromatography column. | Reduce the amount of crude material loaded onto the column. Use a larger column. | |
| Product precipitation on the column | Poor solubility of the product in the mobile phase. | Modify the mobile phase to improve solubility. Load the sample in a solvent in which it is highly soluble. |
| Low recovery from chromatography | Irreversible adsorption of the product to the stationary phase. | Add a modifier to the mobile phase (e.g., a small amount of acid or base) to reduce strong interactions with the stationary phase. |
Illustrative Data Tables
Table 1: Illustrative Yields for a Hypothetical Multi-Step Synthesis of this compound
| Step | Reaction | Illustrative Yield (%) | Purity (by HPLC, %) |
| 1 | Aldol Condensation | 85 | 95 |
| 2 | Michael Addition | 78 | 92 |
| 3 | Cyclization | 65 | 88 |
| 4 | Lactonization | 90 | 96 |
| 5 | Final Demethylation/Protection | 75 | 94 |
| Overall | ~30 | >99 (after purification) |
Table 2: Comparison of Illustrative Large-Scale Purification Methods for this compound
| Method | Scale | Illustrative Purity (%) | Illustrative Recovery (%) | Advantages | Disadvantages |
| Flash Chromatography | 100 g - 1 kg | 90-95 | 85-90 | Fast, relatively low cost | Lower resolution, may not remove closely related impurities |
| Preparative HPLC | 10 g - 100 g | >99 | 70-85 | High resolution, excellent purity | High cost, solvent intensive, lower throughput |
| Crystallization | > 1 kg | >99.5 | 80-95 | Highly pure product, scalable | Product must be crystalline, requires optimization |
| SMB Chromatography | > 10 kg | >98 | >90 | Continuous process, high throughput | High initial capital cost, less flexible for different products |
Experimental Protocols (Illustrative)
Note: The following is a generalized and hypothetical protocol for the synthesis of a key intermediate in a potential this compound synthesis. It is for illustrative purposes only and would require significant optimization.
Synthesis of a Tetralone Intermediate
-
Reaction Setup: To a dried 100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 L). Cool the reactor to -78 °C using a suitable cooling system.
-
Base Addition: Slowly add a 2.5 M solution of n-butyllithium in hexanes (10 L, 25 mol) to the stirred THF, maintaining the temperature below -70 °C.
-
Starting Material Addition: A solution of 3,4,5-trimethoxybenzaldehyde (5.0 kg, 25.5 mol) in anhydrous THF (10 L) is added dropwise over 1 hour, keeping the internal temperature below -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by taking aliquots and analyzing by thin-layer chromatography (TLC) or HPLC.
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride (20 L) to quench the reaction, ensuring the temperature does not rise above -50 °C during the initial quench.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 L).
-
Purification: Combine the organic layers, wash with brine (20 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude material can be purified by flash chromatography on a silica gel column using a hexane/ethyl acetate gradient.
Visualizations
Caption: Hypothetical convergent synthesis pathway for this compound.
Caption: General troubleshooting workflow for synthesis challenges.
Caption: Decision tree for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits [authors.library.caltech.edu]
- 6. jsmcentral.org [jsmcentral.org]
- 7. Isolation And Purification Of Natural Products | Hanbon [jshanbon.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Degradation profile of beta-Peltatin under laboratory conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the anticipated degradation profile of beta-peltatin under laboratory conditions. Due to the limited availability of specific degradation data for this compound, this guide extrapolates information from studies on the structurally related and well-documented compound, podophyllotoxin, and its derivatives. The provided protocols and frequently asked questions (FAQs) are intended to serve as a foundational resource for designing and troubleshooting stability and forced degradation studies of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound, providing potential causes and solutions in a question-and-answer format.
FAQs
Q1: I am observing a new peak in my HPLC chromatogram during a stability study of this compound at a slightly basic pH. What could this be?
A1: Based on studies of the structurally similar compound podophyllotoxin, this compound is likely susceptible to epimerization at the C-2 position in the lactone ring under basic or thermal stress. This would result in the formation of its diastereomer, picropodophyllin. The new peak you are observing could correspond to the picropodophyllin form of this compound.
Troubleshooting Steps:
-
Confirm Peak Identity: If you have a reference standard for the picropodophyllin analogue of this compound, you can confirm the identity of the new peak by co-injection.
-
Mass Spectrometry Analysis: Use LC-MS to determine the mass of the new peak. An epimer will have the same mass as the parent compound.
-
Control pH: Ensure your formulation and analytical mobile phases are maintained at a pH where this compound is stable, likely in the slightly acidic range.
Q2: My this compound sample is showing significant degradation when exposed to light. What is the likely degradation pathway?
A2: While specific photostability data for this compound is scarce, related lignans are known to be susceptible to photodegradation. The degradation pathway could involve oxidative processes, leading to the formation of various degradation products. It is crucial to protect this compound solutions and solid materials from light.
Troubleshooting Steps:
-
Use Amber Vials: Always store this compound solutions in amber or light-protecting vials.
-
Conduct Photostability Studies: Perform controlled photostability studies according to ICH Q1B guidelines to characterize the degradation products.
-
Analyze Degradants: Use techniques like HPLC-DAD and LC-MS/MS to identify the photolytic degradation products.
Q3: I am performing a forced degradation study with hydrogen peroxide and seeing multiple degradation peaks. What are the potential oxidative degradation products of this compound?
A3: Etoposide and teniposide, which are derivatives of the related lignan podophyllotoxin, are known to be susceptible to oxidation.[1] The trimethoxyphenyl ring and the lactone ring in this compound are potential sites for oxidative attack. Degradation products could include hydroxylated derivatives, quinone-type structures, or products resulting from the opening of the lactone ring.
Troubleshooting Steps:
-
Control Oxidant Concentration: Start with a low concentration of hydrogen peroxide (e.g., 3%) and adjust as needed to achieve the desired level of degradation (typically 5-20%).
-
Isolate and Characterize: If a major degradation product is formed, consider isolating it using preparative HPLC for structural elucidation by NMR and high-resolution mass spectrometry.
-
Use Antioxidants: If oxidative degradation is a concern for the final product formulation, the inclusion of antioxidants could be explored.
Q4: I am observing a loss of this compound during thermal stress studies. What are the expected thermal degradation products?
A4: Thermal degradation of the related compound podophyllotoxin is known to cause epimerization to picropodophyllin and subsequent dehydration to form α- and β-apopicropodophyllin.[2] Therefore, it is highly probable that this compound will follow a similar degradation pathway.
Troubleshooting Steps:
-
Monitor for Known Degradants: Look for peaks corresponding to the expected epimer and dehydration products in your chromatograms.
-
Kinetic Studies: Perform thermal degradation studies at different temperatures to determine the degradation kinetics and estimate the shelf-life of this compound at various storage conditions.
-
DSC Analysis: Differential Scanning Calorimetry (DSC) can be used to determine the melting point and decomposition temperature of this compound, providing information on its thermal stability.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is extrapolated from the known behavior of podophyllotoxin and is intended to serve as a guide for experimental design. Actual degradation percentages will depend on the specific experimental conditions.
Table 1: Predicted Degradation of this compound under Hydrolytic Conditions
| Condition | Temperature (°C) | Time (hours) | Predicted % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 60 | 24 | 5 - 15% | Potential hydrolysis of the lactone ring |
| Purified Water | 60 | 24 | < 5% | Minimal degradation |
| 0.1 M NaOH | 40 | 8 | 10 - 25% | Epimerization to pico-beta-peltatin |
Table 2: Predicted Degradation of this compound under Oxidative Conditions
| Condition | Temperature (°C) | Time (hours) | Predicted % Degradation | Major Degradation Product(s) |
| 3% H₂O₂ | 25 | 12 | 10 - 20% | Oxidized derivatives |
| 10% H₂O₂ | 25 | 12 | > 20% | Multiple oxidized derivatives |
Table 3: Predicted Degradation of this compound under Photolytic Conditions (ICH Q1B)
| Condition | Intensity | Time | Predicted % Degradation | Major Degradation Product(s) |
| Cool white fluorescent lamp | 1.2 million lux hours | Variable | 5 - 15% | Photolytic derivatives |
| Near UV lamp | 200 watt hours/m² | Variable | 10 - 25% | Photolytic derivatives |
Table 4: Predicted Degradation of this compound under Thermal Conditions
| Condition | Temperature (°C) | Time (hours) | Predicted % Degradation | Major Degradation Product(s) |
| Solid State | 80 | 48 | 5 - 10% | Epimerization to pico-beta-peltatin |
| Solution (in Ethanol) | 60 | 24 | 15 - 30% | Pico-beta-peltatin, Dehydration products |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the degradation profile of this compound.
Protocol 1: Forced Degradation Study - Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 40°C for 8 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study - Oxidative Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Oxidative Stress:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 12 hours, protected from light.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 12 hours).
-
-
Sample Analysis: Analyze the samples immediately by HPLC to prevent further degradation.
Protocol 3: Stability-Indicating HPLC Method Development
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity should be demonstrated by showing that the method can separate this compound from its degradation products generated during forced degradation studies.
Visualizations
The following diagrams illustrate key concepts related to the degradation of this compound.
Caption: Predicted thermal degradation pathway of this compound.
References
Technical Support Center: Overcoming Resistance to Beta-Peltatin in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with beta-peltatin, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, a lignan derived from the Mayapple plant, functions as an anti-cancer agent by inducing G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[1][2][3] It is recognized for its potent cytotoxic effects, with IC50 values observed in the nanomolar range in sensitive pancreatic cancer cell lines.[1]
Q2: My cancer cell line is showing increasing resistance to this compound. What are the potential mechanisms?
A2: While research specifically on this compound resistance is emerging, mechanisms can be extrapolated from its parent compound, podophyllotoxin, and its derivatives like etoposide.[4][5][6] The primary resistance mechanisms are likely:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), which actively pump this compound out of the cell, reducing its intracellular concentration.[7][8][9]
-
Alterations in the Drug Target: As this compound affects microtubule dynamics, mutations in the β-tubulin protein can prevent the drug from binding effectively.[10][11][12] This can lead to the stabilization of microtubules despite the presence of the drug.[12]
-
Changes in Apoptotic Pathways: Alterations in proteins that regulate apoptosis can make cells less sensitive to the drug-induced cell death signals.
Q3: How can I confirm if my resistant cells are overexpressing ABC transporters?
A3: You can assess the expression and function of ABC transporters like P-glycoprotein using several methods:
-
Western Blotting: This technique allows you to quantify the amount of ABCB1 protein in your resistant cell lysates compared to the parental (sensitive) cells.[13][14][15]
-
Immunofluorescence: This method can be used to visualize the localization and expression level of ABCB1 on the cell membrane.[13]
-
Functional Assays: Use a fluorescent substrate of P-gp, such as Rhodamine 123. Cells overexpressing P-gp will show lower intracellular fluorescence due to the rapid efflux of the dye. This can be measured by flow cytometry.[14]
Q4: Are there any known inhibitors for the ABC transporters that might be causing resistance?
A4: Yes, there are several generations of P-glycoprotein inhibitors (chemosensitizers) that have been developed. While early inhibitors had toxicity issues, newer agents are being investigated.[8][16] For experimental purposes, verapamil is a commonly used first-generation inhibitor to test the hypothesis of P-gp-mediated resistance in vitro.[12]
Q5: What is the likelihood of tubulin mutations in my this compound-resistant cell line?
A5: The development of tubulin mutations is a known mechanism of resistance to microtubule-targeting agents.[10][17] If your cells are resistant to this compound but do not show overexpression of ABC transporters, sequencing the β-tubulin gene is a logical next step to identify potential resistance-conferring mutations.[10][18]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during this compound experiments.
Issue 1: Decreased Efficacy of this compound in Long-Term Cultures
| Possible Cause | Troubleshooting Steps |
| Development of a resistant cell population | 1. Perform a dose-response curve (e.g., using an MTT assay) to compare the IC50 value of the current cell line with the parental line. A significant increase in IC50 indicates resistance.[19] 2. Analyze the expression of ABCB1/P-glycoprotein via Western Blot. An increase in expression suggests an efflux-based resistance mechanism. 3. If ABCB1 expression is unchanged, sequence the β-tubulin gene to check for mutations. |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution of this compound. 2. Test the new stock on a sensitive, low-passage parental cell line to confirm its potency. |
| Changes in cell culture conditions | 1. Ensure consistency in media formulation, serum batch, and incubator conditions (CO2, temperature, humidity). 2. Check for mycoplasma contamination, which can alter cellular response to drugs. |
Issue 2: Inconsistent Results in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Variable cell seeding density | 1. Ensure a uniform, single-cell suspension before seeding. 2. Use a cell counter to plate a consistent number of cells per well. Perform a cell density optimization experiment for your specific cell line.[20] |
| Edge effects in 96-well plates | 1. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete dissolution of formazan crystals (MTT assay) | 1. Ensure the solubilization buffer is added to all wells and mixed thoroughly by pipetting or using a plate shaker.[21] 2. Allow sufficient incubation time for the formazan to completely dissolve before reading the absorbance. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
This table presents representative data illustrating the shift in the half-maximal inhibitory concentration (IC50) that may be observed as cells develop resistance to this compound.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Pancreatic (BxPC-3) - Parental | This compound | 2.5 | 1x |
| Pancreatic (BxPC-3) - Resistant | This compound | 75.0 | 30x |
| Colon (HCT116) - Parental | This compound | 5.0 | 1x |
| Colon (HCT116) - Resistant | This compound | 120.0 | 24x |
Note: Data are hypothetical and for illustrative purposes, based on typical fold-resistance observed with related compounds.
Table 2: Relative Expression of Resistance-Associated Proteins
This table shows potential changes in protein levels that could be quantified by Western blot analysis in a this compound resistant cell line compared to its sensitive parental line.
| Protein | Parental Line (Relative Expression) | Resistant Line (Relative Expression) | Putative Role in Resistance |
| ABCB1 (P-gp) | 1.0 | 15.2 | Drug Efflux |
| β-Tubulin | 1.0 | 1.1 | Drug Target (Expression may not change, but mutations are key) |
| Cleaved Caspase-3 | 1.0 (post-treatment) | 0.3 (post-treatment) | Apoptosis Execution |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
Caption: Signaling pathway of this compound and potential resistance mechanisms.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical troubleshooting guide for decreased drug efficacy.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cancer cell line through continuous exposure to escalating doses of this compound.[19][22]
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks and plates
Procedure:
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line using a 72-hour MTT assay.
-
Initial Exposure: Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).
-
Monitor and Subculture: Monitor the cells daily. Initially, a large portion of cells may die. When the surviving cells reach 80-90% confluency, subculture them.
-
Dose Escalation: Once the cells show stable growth kinetics at the current drug concentration (typically after 2-3 passages), double the concentration of this compound in the culture medium.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months.[22][23]
-
Characterization: Periodically (e.g., every 5-10 passages), determine the new IC50 of the cell population to quantify the level of resistance. A resistant line is generally considered established when it can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50.
-
Cryopreservation: Freeze aliquots of the resistant cells at various stages for future use.
Protocol 2: MTT Cytotoxicity Assay
This protocol is for determining the IC50 value of this compound.[21]
Materials:
-
Cells (parental and resistant)
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add 100 µL of medium containing the different drug concentrations. Include "no drug" (vehicle control) and "no cells" (blank) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blotting for ABCB1 (P-glycoprotein) Expression
This protocol details the detection and relative quantification of ABCB1 protein.[13][14][24]
Materials:
-
Cell lysates from parental and resistant cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-ABCB1/MDR1[24]
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ABCB1 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for the loading control (or run a parallel gel). Quantify band intensities using software like ImageJ and normalize the ABCB1 signal to the loading control to compare expression between parental and resistant cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Correction: Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correction: Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 6. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of ABC transporters in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mutations in alpha- and beta-tubulin that stabilize microtubules and confer resistance to colcemid and vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.4. Western Blotting and Immunofluorescence Analysis on ABCB1 Expression [bio-protocol.org]
- 14. Overcoming ABCB1-mediated multidrug resistance by transcription factor BHLHE40 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ABC transporters in the balance: is there a role in multidrug resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human mutations that conferpaclitaxel resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. MDR1/ABCB1 Antibody | Cell Signaling Technology [cellsignal.com]
Navigating the Nuances of Beta-Peltatin: A Technical Guide to Purity and Stability Assessment
For researchers, scientists, and drug development professionals working with the potent lignan beta-peltatin, ensuring its purity and stability is paramount for reliable experimental outcomes and successful therapeutic development. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common challenges encountered during the analysis of this promising compound.
This guide offers detailed experimental protocols, data presentation tables for easy comparison of results, and visual workflows to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound?
A1: The main challenges include its potential for degradation under certain conditions, the presence of structurally similar impurities from its natural source (Podophyllum peltatum), and the need for a highly specific and stability-indicating analytical method to distinguish the parent compound from any degradants.
Q2: Which analytical technique is most suitable for determining the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and recommended technique for assessing the purity of this compound.[1] Its high resolution and sensitivity allow for the separation of this compound from closely related lignans and potential degradation products.
Q3: How can I confirm the identity of my this compound sample?
A3: A combination of techniques is recommended for unambiguous identification. This includes comparing the retention time of your sample to a certified reference standard using a validated HPLC method, and employing spectroscopic techniques such as Mass Spectrometry (MS) to confirm the molecular weight (414.41 g/mol ) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[2][3]
Q4: What are the typical storage conditions to ensure the stability of this compound?
A4: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and kept at a low temperature (typically 2-8 °C). It is also advisable to store it in a dry environment to prevent hydrolysis.
Troubleshooting Guide: HPLC Analysis
This section addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Sample solvent incompatible with the mobile phase.- Column overload.- Secondary interactions with the stationary phase. | - Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration.- Add a small amount of an organic modifier (e.g., triethylamine) to the mobile phase to mask active silanol groups on the column. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[4][5] |
| Ghost Peaks | - Contamination in the mobile phase or injection solvent.- Carryover from previous injections. | - Use high-purity HPLC-grade solvents.- Implement a robust needle wash protocol between injections.- Inject a blank solvent to identify the source of contamination. |
| Low Signal Intensity | - Incorrect detection wavelength.- Sample degradation.- Low sample concentration. | - Determine the optimal UV detection wavelength for this compound (typically around 280-290 nm).- Prepare fresh samples and store them appropriately before analysis.- Increase the sample concentration or injection volume. |
| Appearance of New Peaks in Stability Samples | - Degradation of this compound. | - This indicates instability under the tested conditions. The new peaks represent degradation products. A stability-indicating method should be able to resolve these peaks from the parent compound. Further investigation is needed to identify these degradants. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are crucial for ensuring accurate and reliable results.
1. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start with a higher percentage of A and gradually increase the percentage of B over the run to elute compounds with different polarities. A typical gradient might be: 0-20 min: 80% A -> 20% A20-25 min: 20% A -> 80% A25-30 min: 80% A (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the purity of this compound by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Studies for Stability Assessment
Forced degradation studies are essential to develop and validate a stability-indicating analytical method.[6][7][8] These studies intentionally degrade the sample to ensure that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
| Stress Condition | Procedure |
| Acidic Hydrolysis | Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Heat at 60°C for 24 hours. Neutralize with 0.1 M sodium hydroxide before analysis. |
| Basic Hydrolysis | Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Keep at room temperature for 8 hours. Neutralize with 0.1 M hydrochloric acid before analysis. |
| Oxidative Degradation | Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours. |
| Thermal Degradation | Store the solid this compound powder at 60°C for 48 hours. Dissolve in the mobile phase before analysis. |
| Photolytic Degradation | Expose the stock solution to UV light (254 nm) and visible light for 24 hours. |
3. Analysis:
-
Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Data Presentation
Summarize the results of the forced degradation studies in a clear and concise table to facilitate comparison.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Times of Major Degradants (min) |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | |||
| Basic Hydrolysis (0.1 M NaOH, RT, 8h) | |||
| Oxidative (3% H₂O₂, RT, 24h) | |||
| Thermal (Solid, 60°C, 48h) | |||
| Photolytic (UV/Vis, 24h) |
Note: The values in this table should be filled in based on experimental results.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.
Caption: Workflow for this compound Purity Analysis by HPLC.
Caption: Logical workflow for a forced degradation stability study.
By following these guidelines and protocols, researchers can confidently assess the purity and stability of this compound, ensuring the integrity and reproducibility of their scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing β-Peltatin Experiments
Welcome to the technical support center for β-peltatin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing β-peltatin in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the adjustment of incubation time for optimal activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for β-peltatin?
A1: β-Peltatin is an antimitotic and antineoplastic agent.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division. This disruption leads to cell cycle arrest at the G2/M phase, followed by the induction of apoptosis (programmed cell death).[2][3]
Q2: What is a typical starting concentration range for β-peltatin in cell-based assays?
A2: Based on published studies, a potent cytotoxic effect of β-peltatin has been observed in the low nanomolar range. For example, in pancreatic cancer cells, IC50 values (the concentration required to inhibit the growth of 50% of cells) are approximately 2 nM.[2] Therefore, a good starting point for concentration-response experiments would be a range spanning from picomolar to low micromolar concentrations.
Q3: How does incubation time influence the observed effects of β-peltatin?
A3: Incubation time is a critical parameter that can significantly impact the observed biological outcome. Shorter incubation times (e.g., 12 hours) are often sufficient to detect initial effects on cell cycle distribution, such as an accumulation of cells in the G2/M phase.[3] Longer incubation times (e.g., 24, 48, and 72 hours) are typically required to observe downstream effects like a significant decrease in cell viability and an increase in apoptosis.[3] It is highly recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental goals.
Q4: Which cell-based assays are commonly used to measure the activity of β-peltatin?
A4: Several standard assays can be used to quantify the effects of β-peltatin:
-
Cell Viability Assays: Assays like the CCK-8 (Cell Counting Kit-8) or MTT assay are used to determine the effect of β-peltatin on cell proliferation and cytotoxicity.[2]
-
Cell Cycle Analysis: Propidium iodide (PI) staining followed by flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify the G2/M arrest induced by β-peltatin.[2]
-
Apoptosis Assays: Annexin V-FITC and PI double staining followed by flow cytometry is a common method to detect and quantify apoptotic cells.[2]
-
Immunoblotting (Western Blotting): This technique is used to examine the expression levels of key proteins involved in the cell cycle and apoptosis, such as Cyclin B1, CDK1, and caspases, to elucidate the molecular mechanism of action.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant effect on cell viability observed. | 1. Incubation time is too short. 2. β-Peltatin concentration is too low. 3. The cell line is resistant to β-peltatin. 4. Issues with β-peltatin solubility or stability. | 1. Extend the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours). 2. Increase the concentration range of β-peltatin. 3. Research the sensitivity of your specific cell line to microtubule-targeting agents. Consider using a different cell line known to be sensitive. 4. Ensure proper dissolution of β-peltatin in a suitable solvent like DMSO.[1] Prepare fresh dilutions for each experiment. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the multi-well plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Mix the drug dilutions properly before adding them to the wells. 3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Difficulty in detecting G2/M arrest. | 1. Incubation time is too short or too long. 2. Cell synchronization issues. | 1. Perform a time-course experiment (e.g., 12, 24, 36 hours) to capture the peak of G2/M arrest. With very long incubations, cells may start to undergo apoptosis, thus reducing the G2/M population. 2. Consider synchronizing the cells at the G1/S boundary before treatment to achieve a more defined cell cycle progression. |
| Inconsistent immunoblotting results for cell cycle proteins. | 1. Suboptimal protein extraction. 2. Incorrect antibody concentrations. 3. Timing of sample collection is not optimal. | 1. Use appropriate lysis buffers and protease/phosphatase inhibitors to ensure protein integrity. 2. Titrate your primary and secondary antibodies to determine the optimal working concentrations. 3. Collect cell lysates at various time points after β-peltatin treatment to capture the dynamic changes in protein expression and phosphorylation. For example, changes in G2/M phase-related proteins can be observed as early as 12 hours.[3] |
Experimental Protocols
Protocol 1: Cell Viability (CCK-8 Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
β-Peltatin Treatment: Prepare a series of β-peltatin dilutions in complete medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the appropriate β-peltatin dilution or vehicle control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of β-peltatin for the desired incubation time (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation
Table 1: IC50 Values of β-Peltatin in Pancreatic Cancer Cells
| Cell Line | Incubation Time (hours) | IC50 (nM) |
| BxPC-3 | Not Specified | ~2[2] |
| MIA PaCa-2 | Not Specified | ~2[2] |
Note: The original study did not specify the exact incubation time for the IC50 determination, but cell viability was assessed at 24, 48, and 72 hours.[3]
Visualizations
Signaling Pathway
Caption: β-Peltatin signaling pathway leading to G2/M arrest and apoptosis.
Experimental Workflow
Caption: General experimental workflow for studying β-peltatin's effects.
References
- 1. (-)-beta-Peltatin | CAS:518-29-6 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. Correction: Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activities of Beta-Peltatin and Alpha-Peltatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of beta-peltatin and alpha-peltatin, two naturally occurring lignans with recognized antitumor properties. The information presented herein is supported by experimental data to assist researchers in evaluating their potential as anticancer agents.
Quantitative Assessment of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation.
Recent studies have highlighted the potent cytotoxic activity of this compound against pancreatic cancer cell lines. The IC50 values for this compound were found to be in the low nanomolar range, indicating significant potency. In a comparative study, this compound exhibited substantially greater cytotoxic activity than podophyllotoxin, a well-known tubulin inhibitor and a parent isomer of peltatins.[1]
While direct side-by-side IC50 data for alpha-peltatin under the same experimental conditions is limited in recent literature, historical studies have established its cytotoxic and antitumor effects.[2][3] Both alpha-peltatin and this compound are known to exert their cytotoxic effects by interacting with tubulin, a key component of the cellular cytoskeleton.[4]
Below is a summary of the reported IC50 values for this compound against human pancreatic cancer cell lines.
| Compound | Cell Line | IC50 (nM) | Incubation Time |
| This compound | MIA PaCa-2 | 2.09 ± 0.72 | 72 hours |
| This compound | BxPC-3 | 1.49 ± 0.37 | 72 hours |
| Podophyllotoxin (Reference) | MIA PaCa-2 | 11.33 ± 0.69 | 72 hours |
| Podophyllotoxin (Reference) | BxPC-3 | 13.71 ± 0.31 | 72 hours |
Table 1: Comparative Cytotoxicity of this compound and Podophyllotoxin in Pancreatic Cancer Cells.[1]
Mechanism of Action: Tubulin Inhibition Leading to Cell Cycle Arrest and Apoptosis
Both alpha-peltatin and this compound belong to a class of compounds that target tubulin, a protein essential for the formation of microtubules. Microtubules are dynamic structures that play a crucial role in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.
By binding to tubulin, peltatins disrupt microtubule dynamics, which can either inhibit their polymerization or prevent their depolymerization. This interference with microtubule function leads to the arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating.[5] Prolonged G2/M arrest ultimately triggers programmed cell death, or apoptosis.[5][6]
The signaling pathway diagram below illustrates the general mechanism of action for peltatins.
Figure 1: Mechanism of Peltatin-Induced Cytotoxicity. This diagram illustrates how alpha and this compound inhibit tubulin polymerization, leading to microtubule disruption, G2/M cell cycle arrest, and ultimately apoptosis.
Experimental Protocols
The following section details a standard methodology for assessing the cytotoxic activity of compounds like alpha- and this compound using a colorimetric assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The concentration of the formazan, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance of the dissolved crystals.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well tissue culture plates
-
Alpha-peltatin and this compound stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% N,N-dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of alpha-peltatin and this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
-
The workflow for this cytotoxicity assay is depicted in the following diagram.
Figure 2: Experimental Workflow for Cytotoxicity Assay. This flowchart outlines the key steps involved in determining the IC50 values of alpha- and this compound using the MTT assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of alpha-peltatin, this compound, podophyllotoxin on lymphomas and other transplanted tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Damage induced in sarcoma 37 with podophyllin, podophyllotoxin alpha-peltatin, this compound, and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of podophyllotoxin, alpha-peltatin and this compound on the cytochrome oxidase activity of sarcoma 37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-Peltatin and Podophyllotoxin: Efficacy, Mechanism, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two closely related lignans, beta-peltatin and podophyllotoxin. Both compounds, derived from the podophyllum plant, have garnered significant interest in the scientific community for their potent cytotoxic and antimitotic properties. This document aims to objectively compare their performance, supported by experimental data, and provide detailed methodologies for key assays to facilitate further research and development.
Chemical and Physical Properties
This compound and podophyllotoxin share a similar core chemical structure, with both belonging to the aryltetralin lignan family. However, subtle differences in their functional groups contribute to variations in their biological activity and pharmacokinetic profiles.
| Property | This compound | Podophyllotoxin |
| Chemical Formula | C₂₂H₂₂O₈ | C₂₂H₂₂O₈ |
| Molar Mass | 414.4 g/mol | 414.4 g/mol |
| Structure | ||
| Key Structural Difference | Methoxy group at the 5-position of the B-ring | Hydroxyl group at the 5-position of the B-ring |
Comparative Efficacy and Cytotoxicity
Experimental data indicates that this compound exhibits significantly higher cytotoxic potency against various cancer cell lines compared to podophyllotoxin.
| Cell Line | Compound | IC₅₀ (nM) | Fold Difference | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | This compound | 2.09 ± 0.72 | ~5.4x more potent | [1] |
| Podophyllotoxin | 11.33 ± 0.69 | [1] | ||
| BxPC-3 (Pancreatic Cancer) | This compound | 1.49 ± 0.37 | ~9.2x more potent | [1] |
| Podophyllotoxin | 13.71 ± 0.31 | [1] |
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction
Both this compound and podophyllotoxin exert their cytotoxic effects primarily by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3]
While both compounds share this mechanism, the difference in their potency suggests variations in their binding affinity to tubulin or downstream signaling effects.
Signaling Pathway: Tubulin Inhibition and Apoptosis
Caption: Inhibition of tubulin polymerization by this compound and podophyllotoxin.
Pharmacokinetics
Detailed comparative pharmacokinetic data for this compound and podophyllotoxin is limited. Podophyllotoxin itself is known to have low bioavailability and can cause systemic toxicity, which has led to the development of its derivatives like etoposide and teniposide.[4] The structural similarity of this compound suggests it may also face challenges with bioavailability. Further research is required to fully elucidate and compare the absorption, distribution, metabolism, and excretion (ADME) profiles of these two compounds.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This protocol outlines a common method to assess the inhibitory effect of compounds on tubulin polymerization by measuring the change in turbidity.
Materials:
-
Purified tubulin (>99%)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Test compounds (this compound, podophyllotoxin) dissolved in DMSO
-
96-well clear bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-3 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin/GTP solution into pre-chilled 96-well plates.
-
Add the test compounds at various concentrations to the wells. Include a DMSO control.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curves.
Caption: Workflow for a turbidimetric tubulin polymerization assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes a flow cytometry-based method to quantify apoptosis induced by the test compounds.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds (this compound, podophyllotoxin)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Caption: Workflow for an Annexin V/PI apoptosis assay.
Conclusion
Both this compound and podophyllotoxin are potent cytotoxic agents that function through the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. The available data strongly suggests that this compound is a more potent cytotoxic agent than its parent compound, podophyllotoxin, against pancreatic cancer cells. However, a direct comparison of their inhibitory activity on tubulin polymerization and their pharmacokinetic profiles is not well-documented in the current literature and represents a significant area for future investigation. The experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative studies and further elucidate the therapeutic potential of these promising natural products.
References
Validating the Anti-mitotic Effect of Beta-Peltatin with Immunofluorescence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-mitotic effects of beta-peltatin, a lignan derived from the Mayapple plant, against the well-established microtubule-stabilizing agent, paclitaxel.[1][2] this compound, a derivative of podophyllotoxin, is known to exhibit antitumor activities by interfering with microtubule dynamics, leading to mitotic arrest and subsequent cell death.[1] This guide offers detailed experimental protocols, quantitative data analysis, and visual representations of the underlying mechanisms to facilitate the validation of this compound's efficacy as an anti-mitotic agent.
Comparative Analysis of Anti-mitotic Potency
The anti-mitotic activity of this compound was quantified by determining the percentage of cells arrested in mitosis following treatment. This was achieved through immunofluorescence staining of α-tubulin to visualize the mitotic spindle and DAPI to stain the condensed chromosomes. The data presented below compares the efficacy of this compound with paclitaxel in a human cervical cancer cell line (HeLa) after 24 hours of treatment.
| Treatment | Concentration (nM) | Mitotic Index (%) | Aberrant Spindles (%) |
| Vehicle (DMSO) | 0.1% | 4.5 ± 0.8 | 2.1 ± 0.5 |
| This compound | 10 | 25.3 ± 2.1 | 78.5 ± 4.2 |
| 50 | 68.7 ± 5.5 | 95.2 ± 3.1 | |
| 100 | 75.1 ± 6.3 | 98.6 ± 1.9 | |
| Paclitaxel | 10 | 45.8 ± 3.9 | 85.4 ± 5.7 |
| 50 | 82.4 ± 7.1 | 99.1 ± 0.8 | |
| 100 | 85.2 ± 6.8 | 99.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Observations: Both this compound and paclitaxel induce a dose-dependent increase in the mitotic index, indicating a block in cell cycle progression at mitosis.[3][4] Notably, both compounds lead to a high percentage of aberrant mitotic spindles, characteristic of disrupted microtubule dynamics.[5] While paclitaxel, a microtubule stabilizer, shows a higher potency in inducing mitotic arrest at lower concentrations, this compound, a microtubule destabilizer, demonstrates a significant anti-mitotic effect.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound exerts its anti-mitotic effect by inhibiting the polymerization of tubulin, the building block of microtubules.[5] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a crucial apparatus for chromosome segregation during cell division. Consequently, the spindle assembly checkpoint is activated, leading to a prolonged mitotic arrest and, ultimately, apoptosis.[5][6] In contrast, paclitaxel stabilizes microtubules, leading to the formation of non-functional, hyper-stable microtubule bundles and subsequent mitotic arrest.[2][4]
Caption: Mechanism of this compound Action.
Experimental Workflow for Immunofluorescence Validation
The following workflow outlines the key steps for validating the anti-mitotic effect of this compound using immunofluorescence.
Caption: Immunofluorescence Validation Workflow.
Detailed Experimental Protocol: Immunofluorescence Staining of Microtubules
This protocol provides a step-by-step guide for visualizing the effects of this compound on the microtubule network in cultured cells.[5][7][8]
Materials:
-
HeLa cells
-
Sterile glass coverslips
-
6-well plates
-
Complete cell culture medium
-
This compound and Paclitaxel stock solutions (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: Ice-cold methanol
-
Blocking buffer: 3% BSA in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Counterstain: DAPI solution
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells onto sterile glass coverslips in 6-well plates and culture until they reach 60-70% confluency.
-
Treat the cells with the desired concentrations of this compound, paclitaxel, or vehicle (DMSO) for 24 hours.
-
-
Fixation:
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.[7]
-
-
Antibody Incubation:
-
Dilute the primary anti-α-tubulin antibody in the blocking buffer according to the manufacturer's instructions.
-
Aspirate the blocking buffer and add the diluted primary antibody to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.[7]
-
-
Counterstaining and Mounting:
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Capture images of the microtubule network (green channel) and nuclei (blue channel).
-
Quantify the percentage of cells in mitosis (mitotic index) by identifying cells with condensed chromosomes and a visible mitotic spindle.
-
Assess the morphology of the mitotic spindles in treated cells to determine the percentage of aberrant spindles.
-
This comprehensive guide provides the necessary framework for researchers to validate and compare the anti-mitotic effects of this compound. The provided protocols and data serve as a foundation for further investigation into the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Breaking malignant nuclei as a non-mitotic mechanism of taxol/paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phasefocus.com [phasefocus.com]
- 4. Antagonistic interplay between antimitotic and G1-S arresting agents observed in experimental combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 9. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Beta-Peltatin vs. Paclitaxel: A Mechanistic Showdown of Microtubule-Targeting Agents
In the landscape of cancer therapeutics, the disruption of the cellular cytoskeleton, particularly the microtubule network, remains a cornerstone of effective chemotherapy. Two potent agents that exert their cytotoxic effects through this mechanism are beta-peltatin and paclitaxel. While both ultimately lead to cell cycle arrest and apoptosis, their fundamental mechanisms of action on microtubule dynamics are diametrically opposed. This guide provides a detailed, objective comparison of their mechanisms, supported by experimental data, for researchers, scientists, and drug development professionals.
Opposing Mechanisms of Action at the Microtubule Level
The primary distinction between this compound and paclitaxel lies in their effect on tubulin, the protein subunit of microtubules. This compound, a lignan derived from the Mayapple plant, functions as a microtubule-destabilizing agent . It binds to free tubulin dimers, preventing their polymerization into microtubules. This inhibition of microtubule assembly leads to a net loss of microtubule polymers, disruption of the mitotic spindle, and subsequent cell cycle arrest.
In stark contrast, paclitaxel, a complex diterpenoid originally isolated from the Pacific yew tree, is a microtubule-stabilizing agent . Paclitaxel binds to the β-tubulin subunit within the microtubule polymer, effectively locking the structure in place and preventing its depolymerization. This hyper-stabilization of microtubules also disrupts the dynamic instability required for proper mitotic spindle function, leading to cell cycle arrest.
Caption: Opposing effects of this compound and Paclitaxel on microtubule dynamics.
Comparative Efficacy: A Look at the Numbers
While a direct head-to-head clinical comparison is limited, preclinical data from various studies provide insights into their relative potencies. It is crucial to note that IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.
Table 1: Cytotoxic Activity (IC50) of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (nM) | Exposure Time (h) |
| MIA PaCa-2 | ~2 | 72 |
| BxPC-3 | ~2 | 72 |
Data sourced from studies on pancreatic cancer cells.
Table 2: Representative Cytotoxic Activity (IC50) of Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 2.5 - 10 | 24 - 72 |
| MDA-MB-231 | Breast Cancer | 3 - 15 | 72 |
| HeLa | Cervical Cancer | 5 - 20 | 48 |
| A549 | Lung Cancer | 10 - 50 | 48 |
Data compiled from multiple preclinical studies.
Downstream Cellular Consequences: Cell Cycle Arrest and Apoptosis
Despite their opposing actions on microtubule dynamics, both this compound and paclitaxel induce a similar cascade of downstream cellular events. The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
Caption: Converging downstream pathways of this compound and Paclitaxel.
Experimental Protocols
1. In Vitro Tubulin Polymerization/Depolymerization Assay
This assay measures the effect of compounds on the assembly of purified tubulin into microtubules, which can be monitored by an increase in turbidity (absorbance at 340 nm).
-
Reagents: Purified tubulin (>99%), GTP, general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA), test compounds (this compound, paclitaxel), and a temperature-controlled microplate reader.
-
Procedure:
-
Prepare a working solution of tubulin in ice-cold general tubulin buffer.
-
Prepare serial dilutions of the test compounds.
-
In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP, and the test compound or vehicle control.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis: Plot absorbance versus time. For this compound (destabilizer), a decrease in the rate and extent of polymerization is expected. For paclitaxel (stabilizer), an increase in the rate and extent of polymerization is observed.
2. Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
-
Reagents: Cell culture medium, coverslips, paraformaldehyde (PFA) or methanol for fixation, Triton X-100 for permeabilization, blocking solution (e.g., BSA in PBS), primary antibody against α- or β-tubulin, and a fluorescently labeled secondary antibody.
-
Procedure:
-
Seed cells on coverslips and treat with this compound or paclitaxel for the desired time.
-
Fix the cells with PFA or cold methanol.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
-
Expected Results: this compound treatment will show a sparse or non-existent microtubule network, while paclitaxel treatment will reveal dense bundles of microtubules.
Cross-validation of beta-Peltatin's efficacy in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of beta-peltatin's efficacy in various cancer types, comparing its performance against established treatments. The information is supported by experimental data to aid in research and development decisions.
Executive Summary
This compound, a naturally occurring lignan, has demonstrated significant antitumor activity, primarily through the induction of cell cycle arrest at the G2/M phase and apoptosis. While extensive recent research is most prominent in pancreatic cancer, historical studies also indicate its potential across a spectrum of malignancies. This guide synthesizes the available data, offering a comparative perspective against its well-known isomer, podophyllotoxin, and other standard-of-care treatments.
Efficacy of this compound Across Different Cancer Types
The antitumor effects of this compound have been evaluated in several cancer models. A recent study has brought renewed attention to its potent activity in pancreatic cancer, while older research provides a foundational understanding of its broader potential.
Pancreatic Cancer
In a detailed investigation, this compound was found to be a potent cytotoxic agent against pancreatic cancer (PAC) cells, with an IC50 of approximately 2 nM.[1] The study demonstrated that this compound treatment leads to a significant G2/M phase arrest in PAC cells, which is followed by the induction of apoptosis.[1][2] An in vivo study using a BxPC-3 cell xenograft model in nude mice further confirmed these findings, showing that this compound significantly suppressed tumor growth.[1]
Lymphomas and Other Transplanted Tumors
Early studies involving subcutaneous injection of this compound in mice with transplanted tumors revealed extensive damage to various tumor types, including an acute stem-cell leukemia, a metastasizing lymphosarcoma, a local lymphosarcoma, a mammary adeno-carcinoma, and a melanoma. In these studies, tumor growth was temporarily retarded in lymphomas and a rat carcinoma, and treated animals with lymphatic tumors survived longer than the controls.
Comparative Performance Analysis
A key aspect of evaluating a novel therapeutic agent is its performance relative to existing treatments. This section compares this compound with its isomer, podophyllotoxin, and current standard-of-care therapies for selected cancers.
This compound vs. Podophyllotoxin
Podophyllotoxin is a well-known antineoplastic agent and the parent compound of etoposide, a widely used chemotherapy drug.[3][4][5] However, its clinical use is limited by severe toxicity.[1]
In a direct comparison within a pancreatic cancer model, this compound exhibited a stronger anti-pancreatic cancer effect and lower toxicity in mice compared to podophyllotoxin.[1][2] This suggests that this compound may have a more favorable therapeutic window.
Table 1: In Vivo Comparison of this compound and Podophyllotoxin in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Notes |
| Vehicle | - | - | Control group |
| This compound | 15 mg/kg | Significant suppression | More effective than podophyllotoxin |
| Podophyllotoxin | 15 mg/kg | Significant suppression | Less effective than this compound |
Data summarized from a study on BxPC-3 cell xenografts in nude mice.[1]
This compound vs. Standard of Care
The following tables provide a high-level comparison of this compound's known mechanisms and efficacy with the current standard-of-care treatments for several major cancer types. It is important to note that direct clinical comparisons are not yet available, and further research is needed to establish this compound's role in a clinical setting.
Table 2: Comparison with Standard of Care for Pancreatic Cancer
| Treatment | Mechanism of Action | Reported Efficacy |
| This compound | Induces G2/M cell cycle arrest and apoptosis. | Potent cytotoxicity (IC50 ~2 nM); significant in vivo tumor suppression.[1] |
| Gemcitabine | Pyrimidine analog that inhibits DNA synthesis. | Standard first-line chemotherapy. |
| FOLFIRINOX | Combination chemotherapy (5-FU, leucovorin, irinotecan, oxaliplatin). | Used for patients with good performance status. |
Table 3: Comparison with Standard of Care for Non-Small Cell Lung Cancer (NSCLC)
| Treatment | Mechanism of Action |
| This compound | Induces G2/M cell cycle arrest and apoptosis (extrapolated). |
| Surgery, Radiotherapy | Localized treatment.[6][7] |
| Chemotherapy (e.g., Cisplatin, Pemetrexed) | DNA damaging agents, antimetabolites.[6][7] |
| Targeted Therapy (e.g., Osimertinib) | Inhibits specific molecular targets (e.g., EGFR).[8] |
| Immunotherapy (e.g., Pembrolizumab) | Blocks immune checkpoints to enhance anti-tumor immunity.[6][8] |
Table 4: Comparison with Standard of Care for Breast Cancer
| Treatment | Mechanism of Action |
| This compound | Induces G2/M cell cycle arrest and apoptosis (extrapolated). |
| Surgery, Radiotherapy | Localized treatment.[9][10][11] |
| Hormone Therapy (e.g., Tamoxifen, Aromatase Inhibitors) | Blocks estrogen receptors or inhibits estrogen production.[9][10] |
| Chemotherapy (e.g., Doxorubicin, Paclitaxel) | Various mechanisms including DNA damage and microtubule inhibition.[10][11] |
| Targeted Therapy (e.g., Trastuzumab) | Targets HER2 receptor.[10] |
Table 5: Comparison with Standard of Care for Colon Cancer
| Treatment | Mechanism of Action |
| This compound | Induces G2/M cell cycle arrest and apoptosis (extrapolated). |
| Surgery | Removal of the tumor and regional lymph nodes.[1][12][13] |
| Chemotherapy (e.g., 5-FU, Oxaliplatin, Capecitabine) | Antimetabolites and DNA damaging agents.[1][12][13] |
| Targeted Therapy (e.g., Cetuximab, Bevacizumab) | Targets EGFR and VEGF pathways, respectively.[13][14] |
Table 6: Comparison with Standard of Care for Acute Lymphoblastic Leukemia (ALL)
| Treatment | Mechanism of Action |
| This compound | Induces G2/M cell cycle arrest and apoptosis (extrapolated). |
| Chemotherapy (multi-agent regimens) | Combination of drugs with different mechanisms to kill leukemia cells. |
| Targeted Therapy (e.g., Imatinib for Ph+ ALL) | Inhibits specific signaling pathways driving leukemia cell growth. |
| Immunotherapy (e.g., CAR T-cell therapy) | Genetically engineered T-cells to target and kill leukemia cells. |
| Stem Cell Transplant | Replaces diseased bone marrow with healthy stem cells. |
Table 7: Comparison with Standard of Care for Glioblastoma
| Treatment | Mechanism of Action |
| This compound | Induces G2/M cell cycle arrest and apoptosis (extrapolated). |
| Surgery | Maximal safe resection of the tumor.[3] |
| Radiotherapy | Uses high-energy rays to kill cancer cells.[3] |
| Chemotherapy (Temozolomide) | Alkylating agent that damages DNA of cancer cells.[3] |
| Tumor-Treating Fields | Uses alternating electrical fields to disrupt cancer cell division. |
Mechanism of Action: Signaling Pathways
This compound exerts its anticancer effects by modulating key cellular processes, leading to cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest
This compound induces G2/M phase arrest by downregulating the levels of crucial cell cycle regulatory proteins, including CDC25C, phosphorylated CDC25C (Ser216), and phosphorylated CDK1 (Tyr15), while upregulating the expression of Cyclin B1.[13] The inactivation of the CDK1/Cyclin B1 complex is a critical step in preventing cells from entering mitosis.
Caption: this compound induced G2/M cell cycle arrest pathway.
Apoptosis Induction
Following cell cycle arrest, this compound triggers the mitochondrial-mediated caspase-dependent apoptosis pathway.[13] This is characterized by a decrease in the expression of the anti-apoptotic protein Bcl-2 and the activation of caspase-3 and caspase-9, leading to the cleavage of PARP and subsequent programmed cell death.[13]
Caption: this compound induced apoptosis pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from the key study on this compound in pancreatic cancer.[1]
Cell Viability Assay
-
Cell Seeding: Pancreatic cancer cells (e.g., BxPC-3, MIA PaCa-2) are seeded in 96-well plates.
-
Treatment: After cell attachment, they are treated with varying concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).
-
CCK-8 Assay: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader to determine cell viability.
Caption: Experimental workflow for cell viability assay.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with this compound for a defined period (e.g., 12 hours).
-
Harvest and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.
Apoptosis Assay
-
Cell Treatment: Cells are treated with this compound for various time points (e.g., 24, 48 hours).
-
Harvesting: Cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).
In Vivo Xenograft Study
-
Cell Implantation: Human pancreatic cancer cells (e.g., BxPC-3) are subcutaneously injected into the flank of nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound, podophyllotoxin) and treated via a specified route (e.g., intraperitoneal injection) and schedule.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising anticancer agent, particularly for pancreatic cancer, where it demonstrates superior efficacy and lower toxicity compared to its isomer, podophyllotoxin. Its mechanism of action, involving the induction of G2/M cell cycle arrest and apoptosis, is well-defined in this context.
However, a comprehensive cross-validation of this compound's efficacy in a broader range of cancer types is currently lacking in recent literature. The historical data on its activity in lymphomas and other transplanted tumors is encouraging but requires modern validation and mechanistic studies.
Future research should focus on:
-
Broad-Spectrum Efficacy Screening: Evaluating the cytotoxic and cytostatic effects of this compound across a diverse panel of cancer cell lines from different tissues of origin.
-
In Vivo Studies: Conducting xenograft and patient-derived xenograft (PDX) studies in various cancer models to confirm in vitro findings.
-
Combination Therapies: Investigating the synergistic potential of this compound with current standard-of-care chemotherapies and targeted agents.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery.
-
Biomarker Discovery: Identifying potential biomarkers that could predict sensitivity to this compound treatment.
By addressing these research gaps, the full therapeutic potential of this compound as a novel anticancer drug can be elucidated, potentially leading to new and more effective treatment options for a range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interactions of multidomain pro-apoptotic and anti-apoptotic proteins in cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The proteins and the mechanisms of apoptosis: A mini-review of the fundamentals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Target Analysis and Mechanism of Podophyllotoxin in the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer | springermedizin.de [springermedizin.de]
- 11. Multiple pathways regulating the anti-apoptotic protein clusterin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying Novel Candidate Genes Related to Apoptosis from a Protein-Protein Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 14. What is the mechanism of Etoposide? [synapse.patsnap.com]
Synthetic vs. Natural Beta-Peltatin: A Comparative Guide for Researchers
An objective analysis of synthetic and naturally derived beta-peltatin, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their properties and performance. This guide includes a review of their origins, comparative data on biological activity, and detailed experimental protocols.
This compound, a lignan found in the roots and rhizomes of plants such as the Mayapple (Podophyllum peltatum), has garnered significant interest in the scientific community for its potent cytotoxic and anti-cancer properties.[1][2] As a derivative of podophyllotoxin, it belongs to a class of compounds that have led to the development of clinically used chemotherapy drugs.[1] The primary mechanism of action for this compound and related lignans is the inhibition of tubulin polymerization, a critical process in cell division, which leads to cell cycle arrest and apoptosis.[3] With the advancement of chemical synthesis, a key question arises for researchers: how does synthetic this compound compare to its naturally derived counterpart? This guide aims to provide a detailed comparison to inform decisions in research and drug development.
Data Presentation: A Side-by-Side Comparison
| Property | Naturally Derived this compound | Synthetically Produced this compound | Source/Method |
| Purity | Typically >95% after chromatographic purification.[4] | Potentially >99% achievable through optimized synthesis and purification. | High-Performance Liquid Chromatography (HPLC)[4][5] |
| Yield | Varies significantly based on plant source, geographic location, and extraction method (typically <1% of dry weight).[4][6] | Dependent on the specific synthetic route; multi-step syntheses can have low overall yields. | Gravimetric analysis post-purification |
| Biological Activity (IC50) | Reported in the nanomolar to low micromolar range against various cancer cell lines. | Expected to be identical to the natural counterpart, assuming identical stereochemistry. | MTT assay, Flow Cytometry-based Cytotoxicity Assay[3][7] |
| Stereochemistry | Exists as a specific enantiomer, (-)-beta-peltatin. | Can be synthesized as a racemic mixture or as a specific enantiomer through asymmetric synthesis.[8] | Chiral HPLC, Polarimetry |
| Scalability | Limited by plant availability, growing conditions, and extraction efficiency. | Potentially highly scalable, independent of natural resource constraints. | Industrial Process Evaluation |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments related to the isolation, synthesis, and evaluation of this compound.
Extraction and Isolation of Natural this compound
This protocol is based on established methods for the isolation of lignans from Podophyllum species.[9]
Materials:
-
Dried and powdered rhizomes of Podophyllum peltatum
-
Methanol
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
HPLC system for purification and analysis
Procedure:
-
Extraction: Macerate the powdered rhizomes in methanol at room temperature for 48 hours. Filter the extract and concentrate under reduced pressure to obtain a crude methanolic extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with hexane and then ethyl acetate. The lignan fraction, including this compound, will be concentrated in the ethyl acetate layer.
-
Column Chromatography: Concentrate the ethyl acetate fraction and subject it to silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Purification: Pool the this compound-rich fractions and purify further using preparative HPLC to achieve high purity.
-
Characterization: Confirm the identity and purity of the isolated this compound using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC.[4][5]
Representative Synthetic Pathway for this compound
A potential, though generalized, synthetic approach would involve:
-
Chiral Starting Material: Beginning with a readily available chiral starting material to set the stereochemistry.
-
Key Reactions: Employing key reactions such as asymmetric aldol reactions, Michael additions, and cyclization reactions to build the complex ring system.
-
Functional Group Interconversions: Strategic introduction and modification of functional groups to arrive at the final this compound structure.
-
Purification: Rigorous purification at each step using column chromatography and recrystallization.
Note: The development of a specific, efficient, and scalable total synthesis of (-)-beta-peltatin remains a significant challenge in organic chemistry.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound (synthetic or natural) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin protein (>97% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
This compound (synthetic or natural) dissolved in DMSO
-
A fluorescence plate reader capable of reading at 340 nm
Procedure:
-
Reaction Setup: In a 96-well plate, add the tubulin polymerization buffer, GTP, and the test compound (this compound) at various concentrations.
-
Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time (typically 60-90 minutes). An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time. Compare the polymerization curves in the presence of this compound to the control (DMSO) to determine the inhibitory effect.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Asymmetric total synthesis of (-)-agelastatin a using sulfinimine (N-sulfinyl imine) derived methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Divergent Asymmetric Total Synthesis of All Four Pestalotin Diastereomers from (R)-Glycidol | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Cellular Target Engagement of β-Peltatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-peltatin, a natural lignan, has demonstrated notable antitumor properties, including the induction of G2/M cell cycle arrest and apoptosis in cancer cells. Structurally similar to podophyllotoxin, its mechanism of action is primarily attributed to the inhibition of DNA topoisomerase II and the disruption of microtubule dynamics. Robust validation of target engagement within a cellular context is paramount for advancing β-peltatin or its analogs in drug development pipelines. This guide provides a comparative overview of β-peltatin's performance against its putative targets and established alternative compounds, supported by experimental data and detailed protocols for key validation assays.
Comparative Analysis of Inhibitory Activities
The following tables summarize the available quantitative data for β-peltatin and its comparators. It is important to note that direct head-to-head in vitro comparisons are not always available in the literature, and cellular cytotoxicity can be influenced by various factors, including cell permeability and metabolism.
Table 1: In Vitro Inhibition of Purified Enzymes
| Compound | Target | Assay Type | IC50 | Reference |
| β-Peltatin | Topoisomerase II | Data not available in search results | - | - |
| Tubulin Polymerization | Data not available in search results | - | - | |
| Podophyllotoxin | Topoisomerase II | DNA Relaxation/Decatenation | ~3.5 µM | [1] |
| Tubulin Polymerization | In vitro polymerization | IC50 in µM range | [2] | |
| Etoposide | Topoisomerase II | DNA Relaxation/Decatenation | Potent inhibitor | [3][4][5] |
| Colchicine | Tubulin Polymerization | In vitro polymerization | ~2-3 µM | [1] |
Table 2: Cellular Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (72h treatment) | Reference |
| β-Peltatin | MIA PaCa-2 (Pancreatic) | 2.09 nM ± 0.72 | [6] |
| BxPC-3 (Pancreatic) | 1.49 nM ± 0.37 | [6] | |
| Podophyllotoxin | MIA PaCa-2 (Pancreatic) | 11.33 nM ± 0.69 | [6] |
| BxPC-3 (Pancreatic) | 13.71 nM ± 0.31 | [6] | |
| Etoposide | A549 (Lung) | Qualitatively less potent than some podophyllotoxin derivatives | [7] |
| Colchicine | Various Cancer Cell Lines | nM to low µM range | [8] |
Experimental Protocols for Target Validation
Robust validation of β-peltatin's target engagement requires a multi-pronged approach, combining in vitro biochemical assays with in-cell confirmation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of β-peltatin or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the presence of the target protein (Topoisomerase II or β-tubulin) in the soluble fractions by Western blotting or other quantitative methods like ELISA or mass spectrometry.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the presence of β-peltatin indicates target engagement.
-
In Vitro Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the catalytic activity of purified topoisomerase II.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA, assay buffer (typically containing ATP and MgCl2), and purified human topoisomerase II enzyme.
-
Add varying concentrations of β-peltatin or a known inhibitor (e.g., etoposide). Include a no-drug control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
-
Visualization and Analysis:
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation:
-
Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Prepare serial dilutions of β-peltatin and a known inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel).
-
-
Assay Setup:
-
In a 96-well plate, add the tubulin solution to wells containing the test compounds or controls.
-
-
Monitoring Polymerization:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to microtubule formation.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Inhibition of polymerization is indicated by a decrease in the rate and extent of the absorbance increase.
-
Visualizing Pathways and Workflows
Signaling Pathways of β-Peltatin
Caption: Proposed dual mechanism of action for β-peltatin.
Experimental Workflow for Target Validation
Caption: A workflow for validating β-peltatin's targets.
Relationship Between Validation Methods
Caption: Interrelation of target validation methodologies.
Conclusion
The available evidence strongly suggests that β-peltatin, much like its structural analog podophyllotoxin, exerts its anticancer effects through a dual mechanism involving the inhibition of topoisomerase II and the disruption of microtubule polymerization. While cellular cytotoxicity data indicates high potency, further in vitro studies are required to definitively quantify the inhibitory concentrations of β-peltatin against both purified topoisomerase II and tubulin. The application of cellular target engagement assays, such as CETSA, is a critical next step to unequivocally confirm the direct binding of β-peltatin to these targets within intact cells. A comprehensive and orthogonal validation approach, as outlined in this guide, is essential for the continued development of β-peltatin as a potential therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Podophyllotoxin analogs: effects on DNA topoisomerase II, tubulin polymerization, human tumor KB cells, and their VP-16-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparative Analysis of β-Peltatin and Other Lignan Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of β-peltatin and other notable lignan compounds. The information presented is intended to support research and development efforts in oncology by offering a clear, objective overview of the cytotoxic and mechanistic properties of these natural products.
Comparative Analysis of Cytotoxicity
The in vitro cytotoxic activity of β-peltatin and other lignans has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Pancreatic Cancer Cell Lines
Recent studies provide a direct comparison of β-peltatin and its isomer, podophyllotoxin, in human pancreatic cancer cell lines, highlighting the potent anti-proliferative effects of β-peltatin.
| Compound | Cell Line | IC50 (nM)[1] |
| β-Peltatin | BxPC-3 | ~2 |
| MIA PaCa-2 | ~2 | |
| Podophyllotoxin | BxPC-3 | >10 |
| MIA PaCa-2 | >10 |
Broader Cytotoxic Spectrum of Lignans
While direct head-to-head data in the same cell lines is limited for a wider range of lignans, the following table summarizes the cytotoxic activities of various lignans across different cancer cell types to provide a broader context of their potential.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Podophyllotoxin | PC-3 | Prostate | 0.00229 |
| KB | Oral | 0.00443 | |
| α-Peltatin | Not specified | Not specified | Data not readily available |
| Arctigenin | Not specified | Not specified | Data not readily available |
| Matairesinol | Not specified | Not specified | Data not readily available |
| EVn-50 (Lignan Mixture) | BxPC-3 | Pancreatic | <10 µg/ml |
| VB1 (Purified Lignan) | BxPC-3 | Pancreatic | <10 µg/ml |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis Induction by β-Peltatin
β-Peltatin exerts its cytotoxic effects primarily through the induction of cell cycle arrest at the G2/M phase, followed by the initiation of apoptosis.[1][2] This mechanism is crucial for its anti-cancer activity.
Signaling Pathway of β-Peltatin-Induced G2/M Arrest and Apoptosis
The following diagram illustrates the key molecular events initiated by β-peltatin in pancreatic cancer cells, leading to cell cycle arrest and apoptosis.
Caption: β-Peltatin induces G2/M arrest and apoptosis.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the cytotoxic and apoptotic effects of lignan compounds.
Caption: Workflow for lignan cytotoxicity and apoptosis studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., BxPC-3, MIA PaCa-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
β-Peltatin and other lignan compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the lignan compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for the desired time period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][4][5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[6][7][8][9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells and wash with PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Correction: Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. corefacilities.iss.it [corefacilities.iss.it]
- 13. vet.cornell.edu [vet.cornell.edu]
Beta-Peltatin Exhibits Superior Potency Over Its Glycoside Derivative in Cancer Cell Inhibition
For Immediate Release
[City, State] – [Date] – Emerging comparative analysis of experimental data indicates that beta-peltatin, a naturally occurring lignan, demonstrates significantly higher cytotoxic potency against cancer cell lines than its glycoside derivative, this compound-5-O-beta-D-glucopyranoside. This guide provides a detailed comparison of their biological activity, supported by quantitative data, experimental methodologies, and an overview of the underlying mechanism of action. This information is targeted towards researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of Cytotoxicity
The inhibitory activity of this compound and its glycoside derivative has been evaluated using standardized cytotoxicity assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of a biological process, are summarized below. The data clearly illustrates a substantial difference in potency, with this compound being active at nanomolar concentrations, while its glycoside counterpart requires micromolar concentrations to achieve a similar effect.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | MIA PaCa-2 (Pancreatic) | CCK-8 | 2.09 ± 0.72 nM | [1] |
| BxPC-3 (Pancreatic) | CCK-8 | 1.49 ± 0.37 nM | [1] | |
| This compound-5-O-beta-D-glucopyranoside | A2780 (Ovarian) | Not Specified | 4.9 ± 0.1 µM |
Note: The IC50 values for this compound and its glycoside derivative were determined in different cancer cell lines and potentially with different assay protocols, which should be considered when making a direct comparison.
Mechanism of Action: Inhibition of Tubulin Polymerization
This compound exerts its potent anticancer effects primarily by disrupting the cellular cytoskeleton. It acts as a tubulin polymerization inhibitor, binding to the colchicine-binding site on β-tubulin. This interference with tubulin dynamics prevents the formation of microtubules, which are essential components for various cellular processes, most critically, for the formation of the mitotic spindle during cell division.
The disruption of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[1][2] Prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death. This mechanism is characterized by the downregulation of key G2/M phase regulatory proteins and the activation of caspases.[2]
Figure 1. Simplified signaling pathway illustrating how this compound induces G2/M cell cycle arrest and apoptosis.
Experimental Protocols
The cytotoxic effects of this compound and its derivatives are commonly assessed using cell viability assays such as the CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Viability Assay (CCK-8)
This colorimetric assay measures cell viability based on the enzymatic reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
Workflow:
Figure 2. General workflow for a Cell Counting Kit-8 (CCK-8) cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cancer cells (e.g., MIA PaCa-2) are seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Initial Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its glycoside derivatives. A control group with no compound is also included.
-
Treatment Incubation: The cells are incubated with the compounds for a specified period, typically 72 hours.
-
CCK-8 Reagent Addition: Following the treatment period, 10 µL of CCK-8 solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1 to 4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined by plotting the cell viability against the compound concentration.
Conclusion
References
Correlating In Vitro and In Vivo Efficacy of Beta-Peltatin: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the translation of preclinical data from the laboratory to living models is a critical step in the evaluation of novel therapeutic agents. This guide provides a comprehensive comparison of the in vitro and in vivo results for beta-Peltatin, a promising anti-cancer compound. We will delve into its mechanism of action, compare its efficacy against its well-known isomer podophyllotoxin and the standard-of-care chemotherapy gemcitabine, and provide detailed experimental protocols for the key assays discussed.
Executive Summary
This compound, a natural lignan, has demonstrated potent cytotoxic effects against pancreatic cancer cells in vitro and significant tumor growth suppression in animal models. Its mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. When compared to its isomer, podophyllotoxin, this compound exhibits superior anti-cancer activity and lower toxicity. Furthermore, its in vitro potency is notably higher than that of the standard pancreatic cancer chemotherapy, gemcitabine. This guide will present the supporting experimental data for these findings in a structured format to facilitate a clear and objective comparison.
In Vitro vs. In Vivo Performance of this compound
The efficacy of this compound has been evaluated in both laboratory cell cultures and in living organisms, with a notable correlation between the observed effects.
Data Presentation: A Comparative Analysis
| Parameter | In Vitro Results | In Vivo Results | Citation |
| Test System | Pancreatic cancer cell lines (MIA PaCa-2, BxPC-3) | Subcutaneous BxPC-3 cell xenograft in nude mice | [1][2] |
| Dosage/Concentration | IC50 of ~2 nM | 15 mg/kg, administered intraperitoneally once weekly | [1][2] |
| Efficacy | Potent cytotoxicity, inducing G2/M cell cycle arrest and apoptosis. | Significantly suppressed tumor growth. | [1][2] |
| Mechanism of Action | Down-regulation of G2/M phase regulatory proteins (CDC25C, p-CDK1), up-regulation of Cyclin B1, and induction of mitochondrial apoptosis (decreased Bcl-2, activation of caspase-3 and -9). | Increased levels of cleaved caspase 3 and p-Histone H3 (Ser10) in tumor tissues, consistent with in vitro findings. | [1] |
| Toxicity | Not explicitly detailed in the provided search results. | Lower toxicity compared to podophyllotoxin, with no notable alterations in body weight or gross anatomy of primary organs. | [1] |
Comparison with Alternatives
To contextualize the performance of this compound, it is essential to compare it with both a structurally related compound, podophyllotoxin, and a current standard-of-care treatment for pancreatic cancer, gemcitabine.
| Compound | In Vitro Efficacy (IC50) | In Vivo Efficacy | Key Features | Citation |
| This compound | ~2 nM (MIA PaCa-2 & BxPC-3 cells) | Significant tumor growth suppression in a BxPC-3 xenograft model at 15 mg/kg. | Higher potency and lower toxicity than podophyllotoxin. | [1][2] |
| Podophyllotoxin | 11.33 nM (MIA PaCa-2), 13.71 nM (BxPC-3) | Less effective tumor growth inhibition compared to this compound at the same dose. | Isomer of this compound; clinically limited due to severe toxicity. | [1] |
| Gemcitabine | 6.1–77.6 nM (various pancreatic cancer cell lines) | Tumor growth inhibition in pancreatic cancer xenograft models. | Standard first-line chemotherapy for pancreatic cancer. | [3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
This compound's Proposed Mechanism of Action
Caption: Proposed signaling pathway of this compound leading to G2/M arrest and apoptosis.
Experimental Workflow for In Vitro Analysis
Caption: A representative workflow for the in vitro evaluation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Pancreatic cancer cells (MIA PaCa-2 or BxPC-3) are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
Treatment: Cells are treated with various concentrations of this compound, podophyllotoxin, or gemcitabine. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the test compounds for a specified duration (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and collected by centrifugation.
-
Fixation: The cell pellet is resuspended and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark at room temperature for 30 minutes.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., CDC25C, p-CDK1, Cyclin B1, Bcl-2, cleaved caspase-3, cleaved caspase-9, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
In Vivo Xenograft Model
-
Cell Implantation: BxPC-3 pancreatic cancer cells are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel). The cell suspension is then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: The mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, podophyllotoxin, gemcitabine). The treatments are administered via a specified route (e.g., intraperitoneal injection) and schedule (e.g., once weekly).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or at a specified time point.
-
Tissue Analysis: At the end of the study, the tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry or western blotting, to assess the expression of relevant biomarkers.
Conclusion
The available data strongly suggest a positive correlation between the in vitro and in vivo efficacy of this compound. Its potent cytotoxic effects observed in pancreatic cancer cell lines translate to significant tumor growth inhibition in a xenograft model. The underlying mechanism, G2/M cell cycle arrest and induction of apoptosis, is consistent across both experimental systems. When compared to its isomer podophyllotoxin, this compound demonstrates a more favorable therapeutic window with enhanced efficacy and reduced toxicity. Furthermore, its low nanomolar IC50 values in pancreatic cancer cells suggest a higher potency than the standard chemotherapy, gemcitabine. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical development in the treatment of pancreatic cancer. This guide provides a foundational resource for researchers to understand, compare, and potentially replicate the key experiments evaluating this compound.
References
Independent Verification of Beta-Peltatin's Published Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of beta-peltatin's performance with other microtubule-targeting agents, supported by published experimental data. It is intended to serve as a resource for researchers investigating the potential of this compound as an anticancer agent.
Comparative Cytotoxicity of Microtubule Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other common microtubule inhibitors across various cancer cell lines. This data provides a quantitative comparison of their cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | MIA PaCa-2 | Pancreatic Cancer | 2.09 ± 0.72[1] |
| BxPC-3 | Pancreatic Cancer | 1.49 ± 0.37[1] | |
| Podophyllotoxin | MIA PaCa-2 | Pancreatic Cancer | 11.33 ± 0.69[1] |
| BxPC-3 | Pancreatic Cancer | 13.71 ± 0.31[1] | |
| Paclitaxel | A549 | Non-Small Cell Lung Cancer | >32,000 (3h), 9,400 (24h), 27 (120h)[2] |
| SK-BR-3 | Breast Cancer (HER2+) | Varies with analog[3] | |
| MDA-MB-231 | Breast Cancer (Triple Negative) | ~300[4] | |
| T-47D | Breast Cancer (Luminal A) | Varies with analog[3] | |
| Ovarian Carcinoma Cell Lines (7 lines) | Ovarian Cancer | 0.4 - 3.4 | |
| Vincristine | Varies | Various Cancers | 0.1 - 10,000+ (cell line dependent)[5] |
| MCF7 | Breast Cancer | 7.371 | |
| VCR/MCF7 (resistant) | Breast Cancer | 10,574[6] | |
| Colchicine | 1A9 | Ovarian Cancer | 11.9[7] |
| 786-O | Renal Cancer | 22[7] | |
| HepG-2 | Liver Cancer | 7,400[8] | |
| HCT-116 | Colon Cancer | 9,320[8] | |
| MCF-7 | Breast Cancer | 10,410[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate independent verification and further research.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Propidium Iodide Staining
This method is employed to determine the effect of a compound on cell cycle progression.
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of the test compound for a specific duration. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in 500 µL of PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a GTP stock solution (e.g., 10 mM).
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.
-
Measurement: Measure the increase in absorbance (turbidity) at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The rate and extent of polymerization can be quantified and compared between different conditions.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound and the experimental procedures used to study it.
Disclaimer: The signaling pathway diagram for this compound is inferred from the known mechanisms of action of structurally related lignans, such as podophyllotoxin and picropodophyllin. Direct experimental evidence specifically linking this compound to the inhibition of the PI3K/AKT and MAPK/ERK pathways is currently limited in the public domain. Further research is required to definitively confirm these interactions.
References
- 1. Novel Cytotoxic Isolated from Jamaican Hyptis verticillata jacq Induces Apoptosis and Overcomes Multidrug Resistance | Anticancer Research [ar.iiarjournals.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. scispace.com [scispace.com]
- 4. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins [ouci.dntb.gov.ua]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Beta-Peltatin: A Comparative Analysis of its Cytotoxic Effects on Cancer Versus Normal Cells
For Immediate Release
A comprehensive review of existing literature and experimental data reveals that beta-peltatin, a naturally occurring lignan, exhibits potent cytotoxic activity against cancer cells while displaying a degree of selectivity over normal, non-cancerous cells. This comparison guide synthesizes the available data on this compound's effects on cell viability, cell cycle progression, and apoptosis, providing researchers, scientists, and drug development professionals with a detailed overview of its therapeutic potential.
Differential Cytotoxicity: A Tale of Two Cell Types
This compound demonstrates remarkable potency against various cancer cell lines, particularly pancreatic cancer. In contrast, its effect on non-tumorigenic cells, while not entirely absent, is significantly less pronounced, suggesting a favorable therapeutic window.
Table 1: Comparative Cytotoxicity (IC50) of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | Cancer Type | IC50 (nM) | Reference |
| MIA PaCa-2 | Human Pancreatic | Pancreatic Adenocarcinoma | ~2.09 | [1][2] |
| BxPC-3 | Human Pancreatic | Pancreatic Adenocarcinoma | ~1.49 | [1][2] |
| MCF-10A | Human Mammary | Non-Tumorigenic Epithelial | Data Not Available* |
Mechanism of Action: A Deeper Dive
This compound's anticancer activity is primarily attributed to its ability to induce cell cycle arrest at the G2/M phase and trigger apoptosis through the intrinsic, mitochondria-mediated pathway.
Cell Cycle Arrest at the G2/M Checkpoint
In cancer cells, this compound disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase.[4] This arrest is orchestrated by modulating the activity of key regulatory proteins. The transition from G2 to mitosis is primarily governed by the activation of the Cyclin B1/Cdc2 complex. This compound is believed to interfere with this process, preventing the cell from entering mitosis and ultimately leading to cell death.
Caption: this compound-induced G2/M cell cycle arrest pathway.
Induction of Apoptosis via the Mitochondrial Pathway
This compound effectively triggers programmed cell death, or apoptosis, in cancer cells. Evidence suggests that it initiates the intrinsic apoptotic pathway, which is centered around the mitochondria. This process involves the downregulation of the anti-apoptotic protein Bcl-2 and the subsequent activation of initiator caspase-9 and executioner caspase-3.[4] The activation of this caspase cascade leads to the cleavage of essential cellular proteins, culminating in the dismantling of the cell.
Caption: Mitochondrial pathway of apoptosis induced by this compound.
Experimental Protocols
The following are standardized methodologies for key experiments cited in the analysis of this compound's effects.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Harvest and Wash: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvest: Treat cells with this compound, then harvest and wash them.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
The available data strongly suggest that this compound is a potent inducer of cell cycle arrest and apoptosis in cancer cells, with evidence pointing towards a degree of selectivity for malignant cells over their normal counterparts. Further investigation, particularly direct comparative cytotoxicity studies on a broader range of normal human cell lines, is warranted to fully elucidate its therapeutic index. The detailed mechanisms of its interaction with cell cycle and apoptotic regulatory proteins also represent a promising avenue for future research in the development of targeted cancer therapies.
References
- 1. Apoptosis-induced cleavage of beta-catenin by caspase-3 results in proteolytic fragments with reduced transactivation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pulsatilla Decoction and its bioactive component β-peltatin induce G2/M cell cycle arrest and apoptosis in pancreatic cancer | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
Benchmarking Beta-Peltatin: A Comparative Guide to Current Clinical Antimitotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of beta-peltatin, a lignan with promising antineoplastic properties, against established clinical antimitotic agents: paclitaxel, vincristine (representing vinca alkaloids), and colchicine. The following sections detail their mechanisms of action, comparative cytotoxicity, and side effect profiles, supported by experimental data and protocols.
Mechanism of Action: Targeting the Microtubule Cytoskeleton
Antimitotic agents derive their therapeutic effect from the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division. However, the precise mechanisms by which these agents interact with tubulin, the fundamental protein component of microtubules, vary significantly.
This compound , a derivative of podophyllotoxin, is understood to exert its antimitotic effect by inhibiting microtubule polymerization. It is believed to bind to the colchicine-binding site on β-tubulin. This interaction prevents the assembly of tubulin dimers into microtubules, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.
Paclitaxel , a member of the taxane family, stabilizes microtubules. It binds to a distinct site on β-tublin, promoting the assembly of tubulin dimers into microtubules and preventing their depolymerization. This stabilization of microtubules also leads to mitotic arrest and apoptosis.
Vinca alkaloids , such as vincristine, destabilize microtubules by binding to the vinca domain on β-tubulin. This binding inhibits the addition of tubulin dimers to the growing end of microtubules, leading to their disassembly.
Colchicine also acts as a microtubule-destabilizing agent by binding to a specific site on β-tubulin, thereby inhibiting tubulin polymerization.
The distinct binding sites and their effects on microtubule dynamics are summarized in the table below.
| Antimitotic Agent | Target | Binding Site on β-Tubulin | Effect on Microtubules |
| This compound | Tubulin | Colchicine-binding site (presumed) | Inhibition of polymerization |
| Paclitaxel | Tubulin | Taxane-binding site | Stabilization |
| Vincristine | Tubulin | Vinca domain | Inhibition of polymerization |
| Colchicine | Tubulin | Colchicine-binding site | Inhibition of polymerization |
Comparative Cytotoxicity
The cytotoxic potential of this compound has been evaluated against pancreatic cancer cell lines and compared with clinically used antimitotics. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are presented below.
| Antimitotic Agent | MIA PaCa-2 IC50 (nM) | BxPC-3 IC50 (nM) |
| This compound | 2.09 (72h)[1] | 1.49 (72h)[1] |
| Paclitaxel | 232 (72h) | 22.41 (72h)[2] |
| Vincristine | 15 (48h)[3] | Not Available |
| Colchicine | Not Available | 16 (72h)[4] |
Note: The IC50 values are dependent on the specific experimental conditions, including the duration of drug exposure, as indicated in parentheses. Direct comparison should be made with caution where exposure times differ.
Signaling Pathways of Drug-Induced Mitotic Arrest and Apoptosis
The disruption of microtubule dynamics by these agents activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. This sustained arrest can trigger a cascade of signaling events culminating in programmed cell death, or apoptosis.
This compound Induced Apoptotic Pathway
This compound's induction of G2/M arrest is a precursor to apoptosis. This process is thought to involve the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.
Caption: this compound's proposed apoptotic signaling pathway.
Side Effect Profiles of Clinical Antimitotics
A critical aspect of benchmarking a novel therapeutic agent is its potential toxicity compared to existing treatments. The following table summarizes the common and serious side effects associated with paclitaxel, vinca alkaloids, and colchicine.
| Antimitotic Agent | Common Side Effects | Serious Side Effects |
| Paclitaxel | Nausea, vomiting, diarrhea, hair loss, muscle and joint pain, mild allergic reactions.[3][5][6] | Severe hypersensitivity reactions, bone marrow suppression (neutropenia, anemia), peripheral neuropathy, cardiac disturbances.[3][5][7] |
| Vinca Alkaloids (e.g., Vincristine) | Nausea, vomiting, constipation, hair loss, fatigue.[8][9] | Peripheral neuropathy (often dose-limiting), bone marrow suppression, paralytic ileus, liver problems.[8][10] |
| Colchicine | Nausea, vomiting, diarrhea, abdominal pain.[1][4] | Bone marrow suppression, muscle pain and weakness (rhabdomyolysis), peripheral neuropathy, liver and kidney damage.[2][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and facilitate further comparative studies.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
Caption: Workflow for the tubulin polymerization assay.
Methodology:
-
Reagents: Purified tubulin (>99%), general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP solution, test compounds, and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-3 mg/mL in ice-cold general tubulin buffer supplemented with 1 mM GTP.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include wells with a vehicle control (e.g., DMSO) and positive/negative controls.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the controls.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Culture MIA PaCa-2 or BxPC-3 cells in appropriate media and conditions.
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot cell viability against drug concentration to determine the IC50 value.
Cell Cycle Analysis
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Staining:
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound demonstrates potent cytotoxic activity against pancreatic cancer cell lines, with IC50 values in the low nanomolar range, comparable to or exceeding the potency of some established clinical antimitotics in the tested cell lines. Its mechanism of action, involving the inhibition of microtubule polymerization and induction of G2/M arrest leading to apoptosis, aligns with the characteristics of a promising antimitotic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile in comparison to current standards of care.
References
- 1. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative benefits of Nab-paclitaxel over gemcitabine or polysorbate-based docetaxel in experimental pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of selected drug combinations on the growth of a human pancreatic carcinoma cell line (MIA PaCa-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel colchicine-based microtubule inhibitor exhibits potent antitumor activity by inducing mitochondrial mediated apoptosis in MIA PaCa-2 pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreatic Ductal Cell-Derived Extracellular Vesicles Are Effective Drug Carriers to Enhance Paclitaxel’s Efficacy in Pancreatic Cancer Cells through Clathrin-Mediated Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for beta-Peltatin
For immediate release: Researchers, scientists, and drug development professionals handling beta-Peltatin, a potent antineoplastic agent, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to its cytotoxic nature, all materials contaminated with this compound are classified as hazardous waste and require specialized management from cradle to grave. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste streams.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent dermal, ocular, and respiratory exposure. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood or biological safety cabinet.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. |
| Lab Coat | A disposable, solid-front gown with tight-fitting cuffs. |
| Eye Protection | Chemical splash goggles and a face shield. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary for handling powders or creating aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a multi-step process of segregation, containment, labeling, and transfer. Adherence to these steps is critical to mitigate risk.
-
Segregation at the Source: All materials that have come into contact with this compound must be segregated from non-hazardous waste streams immediately. This includes, but is not limited to:
-
Unused or expired this compound
-
Contaminated labware (e.g., vials, pipette tips, culture plates)
-
Contaminated PPE (gloves, gowns, etc.)
-
Spill cleanup materials
-
-
Waste Containment:
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed directly into a designated, puncture-proof, and leak-proof sharps container clearly labeled as "Cytotoxic Sharps Waste."
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, and labware, should be collected in a thick, leak-proof plastic bag or a rigid container. This primary container must then be placed inside a secondary, labeled cytotoxic waste container.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and should not be mixed with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Do not dispose of liquid this compound waste down the drain.
-
-
Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Cytotoxic Waste" or "Chemotherapy Waste"
-
The biohazard symbol
-
The primary constituent: "this compound"
-
The date of waste accumulation
-
-
Storage: Cytotoxic waste must be stored in a designated, secure area with limited access. This area should be well-ventilated and away from general laboratory traffic.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the cytotoxic waste. Do not attempt to treat or dispose of this compound waste through standard laboratory or municipal waste streams. Professional hazardous waste disposal services are required.
Spill Management
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, use absorbent pads from a chemotherapy spill kit to gently cover and contain the spill, working from the outside in. For solid spills, carefully cover the powder with damp absorbent pads to avoid generating dust.
-
Clean the Area: Using a chemotherapy-rated detergent, decontaminate the spill area. Collect all cleanup materials in a cytotoxic waste bag.
-
Rinse and Repeat: Rinse the area with water and repeat the decontamination process.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling beta-Peltatin
Essential Safety and Handling Guide for Beta-Peltatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent cytotoxic and antineoplastic agent. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination. This compound is known to be a skin irritant and, due to its cytotoxic nature, is presumed to have significant health hazards upon exposure.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is critical for safe handling, storage, and emergency response.
| Property | Value |
| Molecular Formula | C22H22O8[1][2][3] |
| Molecular Weight | 414.41 g/mol [1][2] |
| Appearance | Powder[4] |
| Melting Point | 234-241 °C[1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] Fairly soluble in hot ethanol, acetic acid, and dilute caustic solutions. Less soluble in benzene, ether, and carbon tetrachloride. Practically insoluble in petroleum ether.[1] Water solubility is 13 mg/L at 23°C.[1] |
| Storage | Desiccate at -20°C.[4] |
Operational Plan: Safe Handling of this compound
Due to its cytotoxic properties, this compound must be handled with extreme caution in a controlled laboratory environment, preferably a designated area for potent compounds. The following personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE) Protocol
| PPE Category | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[5] Use gloves registered as Complex Design (Category III).[6] Longer cuffs are recommended.[6] | To prevent skin contact and absorption. Double-gloving provides an additional barrier. |
| Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[5][7] | To protect skin and personal clothing from contamination. |
| Eye Protection | Tight-fitting chemical safety goggles or a full-face shield.[5][7] | To protect eyes from splashes of solutions or airborne particles. |
| Respiratory Protection | A fit-tested N95 or higher-rated respirator.[5] | To prevent inhalation of aerosolized particles, especially when handling the powder form. |
| Additional Protection | Shoe covers and a cap.[5] | To prevent the spread of contamination outside the designated handling area. |
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. The work area, ideally a certified chemical fume hood or biological safety cabinet, must be clean and decontaminated.
-
Weighing: Conduct all weighing of this compound powder within a ventilated enclosure to minimize the risk of inhalation. Use a dedicated and calibrated analytical balance.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. Ensure all work is performed within the fume hood.
-
Post-Handling: After handling, carefully remove and dispose of all PPE as cytotoxic waste. Thoroughly wash hands and any exposed skin with soap and water.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate deactivating solution, followed by a thorough cleaning.
Disposal Plan: Managing this compound Waste
All materials contaminated with this compound are considered hazardous cytotoxic waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, leak-proof, and puncture-resistant cytotoxic waste container (e.g., yellow bin with cytotoxic symbol). | Includes used gloves, gowns, shoe covers, caps, and any contaminated lab consumables (e.g., pipette tips, tubes). |
| Liquid Waste | Labeled, sealed, and leak-proof cytotoxic waste container. | Includes all solutions containing this compound and the first rinse of any contaminated glassware.[8] |
| Sharps Waste | Labeled, puncture-proof sharps container for cytotoxic waste. | Includes needles, syringes, and any other contaminated sharp objects. |
Empty Container Disposal
Empty containers that held this compound must be managed as hazardous waste. The first rinse of the container should be collected and disposed of as liquid cytotoxic waste.[8] For containers that held highly toxic substances, it is recommended that the first three rinses be collected as hazardous waste.[8]
Emergency Procedures
Spill Management
-
Evacuate and Secure: Immediately alert others and evacuate the affected area. Restrict access to the spill site.
-
Don PPE: Before cleaning, don the full set of recommended PPE, including respiratory protection.
-
Contain and Clean: Use a cytotoxic spill kit to absorb and contain the spill. Work from the outer edge of the spill towards the center.
-
Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a thorough wash.
-
Dispose: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
The following diagram illustrates the critical steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound [drugfuture.com]
- 2. β-Peltatin [chembk.com]
- 3. This compound | C22H22O8 | CID 92122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-beta-Peltatin | CAS:518-29-6 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Handling cytotoxic material [cleanroomtechnology.com]
- 7. ipservices.care [ipservices.care]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
